Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
Description
BenchChem offers high-quality Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-10(2,3)16-9(15)14-6-4-11(13,8-12)5-7-14/h4-7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAOYEIIJSEFSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622377 | |
| Record name | tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331281-25-5 | |
| Record name | tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS No. 331281-25-5): A Keystone Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will delve into its synthesis, with a focus on the underlying mechanistic principles of the Strecker reaction, its detailed physicochemical and spectroscopic characterization, and its critical applications in the development of targeted therapeutics. Specifically, this guide will illuminate its role as a key intermediate in the synthesis of potent and selective kinase inhibitors, such as Janus kinase (JAK) inhibitors, and Glycine Transporter 1 (GlyT1) inhibitors. Detailed experimental protocols, mechanistic diagrams, and an exploration of the relevant biological signaling pathways are provided to equip researchers and drug development professionals with the comprehensive knowledge required to effectively utilize this versatile molecule in their discovery programs.
Introduction: The Strategic Importance of the 4-Aminopiperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for optimizing drug-target interactions. The introduction of an amino group at the 4-position, particularly in a geminal relationship with a cyano group, creates a highly versatile synthetic handle. Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS No. 331281-25-5) has emerged as a particularly valuable building block due to the orthogonal protecting group strategy it embodies. The tert-butyloxycarbonyl (Boc) group provides stable protection of the piperidine nitrogen, which can be readily removed under acidic conditions, while the amino and cyano functionalities offer multiple avenues for further chemical elaboration. This strategic design allows for the selective and efficient construction of complex molecular architectures, making it a cornerstone intermediate in the synthesis of novel therapeutic agents.[1][2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of a building block is fundamental to its effective use in synthesis and to ensure the integrity of the resulting compounds.
| Property | Value | Reference |
| CAS Number | 331281-25-5 | [3][4] |
| Molecular Formula | C11H19N3O2 | [3][4] |
| Molecular Weight | 225.29 g/mol | [3][4] |
| Appearance | White to off-white solid | [5] |
| Storage Temperature | 2-8 °C, under inert gas | [4][5] |
Spectroscopic Data:
While specific spectra are proprietary to various suppliers, typical analytical data are available for confirmation of identity and purity.[6][7] Researchers should always acquire and interpret their own analytical data for any batch of this reagent.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), and multiplets for the piperidine ring protons.
-
¹³C NMR: The carbon NMR spectrum will display a resonance for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the carbons of the piperidine ring, and the nitrile carbon.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate: A Mechanistic Perspective
The most common and efficient method for the synthesis of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is a variation of the Strecker amino acid synthesis .[7][8][9] This one-pot, three-component reaction is a cornerstone of organic chemistry for the preparation of α-amino nitriles.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate.
Mechanistic Insights:
The Strecker synthesis proceeds through a series of well-established steps:[7][8][9]
-
Imine Formation: The reaction is initiated by the condensation of the ketone (N-Boc-4-piperidone) with ammonia (generated in situ from ammonium chloride) to form an imine intermediate. This step is typically acid-catalyzed.
-
Nucleophilic Attack by Cyanide: The cyanide ion (from sodium cyanide or potassium cyanide) then acts as a nucleophile, attacking the electrophilic carbon of the imine. This addition reaction forms the α-amino nitrile product.
Figure 2: Simplified mechanism of the Strecker reaction.
Experimental Protocol:
The following is a representative, generalized protocol and should be optimized for specific laboratory conditions.
Materials:
-
N-Boc-4-piperidone
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Solvent (e.g., methanol, ethanol, or a mixture with water)
-
Acid for workup (e.g., acetic acid)
Procedure:
-
In a well-ventilated fume hood, dissolve N-Boc-4-piperidone and ammonium chloride in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add a solution of sodium cyanide or potassium cyanide in water dropwise to the reaction mixture at room temperature. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment. Acidification of cyanide salts will release highly toxic hydrogen cyanide gas.
-
Stir the reaction mixture at room temperature for the required duration (typically several hours to overnight), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, carefully quench the reaction and perform an appropriate workup, which may involve extraction with an organic solvent and washing with brine.
-
The crude product can be purified by crystallization or column chromatography to yield pure tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate.
Applications in Drug Discovery
The unique structural features of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate make it an invaluable precursor for the synthesis of a variety of biologically active molecules.[2][10]
Kinase Inhibitors: Targeting the JAK-STAT Pathway
The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling through the JAK-STAT pathway, which is integral to immune responses, cell proliferation, and differentiation.[11][12][13][14] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers, making JAKs attractive therapeutic targets.
Figure 3: Overview of the JAK-STAT signaling pathway.
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate serves as a key starting material for the synthesis of various JAK inhibitors. The 4-amino group can be functionalized to interact with key residues in the ATP-binding pocket of the kinase, while the rest of the piperidine scaffold can be modified to enhance potency, selectivity, and pharmacokinetic properties.
Synthetic Workflow Example (Conceptual):
Figure 4: Conceptual workflow for the synthesis of a JAK inhibitor.
Glycine Transporter 1 (GlyT1) Inhibitors: Modulating Glutamatergic Neurotransmission
The glycine transporter 1 (GlyT1) is a crucial protein responsible for the reuptake of glycine from the synaptic cleft.[15][16][17][18] Glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are essential for excitatory glutamatergic neurotransmission and play a vital role in learning and memory. By inhibiting GlyT1, the concentration of glycine in the synapse increases, leading to enhanced NMDA receptor function. This has therapeutic potential for treating neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia.
Figure 5: Simplified diagram of GlyT1 function at the synapse.
The 4-amino-4-cyanopiperidine scaffold can be elaborated into potent and selective GlyT1 inhibitors. The piperidine core can be designed to fit within the transporter's binding site, while the amino and cyano groups provide opportunities for introducing functionalities that enhance binding affinity and selectivity.
Handling, Storage, and Safety
As a laboratory chemical, tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate should be handled with appropriate safety precautions.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[15][16]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[4][5] Recommended storage is at 2-8 °C under an inert atmosphere.[4][5]
-
Hazards: This compound may be harmful if swallowed, inhaled, or in contact with skin, and may cause eye irritation.[16][17] Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information.
Conclusion
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is a highly valuable and versatile building block for modern drug discovery. Its strategic design, incorporating a stable protecting group and multiple points for synthetic diversification, allows for the efficient construction of complex and potent bioactive molecules. Its demonstrated utility in the synthesis of kinase inhibitors and GlyT1 inhibitors highlights its importance in addressing significant unmet medical needs in oncology, immunology, and neuroscience. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.
References
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Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]
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Wikipedia. (2023, December 28). JAK-STAT signaling pathway. Retrieved from [Link]
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Frontiers in Immunology. (2022). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Retrieved from [Link]
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Cold Spring Harbor Perspectives in Biology. (2012). The JAK/STAT Pathway. Retrieved from [Link]
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JoVE. (2023, April 30). Video: The JAK-STAT Signaling Pathway. Retrieved from [Link]
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PubMed. (2006). Glycine transporter type-1 and its inhibitors. Retrieved from [Link]
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PubMed. (2024, March 28). Transport mechanism and pharmacology of the human GlyT1. Retrieved from [Link]
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Biotech Blog. (2024, June 25). What are GlyT1 modulators and how do they work? Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Glycine transporter subfamily. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
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Wikipedia. (2023, October 29). Strecker amino acid synthesis. Retrieved from [Link]
-
YouTube. (2021, July 27). Strecker Amino Acid Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate. Retrieved from [Link]
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MySkinRecipes. (n.d.). tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved from [Link]
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Cenmed Enterprises. (n.d.). tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (C007B-585632). Retrieved from [Link]
-
Boron Molecular. (n.d.). Buy 4-Amino-4-cyano-piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
ACS Publications. (2010, February 12). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Retrieved from [Link]
-
PubMed. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. Retrieved from [Link]
-
NIH. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]
-
NIH. (2023, May 24). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. Retrieved from [Link]
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ResearchGate. (2019, July). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]
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NIH. (n.d.). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Retrieved from [Link]
-
ResearchGate. (2007, August 5). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Retrieved from [Link]
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An In-Depth Technical Guide to Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its synthesis, purification, structural elucidation, and its pivotal role in the development of novel therapeutics.
Introduction: A Versatile Scaffold in Drug Discovery
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, with the CAS Number 331281-25-5, is a synthetically valuable heterocyclic compound.[1] Its structure incorporates a piperidine ring, a common motif in numerous pharmaceuticals, functionalized with a sterically accessible amino group and a reactive cyano group at the 4-position. The nitrogen atom of the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group, which allows for selective reactions at other sites of the molecule and can be readily removed under acidic conditions.[2] This unique combination of functional groups makes it a highly versatile intermediate for the synthesis of complex molecules, particularly in the field of drug discovery.[3] The 4-amino-4-cyanopiperidine core is a key pharmacophore in a variety of biologically active compounds, including inhibitors of enzymes and modulators of receptors.[4]
Synthesis of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate: A Strecker Approach
The most common and efficient method for the synthesis of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is a variation of the classic Strecker amino acid synthesis.[5] This one-pot, three-component reaction involves the treatment of an N-Boc protected piperidone with a cyanide source and an ammonia source.
Reaction Mechanism
The synthesis proceeds through the following key steps:
-
Imine Formation: The carbonyl group of N-Boc-4-piperidone reacts with ammonia (or an ammonium salt) to form an intermediate imine.
-
Nucleophilic Attack by Cyanide: A cyanide ion then attacks the electrophilic carbon of the imine, leading to the formation of the desired α-aminonitrile product.
Diagram of the Synthesis Pathway
Caption: General overview of the Strecker synthesis.
Detailed Experimental Protocol
Materials:
-
tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq)
-
Ammonium chloride (NH₄Cl) (1.5 eq)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN) (1.5 eq)
-
Methanol (or another suitable polar solvent)
-
Water
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate in methanol and water, add ammonium chloride.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of sodium cyanide in water to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Self-Validation: The success of the synthesis can be validated at each step. The formation of the product can be monitored by TLC, and the final structure and purity confirmed by the characterization techniques outlined in the next section.
Structural Elucidation and Characterization
The identity and purity of the synthesized tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate are confirmed through a combination of spectroscopic techniques.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the piperidine ring protons (multiplets, ~1.5-3.5 ppm), and the amino group protons (broad singlet). |
| ¹³C NMR | Resonances for the carbons of the tert-butyl group, the Boc carbonyl, the piperidine ring, and the quaternary carbon bearing the amino and cyano groups, as well as the nitrile carbon. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for the N-H stretching of the amino group (~3300-3400 cm⁻¹), the C≡N stretching of the nitrile group (~2230 cm⁻¹), and the C=O stretching of the Boc protecting group (~1680 cm⁻¹). |
| Mass Spec (m/z) | The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 226.29 g/mol . |
Note: The exact chemical shifts and absorption frequencies may vary slightly depending on the solvent and instrument used.
Applications in Medicinal Chemistry
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is a valuable building block for the synthesis of a wide range of biologically active molecules. The amino group provides a key point for diversification, allowing for the introduction of various substituents through acylation, alkylation, or other amine-based chemistries. The cyano group can also be transformed into other functional groups, such as a carboxylic acid or an amine, further expanding its synthetic utility.
This scaffold has been utilized in the development of:
-
Enzyme Inhibitors: The rigid piperidine core can be used to orient functional groups for optimal binding to the active site of enzymes.
-
Receptor Modulators: The introduction of specific side chains can lead to compounds with high affinity and selectivity for various G-protein coupled receptors (GPCRs) and ion channels.
-
Novel Therapeutic Agents: Its versatility makes it an attractive starting material for the discovery of new drugs for a variety of diseases.
Diagram of the Application Workflow
Caption: Synthetic utility workflow.
Conclusion
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is a cornerstone intermediate for medicinal chemists. Its straightforward synthesis via a Strecker-type reaction, coupled with its versatile functional groups, provides a robust platform for the generation of diverse chemical libraries and the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, empowering researchers to effectively utilize this valuable building block in their drug discovery endeavors.
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Wikipedia. Strecker amino acid synthesis. [Link]
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Pharmaffiliates. CAS No : 91419-52-2 | Product Name : tert-Butyl 4-cyanopiperidine-1-carboxylate. [Link]
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-
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Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate molecular weight
An In-Depth Technical Guide: Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
Abstract
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is a specialized bifunctional molecule featuring a piperidine scaffold, a core structure in many pharmaceuticals. Its unique geminal amino-nitrile substitution at the C4 position, combined with the synthetically versatile tert-butyloxycarbonyl (Boc) protecting group, establishes it as a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis via the Strecker reaction, methods for its analytical characterization, and an exploration of its synthetic utility in drug discovery. The content is tailored for researchers, medicinal chemists, and professionals in pharmaceutical development, offering field-proven insights into its application.
Introduction to Substituted Piperidines in Medicinal Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, enabling optimal interactions with biological targets. Introducing functional groups onto the piperidine core is a cornerstone of modern drug design.
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS No: 331281-25-5) is a particularly strategic building block.[1][2] It possesses an α-amino nitrile group, a precursor to α-amino acids, and offers multiple points for chemical modification. The Boc protecting group on the piperidine nitrogen ensures stability and allows for selective deprotection under mild acidic conditions, facilitating multi-step synthetic sequences.[3] This combination of features makes it an ideal starting point for generating libraries of compounds for high-throughput screening and lead optimization.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. While extensive experimental data is not widely published, its characteristics can be reliably inferred from its structure and data available for its close analogs.
| Property | Value | Source |
| CAS Number | 331281-25-5 | [1][2] |
| Molecular Formula | C₁₁H₁₉N₃O₂ | [1] |
| Molecular Weight | 225.29 g/mol | [1] |
| Synonyms | tert-Butyl 4-amino-4-cyanotetrahydro-1(2H)-pyridinecarboxylate | [2] |
Chemical Structure:
Caption: 2D Structure of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate.
Synthesis and Mechanistic Rationale
The most direct and efficient synthesis of this compound is through a Strecker reaction, a well-established method for producing α-amino nitriles from a ketone, ammonia, and a cyanide source. This approach is highly valued for its atom economy and straightforward execution.
Proposed Synthetic Workflow
The synthesis begins with the commercially available N-Boc-4-piperidone. This starting material is stable, easy to handle, and already contains the required Boc-protected nitrogen, simplifying the overall process.
Sources
An In-depth Technical Guide to the Chemical Properties of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, a key heterocyclic building block, holds significant importance in the landscape of modern medicinal chemistry. Its unique trifunctional nature, featuring a Boc-protected piperidine nitrogen, a quaternary center bearing both an amino and a cyano group, renders it a versatile synthon for the construction of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of targeted therapeutics such as Janus Kinase (JAK) inhibitors. Through a detailed analysis of its spectral data and reactivity profile, this document aims to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this valuable intermediate in their synthetic endeavors.
Introduction: A Molecule of Strategic Importance
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1] The strategic functionalization of this ring system allows for the precise orientation of pharmacophoric elements in three-dimensional space, enabling high-affinity interactions with biological targets. Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (also known as 1-Boc-4-amino-4-cyanopiperidine) has emerged as a particularly valuable derivative due to the orthogonal reactivity of its functional groups. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for the piperidine nitrogen, while the α-amino nitrile moiety serves as a masked precursor for various functionalities, including amino acids and diamines.[2] This unique combination of features has positioned it as a critical intermediate in the synthesis of several clinically important molecules.[3]
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral properties is fundamental to its successful application in synthesis and analysis.
Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is presented in the table below.
| Property | Value | Reference |
| CAS Number | 331281-25-5 | [4] |
| Molecular Formula | C₁₁H₁₉N₃O₂ | [4] |
| Molecular Weight | 225.29 g/mol | [4] |
| Appearance | Solid | [5] |
| Storage Temperature | 2-8°C, under inert atmosphere | [5] |
Spectroscopic Data
The structural elucidation and purity assessment of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate rely on a combination of spectroscopic techniques. Representative data is available from various suppliers and literature sources.[6]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet around 1.4-1.5 ppm), the piperidine ring protons (a series of multiplets in the range of 1.5-4.0 ppm), and the amino protons (a broad singlet).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct resonances for the carbonyl carbon of the Boc group (around 154 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the methyl carbons of the tert-butyl group (around 28 ppm), the piperidine ring carbons, and the nitrile carbon.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), the C≡N stretching of the nitrile group (around 2240 cm⁻¹), and the C=O stretching of the carbamate (around 1680 cm⁻¹).
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound.
Synthesis and Reaction Mechanisms
The synthesis of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is most commonly achieved through a modified Strecker synthesis, a classic and robust method for the preparation of α-amino nitriles.[7][8]
The Strecker Synthesis Approach
The logical and efficient synthetic pathway commences with the readily available N-Boc-4-piperidone.
Caption: Figure 1. Synthetic workflow for tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate via Strecker synthesis.
Experimental Protocol: A Representative Strecker Synthesis
The following protocol is a representative, self-validating procedure based on established chemical principles for the Strecker synthesis.[7][9]
Materials:
-
N-Boc-4-piperidone
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve N-Boc-4-piperidone (1.0 eq) and ammonium chloride (1.5 eq) in a mixture of methanol and water.
-
Cyanide Addition: To the stirred solution, add potassium cyanide (1.5 eq) portion-wise, maintaining the temperature below 30°C. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment. Acidic conditions will generate toxic hydrogen cyanide gas.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Dilute the aqueous residue with water and extract the product with dichloromethane or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate stems from the distinct reactivity of its three key functional groups.
Caption: Figure 2. Reactivity map of key functional groups.
The Boc Protecting Group: A Gateway to the Piperidine Nitrogen
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[10] This allows for selective manipulation of other functional groups within the molecule without affecting the piperidine nitrogen.
-
Deprotection: The Boc group is typically removed using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent.[10] This unmasks the secondary amine of the piperidine ring, allowing for subsequent functionalization.
The α-Amino Nitrile Moiety: A Versatile Precursor
The geminal amino and cyano groups at the C4 position are the cornerstone of this molecule's utility.
-
Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, transforming the molecule into a valuable α-amino acid derivative.
-
Reduction of the Nitrile: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides access to 4-aminomethyl-4-aminopiperidine derivatives.
-
Reactivity of the Primary Amine: The primary amino group is nucleophilic and can readily undergo a variety of reactions, including acylation, alkylation, and reductive amination, allowing for the introduction of diverse substituents.
Applications in Drug Discovery: The Case of Janus Kinase (JAK) Inhibitors
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate and its derivatives are pivotal intermediates in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers.[11][12] The JAK-STAT signaling pathway is a crucial regulator of immune responses, and its dysregulation is implicated in various inflammatory conditions.[]
Tofacitinib: A Prime Example
Tofacitinib (Xeljanz®), an inhibitor of JAK1, JAK2, and JAK3, is a prominent example where a 3-amino-4-methylpiperidine core, derivable from intermediates like tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, is essential for its activity.[11][14] The piperidine scaffold serves to correctly position the pharmacophoric groups for optimal interaction with the kinase active site.
Ruxolitinib: Another Key Application
Ruxolitinib (Jakafi®), a JAK1 and JAK2 inhibitor, also features a substituted piperidine moiety, highlighting the importance of this scaffold in the design of JAK inhibitors.[15][16] While the specific substitution pattern may differ, the underlying synthetic strategies often rely on versatile piperidine building blocks.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate.
-
Hazard Statements: The compound may be harmful if swallowed and can cause skin and eye irritation.[5][17]
-
Precautionary Measures: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18] Avoid inhalation of dust and contact with skin and eyes.[18]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids and oxidizing agents.[5]
Conclusion: A Versatile Tool for Modern Synthesis
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate stands out as a highly valuable and versatile building block in contemporary organic synthesis and medicinal chemistry. Its well-defined reactivity, stemming from the orthogonal nature of its functional groups, provides a robust platform for the construction of complex, biologically active molecules. The demonstrated importance of this intermediate in the synthesis of clinically relevant drugs, such as JAK inhibitors, underscores its significance for researchers and professionals in the field of drug discovery and development. A comprehensive understanding of its chemical properties, as detailed in this guide, is paramount to unlocking its full potential in the creation of novel therapeutics.
References
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Capot Chemical. (n.d.). MSDS of tert-butyl (4S)-4-amino-3,3-difluoropiperidine-1-carboxylate. Retrieved from [Link]
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Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]
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LookChem. (n.d.). Cas no 91419-52-2 (tert-butyl 4-cyanopiperidine-1-carboxylate). Retrieved from [Link]
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Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
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ResearchGate. (2019). (PDF) An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved from [Link]
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European Patent Office. (n.d.). SYNTHESIS PROCESS OF RUXOLITINIB - Patent 3398952. Retrieved from [Link]
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Boron Molecular. (n.d.). Buy 4-Amino-4-cyano-piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
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Googleapis. (2015). United States Patent. Retrieved from [Link]
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India Fine Chemicals. (n.d.). tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 91419-52-2 | Product Name : tert-Butyl 4-cyanopiperidine-1-carboxylate. Retrieved from [Link]
- PubMed. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 60(23), 9676–9690.
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ResearchGate. (2022). Interactions between some amino acids of JAK1 and the compounds tested.... Retrieved from [Link]
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A Technical Guide to tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery
Abstract: This guide provides an in-depth technical overview of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. We will explore its chemical identity, physicochemical properties, synthesis, and critical applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic use of this versatile intermediate.
Introduction: The Strategic Importance of a C4-Disubstituted Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal core for targeting a wide range of biological receptors and enzymes. Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, featuring a geminal amino-nitrile substitution at the 4-position, represents a particularly valuable and synthetically versatile intermediate.
The strategic placement of the amino and cyano groups on the same carbon atom creates a prochiral center that serves as a powerful linchpin for constructing complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and allows for selective deprotection under mild acidic conditions, a crucial feature for multi-step synthetic campaigns. This combination of functionalities makes the molecule a cornerstone for synthesizing spirocyclic systems and other densely functionalized piperidine derivatives, which are instrumental in the discovery of novel therapeutics.
Nomenclature and Chemical Identifiers
Accurate identification is paramount in research and development. Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is known by several synonyms in commercial and academic literature.
Common Synonyms:
-
tert-Butyl 4-amino-4-cyanotetrahydro-1(2H)-pyridinecarboxylate[1][2]
-
4-Amino-4-cyanopiperidine-1-carboxylic acid tert-butyl ester[1][3]
-
4-Amino-4-cyanopiperidine, N1-BOC protected[1]
-
1-Piperidinecarboxylic acid, 4-amino-4-cyano-, 1,1-dimethylethyl ester[1]
For unambiguous identification, the following table summarizes its key chemical identifiers.
| Identifier | Value |
| CAS Number | 331281-25-5[1][3] |
| Molecular Formula | C11H19N3O2[1] |
| Molecular Weight | 225.29 g/mol [1] |
| IUPAC Name | tert-butyl 4-amino-4-cyano-1-piperidinecarboxylate[4] |
| InChI Key | ZDAOYEIIJSEFSW-UHFFFAOYSA-N[4] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N |
Physicochemical Properties and Structural Characterization
A self-validating protocol relies on the thorough characterization of all intermediates. The expected properties for tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate are summarized below.
| Property | Value | Source |
| Physical Form | Solid | [4] |
| Purity | Typically ≥97% | [4] |
| pKa | 4.15 ± 0.20 (Predicted) | [5] |
| Storage Temperature | 2–8 °C, under inert atmosphere | [1][4][5] |
Spectroscopic Data Interpretation: A Self-Validating System
Confirming the identity and purity of the title compound is crucial. Below are the expected spectroscopic signatures.
-
¹H NMR: The spectrum should show a characteristic singlet around 1.4 ppm integrating to 9 protons, corresponding to the tert-butyl group of the Boc protector. The piperidine ring protons will appear as multiplets in the aliphatic region (typically 1.5-3.8 ppm). The two protons of the primary amine (NH₂) may appear as a broad singlet.
-
¹³C NMR: Key signals include the quaternary carbon of the tert-butyl group (~28 ppm), the carbonyl of the Boc group (~155 ppm), and the C4 carbon of the piperidine ring bonded to both the amino and cyano groups. The cyano group carbon will appear around 120 ppm.
-
IR Spectroscopy: Look for a sharp, medium-intensity peak around 2230 cm⁻¹ corresponding to the C≡N (nitrile) stretch. The N-H stretching of the primary amine will appear as two bands in the 3300-3500 cm⁻¹ region. A strong C=O stretch for the Boc carbamate will be present around 1680 cm⁻¹.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the expected [M+H]⁺ ion would be at m/z 226.15.
Synthesis Protocol: The Strecker Reaction Approach
A common and efficient method for preparing α-aminonitriles like tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is the Strecker synthesis. This one-pot, three-component reaction involves a ketone, a cyanide source, and an ammonia source.
Causality Behind Experimental Choices
-
Starting Material: tert-Butyl 4-oxopiperidine-1-carboxylate is the ideal starting material. The Boc group is stable to the basic or slightly acidic conditions of the Strecker reaction and prevents unwanted side reactions at the piperidine nitrogen.
-
Reagents: A combination of sodium cyanide (NaCN) and ammonium chloride (NH₄Cl) is typically used. Ammonium chloride serves as the ammonia source and also provides a slight acidic buffer to facilitate imine formation.
-
Solvent System: A biphasic system of water and an organic solvent like methanol or ethanol is often employed to dissolve both the organic starting material and the inorganic salts.
Step-by-Step Experimental Protocol
Caution: This procedure involves potassium cyanide, which is a potent poison. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). Contact with acid will release toxic hydrogen cyanide gas.
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer, add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq). Dissolve it in a suitable solvent mixture (e.g., 2:1 Methanol/Water).
-
Reagent Addition: Add ammonium carbonate (2.1 eq) to the solution and stir until dissolved. In a separate container, dissolve potassium cyanide (2.1 eq) in water and add this solution dropwise to the reaction mixture at room temperature.[6]
-
Reaction Execution: Seal the flask and stir the mixture at room temperature for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. Add water and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the final product as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the Strecker synthesis of the title compound.
Reactivity and Applications in Drug Discovery
The synthetic utility of this building block stems from the orthogonal reactivity of its functional groups.
-
Amino Group (-NH₂): Can be readily acylated, alkylated, or used in reductive amination to append a wide variety of side chains. This is a common strategy for building out from the piperidine core to probe interactions with biological targets.
-
Cyano Group (-C≡N): Can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine (aminomethyl group). This reduction is particularly useful as it creates a methylene spacer, providing additional conformational flexibility for the appended substituent.
-
Boc Group: Can be removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent to reveal the secondary amine of the piperidine ring, allowing for further functionalization at that position.
This compound is a key intermediate in the synthesis of various therapeutic agents, including inhibitors of enzymes and receptor antagonists. For example, 4-substituted-4-aminopiperidine derivatives are crucial structural motifs in certain CCR5 receptor antagonists developed as anti-HIV agents.[7] The ability to efficiently synthesize these cores is critical for developing new treatments.[7]
Derivatization Pathways Diagram
Caption: Key synthetic transformations of the title compound.
Safety, Handling, and Storage
Proper handling is essential due to the compound's potential hazards.
-
Hazard Statements: Classified as an irritant. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear a lab coat, safety glasses, and chemical-resistant gloves.[8]
-
First Aid: In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. In all cases of exposure, consult a physician.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1][4][5]
Conclusion
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is a high-value, versatile building block for modern drug discovery. Its unique C4-disubstituted pattern, combined with the orthogonal protection strategy, provides a robust platform for generating diverse and complex molecular libraries. A thorough understanding of its synthesis, reactivity, and handling is essential for any research program aiming to leverage the power of the piperidine scaffold to create next-generation therapeutics.
References
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tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate . (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 5, 2026, from [Link]
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4-Amino-4-cyano-piperidine-1-carboxylic acid tert-butyl ester . (n.d.). Boron Molecular. Retrieved January 5, 2026, from [Link]
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MSDS of tert-butyl (4S)-4-amino-3,3-difluoropiperidine-1-carboxylate . (n.d.). Capot Chemical. Retrieved January 5, 2026, from [Link]
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Organic Syntheses Procedure . (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]
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Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists . (2004). PubMed. Retrieved January 5, 2026, from [Link]
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A Comprehensive Technical Guide to the Safe Handling of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
Introduction: Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS No. 331281-25-5) is a valuable bifunctional building block in modern medicinal chemistry and drug development.[1][2][3] Its structure, featuring a protected piperidine ring, a reactive primary amine, and a cyano group, makes it a versatile intermediate for synthesizing complex molecular scaffolds. However, the presence of the α-aminonitrile moiety introduces significant, acute toxicological risks that demand a rigorous and well-understood safety protocol.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond generic safety data to provide a detailed framework for risk assessment, safe handling, and emergency preparedness. The core principle is that understanding the chemical causality behind each safety measure is paramount to establishing a truly safe and self-validating laboratory environment.
Section 1: Hazard Identification and Core Toxicology
The primary toxicological concern with Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate does not stem from the Boc-piperidine core, but from the cyano (nitrile) group. As with most organic cyanides, its hazard profile is dominated by the potential for it or its byproducts to release the cyanide anion (CN⁻).
1.1 The Mechanism of Cyanide Toxicity The cyanide ion is a potent and rapid-acting poison. Its primary mechanism of action is the inhibition of cellular respiration.[4] CN⁻ binds with high affinity to the ferric (Fe³⁺) ion in cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain.[4] This binding prevents the utilization of oxygen by cells, leading to histotoxic hypoxia and rapid cell death.[4] Exposure via ingestion, inhalation, or significant dermal absorption can be fatal within minutes.[5][6]
A critical and often underestimated hazard is the compound's reactivity with acids. Contact with acidic solutions or even atmospheric moisture can lead to hydrolysis, liberating highly toxic and flammable hydrogen cyanide (HCN) gas.[4][6][7][8]
1.2 GHS Classification and Hazard Summary The Globally Harmonized System (GHS) provides a clear classification of the known hazards associated with this solid compound.
| Hazard Class | GHS Code | Description | Signal Word |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Warning |
| Skin Irritation | H315 | Causes skin irritation | Warning |
| Eye Irritation | H319 | Causes serious eye irritation | Warning |
| STOT, Single Exposure | H335 | May cause respiratory irritation | Warning |
| Data sourced from supplier safety information.[9] |
It is crucial to note that related structures lacking the 4-amino group, such as Tert-butyl 4-cyanopiperidine-1-carboxylate, are often classified as more acutely toxic (e.g., H301/H311/H331 - Toxic if swallowed, in contact with skin, or if inhaled), carrying the "Danger" signal word.[10] This underscores the need to treat all cyano-containing piperidines with the utmost caution, as subtle structural changes can significantly alter toxicological profiles.
1.3 The Risk Assessment Workflow A systematic risk assessment must precede any experimental work. The goal is to move from hazard identification to the implementation of specific, validated control measures.
Caption: A logical workflow for assessing and mitigating risks.
Section 2: Mandatory Controls: Engineering and Administrative
Reliance on PPE alone is insufficient. A robust safety posture begins with engineering and administrative controls designed to minimize exposure potential at the source.
2.1 The Principle of Containment: The Chemical Fume Hood All manipulations of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, including weighing, transfers, and reactions, must be performed within a certified chemical fume hood.[7][8][11]
-
Causality: The fume hood serves two non-negotiable purposes: 1) It contains solid particulates during handling, preventing inhalation. 2) Crucially, it provides immediate exhaust ventilation for any inadvertently generated hydrogen cyanide (HCN) gas, keeping the operator's breathing zone safe.
2.2 Designated Work Area Establish a specific section of the laboratory or fume hood that is clearly marked for cyanide compound work.[6][7][8]
-
Causality: A designated area prevents cross-contamination of other workspaces, glassware, and equipment. This simple administrative control is highly effective at preventing accidental secondary exposures. All equipment used in this area should be decontaminated before being removed.
2.3 Procedural Safeguards
-
Standard Operating Procedure (SOP): A written, lab-specific SOP is mandatory for all procedures involving this compound.[5][12] This document should detail the specific steps of the experiment, the required safety measures, and the emergency response plan.
-
The Buddy System: Never work with cyanide compounds alone or outside of normal working hours.[6][11][12] A knowledgeable colleague must be present in the vicinity and aware of the work being performed to provide aid in an emergency.[11]
-
Acid Separation: Store all acids and acidic reagents in a separate cabinet and, whenever possible, do not have them inside the designated cyanide fume hood unless required for the immediate experimental step.[6][7][8]
Section 3: Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense. It must be selected correctly and used consistently.
| PPE Item | Specification | Rationale for Use |
| Eye Protection | Chemical splash goggles and a full-face shield.[5][7][11] | Protects against splashes of solutions and airborne dust. The face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves.[4][7][8][11] | Provides a barrier against dermal absorption. Double-gloving protects against undetected pinholes or tears.[4][5][7] Gloves must be removed immediately if contamination is suspected. |
| Body Protection | A lab coat, long pants, and fully enclosed, chemical-resistant footwear.[5][11] | Prevents skin contact from spills or splashes. |
Protocol for Donning and Doffing:
-
Donning: Wash hands. Don the inner pair of gloves. Don the lab coat, followed by safety goggles and face shield. Finally, don the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Doffing: Remove the outer gloves first, peeling them off without touching the exterior surface. Remove the face shield and goggles. Remove the lab coat. Remove the inner gloves. Wash hands thoroughly with soap and water.[4]
Section 4: Safe Handling, Decontamination, and Storage
4.1 Weighing and Transfer Protocol
-
Ensure the fume hood sash is at the proper working height.
-
Cover the analytical balance and surrounding work surface with disposable, absorbent bench paper.
-
Tare the destination vessel on the balance.
-
Using a spatula, carefully transfer the solid from the reagent bottle to the vessel. Avoid creating airborne dust.
-
Close both containers immediately after the transfer.
-
Wipe the spatula, any affected surfaces, and the exterior of the vessels with a cloth dampened with a pH 10 buffer solution.[6][8] Dispose of all wipes and bench paper as solid cyanide waste.
4.2 Decontamination Protocol All glassware, equipment, and surfaces must be decontaminated after use. This is a critical self-validating system to ensure the work area is safe for subsequent operations.
-
Initial Rinse (Alkaline): Perform an initial rinse or wipe-down of all surfaces and equipment with a pH 10 buffer solution.[6][8] This step is crucial as the alkaline environment prevents the formation of volatile HCN gas from any residual cyanide.[4]
-
Oxidative Neutralization: Following the alkaline rinse, wash or wipe all surfaces with a freshly prepared 10% bleach (sodium hypochlorite) solution.[6][8] The bleach oxidizes the cyanide anion to the much less toxic cyanate ion (OCN⁻).
-
Final Cleaning: After a contact time of at least 10 minutes, the equipment can be washed with standard laboratory detergent and water.
-
Waste Collection: All rinsates and wipes from steps 1 and 2 must be collected as hazardous cyanide waste.[8]
4.3 Storage Requirements
-
Store in a tightly closed, clearly labeled container.[12]
-
Keep in a cool (2-8°C), dark, and dry location under an inert atmosphere.[2]
-
The storage area must be secured and separate from all incompatible materials, especially acids.[11][12]
-
Utilize secondary containment to control any potential leaks.[11]
Section 5: Emergency Response Procedures
Speed is essential when responding to cyanide exposure.[6] All laboratory personnel must be trained on this plan.
Caption: A flowchart for immediate emergency actions.
5.1 Personnel Exposure
-
Skin/Eye Contact: Immediately remove all contaminated clothing. Escort the individual to the nearest safety shower or eyewash station and flush the affected area for at least 15 minutes.[7][8][11]
-
Inhalation: Move the affected person to fresh air immediately.[4]
-
Action: In all cases of known or suspected exposure, call 911 or your institution's emergency number without delay.[7] Inform the dispatcher that a cyanide exposure has occurred. Provide a copy of the Safety Data Sheet (SDS) to the emergency medical personnel.[4][12] Do not perform mouth-to-mouth resuscitation on a victim of cyanide inhalation.[6]
5.2 Spill Management
-
Minor Spill (inside a fume hood): Wearing appropriate PPE, use a chemical absorbent spill kit to collect the material.[4] Wipe the area thoroughly using the decontamination protocol (Section 4.2). Place all cleanup materials in a sealed bag and label it as cyanide waste.[4]
-
Major Spill (outside a fume hood or large volume): Evacuate the laboratory immediately, alerting all personnel.[7][11][13] Close the doors to the affected area and prevent entry. Call your institution's emergency number or 911 from a safe location.[7][11] Do not attempt to clean up a large spill yourself.[13]
Section 6: Waste Management
Due to their high acute toxicity, cyanide compounds are classified as P-listed hazardous wastes by the EPA.[5][12]
-
Segregation is Key: Cyanide-containing waste must never be mixed with other waste streams.[12]
-
Dedicated Containers: Use separate, clearly labeled, and sealed containers for solid and liquid cyanide waste.[7] Solid waste includes contaminated gloves, bench paper, wipes, and silica gel.[7][12]
-
Empty Containers: The original reagent bottle, even when empty, is considered hazardous waste and must be disposed of through the proper channels, not in the regular trash.[12]
-
Disposal: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and disposal of all cyanide waste.[7]
Conclusion
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is a powerful tool for chemical synthesis, but its utility is matched by its potential hazard. A culture of safety built on a deep understanding of its toxicological properties is not optional; it is a prerequisite for its use. By adhering to the principles of containment, utilizing proper administrative controls and PPE, and being thoroughly prepared for emergencies, researchers can handle this compound with the high degree of respect and caution it demands, ensuring both personal safety and scientific progress.
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Key features of Boc-protected 4-amino-4-cyanopiperidine
An In-Depth Technical Guide to Boc-Protected 4-Amino-4-Cyanopiperidine: A Cornerstone Building Block in Modern Drug Discovery
Executive Summary
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, commonly referred to as Boc-protected 4-amino-4-cyanopiperidine, is a highly versatile synthetic intermediate that has garnered significant attention in medicinal chemistry. Its rigid piperidine core, decorated with strategically placed and differentially protected amino and cyano functionalities, makes it an invaluable building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its synthesis, key physicochemical properties, reactivity, and critical applications in the development of novel therapeutics, particularly in the realms of metabolic disorders and infectious diseases.
Introduction: The Strategic Value of the 4-Aminopiperidine Scaffold
The piperidine ring is a privileged scaffold in drug design, present in a multitude of approved therapeutic agents. Its conformational rigidity allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. The 4-amino-4-substituted piperidine motif, in particular, serves as a crucial pharmacophore in many bioactive compounds.[1] The introduction of a cyano group at the C4 position alongside the amino group creates a quaternary center, further constraining the ring's conformation and providing a handle for diverse chemical transformations. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen offers robust protection under a wide range of reaction conditions while allowing for facile deprotection under mild acidic conditions, enabling orthogonal synthetic strategies.[2]
Molecular Structure and Physicochemical Properties
The unique arrangement of functional groups in Boc-protected 4-amino-4-cyanopiperidine dictates its chemical behavior and utility.
Caption: Chemical structure of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 331281-25-5 | [3][4] |
| Molecular Formula | C₁₁H₁₉N₃O₂ | [3][5] |
| Molecular Weight | 225.29 g/mol | [3][5] |
| Appearance | White to off-white powder/solid | [6] |
| Predicted pKa | 8.69 ± 0.20 | [5] |
| Storage Temperature | 2–8 °C, under inert gas | [7][8] |
Synthesis and Manufacturing
The synthesis of Boc-protected 4-amino-4-cyanopiperidine is typically achieved via a modified Strecker reaction, a classic method for preparing α-aminonitriles. The process begins with the readily available N-Boc-4-piperidone.
Caption: General workflow for the synthesis of Boc-protected 4-amino-4-cyanopiperidine.
Protocol 1: Synthesis via Strecker Reaction
This protocol describes a representative lab-scale synthesis.
-
Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C, add ammonium chloride (NH₄Cl, 1.5 eq) followed by potassium cyanide (KCN, 1.5 eq) dissolved in a minimal amount of water.
-
Rationale: The reaction proceeds through the in situ formation of an iminium ion intermediate from the ketone and ammonia (from NH₄Cl). The cyanide ion then attacks this electrophilic intermediate. The use of excess reagents drives the reaction to completion.
-
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the alcohol solvent. Dilute the residue with water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Rationale: This step removes inorganic salts and transfers the organic product into a non-polar phase for isolation.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.
Chemical Reactivity and Derivatization
The molecule's utility stems from the distinct reactivity of its three main functional domains: the Boc-protected nitrogen, the primary amine, and the nitrile group.
-
Boc Group: This protecting group is stable to most nucleophilic and basic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane) to yield the free secondary amine of the piperidine ring.[9] This unmasked nitrogen is a key point for introducing diversity.
-
Primary Amine (C4): The nucleophilic primary amine is a versatile handle for derivatization. It readily undergoes acylation with acid chlorides or activated esters, reductive amination with aldehydes or ketones, and alkylation reactions.
-
Nitrile Group (C4): The cyano group can be subjected to a variety of transformations. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or a carboxamide, or it can be reduced (e.g., using LiAlH₄ or catalytic hydrogenation) to an aminomethyl group.[10] This functionality is often crucial for building spirocyclic systems.[11]
Caption: Key reaction pathways for Boc-protected 4-amino-4-cyanopiperidine.
Applications in Drug Discovery
This building block is a cornerstone in the synthesis of numerous clinical candidates and approved drugs due to its ability to impart favorable pharmacokinetic properties and engage in critical binding interactions.
Table 2: Major Therapeutic Applications
| Therapeutic Area | Target | Example Application | Source(s) |
| Type 2 Diabetes | Dipeptidyl Peptidase-4 (DPP-4) | Synthesis of Alogliptin analogues and other gliptins. The aminopiperidine core is crucial for binding to the S1 pocket of the enzyme. | [9][12][13] |
| HIV/AIDS | C-C Chemokine Receptor 5 (CCR5) | Key intermediate for piperazine-based CCR5 antagonists, which act as HIV-1 entry inhibitors. | [1][14] |
| Hepatitis C | Viral Assembly | Scaffold for inhibitors that disrupt the assembly and release of infectious HCV particles. | [15] |
| Pain/Neurology | N-type Calcium Channels | Used to develop novel analgesics for neuropathic pain by blocking specific calcium channels. | [16] |
| Cognitive Disorders | Nootropic Agents | Serves as a scaffold for compounds designed to enhance cognition in neurodegenerative diseases. | [17] |
Case Study: DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral anti-diabetic drugs that work by preventing the degradation of incretin hormones like GLP-1.[] Many potent DPP-4 inhibitors, such as Alogliptin, feature an aminopiperidine moiety that forms a critical salt bridge with glutamic acid residues (Glu205/Glu206) in the active site of the enzyme.[12][13] Boc-protected 4-amino-4-cyanopiperidine provides an efficient route to these structures. The synthesis often involves the deprotection of the Boc group followed by coupling to a heterocyclic core, such as a pyrimidinedione or xanthine derivative.[9][13]
Experimental Protocols: Downstream Derivatization
Protocol 2: Boc Deprotection and Acylation
This protocol details a common two-step sequence used in fragment-based drug design.
-
Boc Deprotection: Dissolve Boc-protected 4-amino-4-cyanopiperidine (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir the solution at room temperature for 1-2 hours.
-
Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc group, releasing the free piperidine nitrogen as its trifluoroacetate salt. DCM serves as a co-solvent.
-
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting crude salt is often used directly in the next step.
-
Acylation: Dissolve the crude amine salt in a polar aprotic solvent like N,N-dimethylformamide (DMF) or DCM. Add a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq), to neutralize the salt and free the amine.
-
Coupling: Cool the mixture to 0 °C and add the desired acid chloride or carboxylic acid (1.1 eq) along with a coupling agent like HATU or EDCI. Allow the reaction to proceed for 4-12 hours.
-
Rationale: The base is crucial to deprotonate the ammonium salt, allowing the nucleophilic nitrogen to react with the electrophilic acylating agent.
-
-
Purification: Upon completion, perform a standard aqueous workup and purify the final product by chromatography or recrystallization.
Safety and Handling
While a specific safety data sheet (SDS) for tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate should always be consulted, related aminopiperidine compounds are known to be hazardous.
-
Hazards: May cause skin irritation, serious eye damage/irritation, and respiratory irritation.[19][20] It is harmful if swallowed.
-
Precautions: Handle in a well-ventilated area or a chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid formation of dust and inhalation.[21]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[19][21]
Conclusion
Boc-protected 4-amino-4-cyanopiperidine is a quintessential example of a modern building block in medicinal chemistry. Its pre-installed, orthogonally protected functionalities on a conformationally constrained scaffold provide a robust and efficient platform for the synthesis of complex and highly functionalized drug candidates. Its proven success in the development of inhibitors for key biological targets like DPP-4 and CCR5 ensures its continued relevance and widespread use by researchers and drug development professionals aiming to accelerate the discovery of next-generation therapeutics.
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Introduction: The Piperidine Scaffold, A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide to Piperidine-Based Building Blocks in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most significant structural motifs in medicinal chemistry.[1][2] Its prevalence is a testament to its remarkable utility, appearing in a vast portfolio of natural products, alkaloids, and clinically approved pharmaceuticals.[1][3][4] From anticancer agents and CNS drugs to antihistamines and analgesics, the piperidine scaffold is a recurring feature in molecules designed to interact with biological systems.[3][5][6] According to an analysis of FDA-approved drugs, the piperidine ring is a common feature, highlighting its importance in creating effective therapeutics.[7][8][9]
This guide, designed for the practicing scientist, moves beyond a simple catalog of reactions. It aims to provide a deep, mechanistic understanding of the synthesis and functionalization of piperidine-based building blocks. We will explore the causality behind synthetic choices, delve into stereoselective control, and provide field-proven protocols to empower researchers in their quest to design and synthesize the next generation of therapeutics.
Chapter 1: The Piperidine Core - Physicochemical Properties and Strategic Value in Drug Design
The success of the piperidine scaffold is not accidental; it stems from a unique combination of structural and chemical properties that make it an ideal framework for drug design.
-
Three-Dimensionality: Unlike flat aromatic rings, the saturated piperidine ring adopts a stable, low-energy chair conformation. This inherent three-dimensionality allows for the precise spatial arrangement of substituents, enabling molecules to fit into the complex, three-dimensional binding pockets of biological targets like enzymes and receptors.[5][6] This structural rigidity can lead to enhanced potency and selectivity.[10][11]
-
Modulation of Physicochemical Properties: The nitrogen atom imparts basicity to the ring. At physiological pH, this nitrogen is often protonated, which can enhance aqueous solubility and facilitate crucial ionic interactions with acidic residues in a protein target.[5][6] The overall lipophilicity of the molecule can be fine-tuned by the nature and position of substituents on the ring.[11]
-
Metabolic Stability and Pharmacokinetics: The piperidine scaffold is generally metabolically stable.[5] Its presence in a molecule can improve pharmacokinetic (ADME) properties, facilitating transport across biological membranes and often reducing toxicity.[5]
These properties combined make the piperidine motif a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.
Chapter 2: Constructing the Core - Key Synthetic Strategies for the Piperidine Ring
The creation of the piperidine ring itself is the foundational step. Several robust strategies have been developed, each with its own advantages and ideal use cases. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
Catalytic Hydrogenation of Pyridines
The reduction of readily available pyridine precursors is one of the most common and direct methods for synthesizing the piperidine core.[12] This approach is suitable for large-scale synthesis but requires careful control to achieve high selectivity and yield.[13]
Causality Behind Catalyst Choice: The selection of the catalyst is critical to success.
-
Nickel-based catalysts (e.g., Raney Nickel): Often used in industrial settings due to cost-effectiveness, but typically require high temperatures and pressures.[12]
-
Platinum and Palladium catalysts (e.g., PtO₂, Pd/C): Highly effective under milder conditions than nickel.[13]
-
Rhodium-based catalysts (e.g., Rh/C): Often exhibit excellent selectivity for the hydrogenation of the pyridine ring while minimizing a key side reaction: "over-reduction."[13] Over-reduction involves the hydrogenolysis (cleavage) of the C-N bond, which opens the ring and leads to impurities like pentylamines.[13] Iridium-based catalysts have also emerged as a powerful tool, offering high chemoselectivity under mild conditions.[14]
Caption: Workflow for Pyridine Hydrogenation.
Multicomponent Reactions (MCRs)
MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials.[15] This strategy allows for the rapid construction of highly functionalized and complex piperidines from simple starting materials, enhancing operational simplicity and reducing waste.[15][16]
A common and powerful MCR for piperidine synthesis involves the condensation of an aromatic aldehyde, an amine, and a β-ketoester.[15]
Caption: General scheme for a multicomponent piperidine synthesis.
Intramolecular Cyclization Strategies
Building the piperidine ring can also be achieved by forming one or two C-N bonds from an acyclic precursor. Reductive amination of 1,5-dicarbonyl compounds or related synthons is a classic and reliable method, particularly for accessing stereochemically defined 2,6-disubstituted piperidines, which are common motifs in alkaloids.[17][18]
Chapter 3: Diversification of the Core - Functionalization of the Piperidine Ring
Once the piperidine ring is formed, its true value as a building block is realized through functionalization. The ability to selectively introduce substituents at specific positions on the ring is paramount for exploring structure-activity relationships (SAR).
N-Functionalization: The Most Accessible Handle
The nitrogen atom is the most nucleophilic site and thus the most straightforward position to functionalize via reactions like N-alkylation, N-acylation, and N-arylation.[19][20]
Causality Behind Experimental Choices:
-
Controlling Over-alkylation: A common challenge in N-alkylation is the formation of dialkylated quaternary ammonium salts. To favor mono-alkylation, the alkylating agent can be added slowly to a solution where the piperidine is in excess.[20] Using a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) can also minimize side reactions.[20]
-
Accelerating N-Acylation: While many N-acylations with reactive acid chlorides proceed readily, reactions with less reactive anhydrides can be sluggish. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[20]
C-H Functionalization: The Modern Frontier
Directly converting a C-H bond on the piperidine ring to a C-C or C-heteroatom bond is a powerful and atom-economical strategy.[21][22] However, it presents significant challenges in controlling regioselectivity.[20]
Understanding Inherent Reactivity:
-
α-Position (C2/C6): The C-H bonds adjacent to the nitrogen are electronically activated. The nitrogen can stabilize a build-up of positive charge during the C-H insertion, making this position the most electronically preferred site for functionalization.[21][23]
-
β-Position (C3/C5): These C-H bonds are deactivated due to the inductive electron-withdrawing effect of the nitrogen atom.[21][23]
-
γ-Position (C4): This position is less electronically deactivated than C3 and is often sterically the most accessible.[21][23]
Caption: Electronic and steric factors in C-H functionalization.
Strategies for Controlling Regioselectivity: Achieving functionalization at positions other than C2 requires overcoming the inherent electronic preference. This is where the choice of N-protecting group and catalyst becomes a masterful tool for directing the reaction. As demonstrated in the synthesis of methylphenidate analogues, specific rhodium catalysts in combination with different N-protecting groups (e.g., N-Boc vs. N-brosyl) can selectively direct functionalization to the C2 or C4 positions.[21][24] Functionalization at the challenging C3 position can often be achieved indirectly, for instance, through the cyclopropanation of a tetrahydropyridine intermediate followed by regioselective ring-opening.[21][24]
Chapter 4: Mastering Three Dimensions - Stereoselective Synthesis
For use in pharmaceuticals, controlling the precise three-dimensional arrangement of atoms (stereochemistry) is not just important—it is essential. The different stereoisomers of a chiral drug can have vastly different biological activities and safety profiles.[11]
Key strategies to control stereochemistry in piperidine synthesis include:
-
Chiral Auxiliaries: A chiral group is temporarily attached to the molecule to direct the stereochemical outcome of a reaction, after which it is removed.
-
Asymmetric Catalysis: Using a chiral catalyst to create the desired stereoisomer. Palladium-catalyzed decarboxylative asymmetric allylic alkylation (Pd-DAAA) is a powerful modern method for creating challenging aza-quaternary stereocenters at the C2 position.[25]
-
Substrate Control: Utilizing existing stereocenters within the starting material to influence the stereochemistry of newly formed centers. This is common in the synthesis of complex piperidine alkaloids from chiral precursors.[18][26][27]
Chapter 5: Practical Applications and Protocols
This section provides actionable, step-by-step protocols for the synthesis and functionalization of piperidine-based building blocks, derived from established literature.
Protocol: One-Pot Synthesis of 2,6-Disubstituted Piperid-4-ones
This protocol describes a four-component condensation reaction that efficiently generates molecular complexity in a single step.[16]
Methodology:
-
To a solution of a tosyl imine (1.0 equiv) in methanol (MeOH), add titanium tetrachloride (TiCl₄) at a controlled temperature.
-
After the initial reaction, add the other components as specified in the detailed literature procedure.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent such as dichloromethane (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol: General Procedure for N-Alkylation
This protocol outlines a general method for the mono-alkylation of a piperidine derivative, minimizing over-alkylation.[20]
Methodology:
-
Dissolve the piperidine substrate (1.1 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5 mmol).
-
Add the alkyl halide (1.0 mmol) dropwise to the stirred solution at room temperature. A syringe pump is recommended for slow, controlled addition.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from hours to overnight.
-
Once complete, concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Chapter 6: Spectroscopic Characterization
Unambiguous characterization is a self-validating system that ensures the identity and purity of the synthesized building block. A combination of NMR, IR, and Mass Spectrometry is typically employed.
Summary of Typical Spectroscopic Data for a Piperidine Scaffold:
| Technique | Piperidine Feature | Typical Spectroscopic Signature |
| ¹H NMR | Axial & Equatorial Protons | Complex multiplets in the δ 1.2-1.8 ppm range. Protons α to nitrogen (C2/C6) typically appear further downfield (δ 2.5-3.5 ppm).[28][29] |
| N-H Proton | A broad singlet, chemical shift is variable and depends on solvent and concentration. Can be confirmed by D₂O exchange.[28] | |
| ¹³C NMR | Ring Carbons | Carbons α to nitrogen (C2/C6) typically appear around δ 45-55 ppm. Other ring carbons (C3/C4/C5) appear further upfield.[28][30] |
| IR Spectroscopy | N-H Stretch (secondary amine) | A moderate, sharp peak in the 3300-3500 cm⁻¹ region.[31] |
| C-H Stretch (sp³ C-H) | Multiple peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[31] | |
| Mass Spec (EI) | Molecular Ion (M⁺) | The molecular ion peak is often observed. |
| Fragmentation | A characteristic fragmentation pattern involves the loss of a substituent α to the nitrogen, leading to a stable iminium ion. |
Conclusion
Piperidine-based building blocks are far more than simple heterocyclic scaffolds; they are enabling tools for the creation of complex, three-dimensional molecules with profound biological activities. A deep understanding of the strategies for their synthesis—from ring construction via classical hydrogenation or modern multicomponent reactions, to diversification through regioselective C-H functionalization and stereoselective transformations—is essential for the modern medicinal chemist. By leveraging the principles and protocols outlined in this guide, researchers are well-equipped to harness the power of the piperidine ring, accelerating the discovery and development of innovative therapeutics that address pressing medical needs.
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Methodological & Application
Synthesis of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate: An Application Note and Protocol
Introduction: The Significance of a Versatile Chemical Scaffold
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is a pivotal building block in medicinal chemistry and drug discovery. Its rigid piperidine core, coupled with orthogonal functionalities—a protected amine, a reactive nitrile, and a primary amine—makes it an exceptionally valuable scaffold for constructing complex molecules. The strategic placement of the amino and cyano groups at the C4 position provides a unique stereoelectronic environment, enabling the synthesis of spirocyclic systems and diverse libraries of compounds for screening. This intermediate is particularly sought after for the development of novel therapeutics, including but not limited to, enzyme inhibitors and receptor modulators.[1][2][3][4] The tert-butoxycarbonyl (Boc) protecting group ensures stability during subsequent synthetic transformations and can be selectively removed under mild acidic conditions, a cornerstone of modern synthetic strategy.[5][6] This guide provides an in-depth protocol for the synthesis of this key intermediate, grounded in the principles of the well-established Strecker amino acid synthesis.[7][8][9]
Synthetic Strategy: A Modified Strecker Reaction
The most direct and efficient route to Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is a modified Strecker synthesis. This classical reaction, which has been a mainstay in organic synthesis for over a century, traditionally involves the one-pot reaction of an aldehyde or ketone, ammonia, and a cyanide source to form an α-aminonitrile.[7][9] In this application, the ketone substrate is N-Boc-4-piperidone.
The reaction proceeds in two key stages within a single pot:
-
Iminium Ion Formation: The carbonyl group of N-Boc-4-piperidone reacts with ammonia to form an intermediate iminium ion. This step is often facilitated by the presence of an ammonium salt, such as ammonium chloride, which serves as a source of ammonia.[7]
-
Nucleophilic Cyanide Attack: A cyanide anion, typically from potassium or sodium cyanide, then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the crucial C-C bond and establishes the α-aminonitrile functionality.[7][8]
The use of N-Boc-4-piperidone as the starting material is strategic. The Boc group is robust enough to withstand the basic or neutral conditions of the Strecker reaction while providing good solubility in organic solvents.[6]
Visualizing the Synthetic Workflow
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The Strategic Deployment of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate in Modern Drug Discovery: Application Notes and Protocols
Introduction: A Privileged Scaffold for Kinase Inhibition and Beyond
In the landscape of contemporary drug discovery, the quest for novel chemical entities with precisely tailored pharmacological profiles is paramount. Among the vast arsenal of molecular building blocks available to medicinal chemists, tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate has emerged as a scaffold of significant strategic importance. This heterocycle, bearing a geminal amino and cyano group on a piperidine ring, offers a unique combination of structural rigidity, synthetic versatility, and desirable physicochemical properties. Its application has been particularly impactful in the development of Janus kinase (JAK) inhibitors, a class of therapeutics that has revolutionized the treatment of various inflammatory and autoimmune disorders.[1][2]
This comprehensive guide provides an in-depth exploration of the applications of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate in drug discovery. We will delve into the chemical rationale behind its use, provide detailed protocols for its incorporation into drug-like molecules, and discuss its broader potential in targeting a range of therapeutic targets.
Chemical and Structural Rationale for Application
The utility of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS No: 331281-25-5) in drug design is rooted in the specific functionalities it presents:
-
The Piperidine Ring: This saturated heterocycle is a highly privileged scaffold in medicinal chemistry.[3] It imparts a three-dimensional character to molecules, which can enhance binding to target proteins and improve pharmacokinetic properties such as solubility and metabolic stability.[3]
-
The Tert-butyloxycarbonyl (Boc) Protecting Group: The Boc group provides a robust yet readily cleavable protecting group for the piperidine nitrogen.[1][] This allows for selective reactions at other positions of the molecule before revealing the secondary amine for further functionalization, a crucial step in many multi-step syntheses.[1][]
-
The Geminal Amino and Cyano Groups: This α-aminonitrile moiety is the cornerstone of the scaffold's versatility. It is often a product of a Strecker-type synthesis on a piperidone precursor.[5][6][7] The primary amine serves as a key nucleophile for coupling with various electrophilic partners, such as heterocyclic systems in kinase inhibitors. The cyano group, while sometimes retained in the final drug molecule, can also be chemically manipulated, for instance, through reduction to a primary amine, providing an additional point for molecular elaboration.[8][9]
Compound Profile:
| Property | Value |
| IUPAC Name | tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate |
| CAS Number | 331281-25-5 |
| Molecular Formula | C₁₁H₁₉N₃O₂ |
| Molecular Weight | 225.29 g/mol |
| Appearance | White to off-white solid |
| Storage | Store under inert gas at 2-8 °C |
Application Focus: Synthesis of Janus Kinase (JAK) Inhibitors
The most prominent application of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is in the synthesis of JAK inhibitors. These enzymes are intracellular tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in inflammatory diseases.[10] A prime example of a drug synthesized using this building block is Oclacitinib (Apoquel®) , a veterinary medication for the treatment of allergic dermatitis in dogs.[11]
The synthesis of a JAK inhibitor using this scaffold typically involves a nucleophilic substitution reaction between the primary amine of the piperidine and a halogenated heterocyclic core, often a pyrrolo[2,3-d]pyrimidine.
Illustrative Synthetic Workflow for a JAK Inhibitor Core
Caption: General synthetic workflow for a JAK inhibitor.
Protocol 1: Synthesis of a Boc-Protected Pyrrolopyrimidine-Piperidine Intermediate
This protocol describes a representative nucleophilic aromatic substitution reaction, a key step in the synthesis of many JAK inhibitors.
Materials:
-
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (1.0 eq)
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
n-Butanol (as solvent)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a round-bottom flask, add tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Add n-butanol to the flask to create a stirrable suspension.
-
Add DIPEA to the reaction mixture.
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Heat the reaction mixture to reflux (approximately 117-118 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Causality of Experimental Choices:
-
Solvent: n-Butanol is used as a high-boiling solvent to facilitate the reaction at elevated temperatures, which is often necessary for nucleophilic aromatic substitutions on electron-deficient heterocycles.
-
Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions, particularly the oxidation of sensitive functional groups at high temperatures.
Protocol 2: Boc Deprotection of the Piperidine Nitrogen
This protocol outlines the removal of the Boc protecting group to liberate the piperidine nitrogen for further synthetic modifications.
Materials:
-
Boc-protected pyrrolopyrimidine-piperidine intermediate from Protocol 1 (1.0 eq)
-
4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
Procedure using HCl in Dioxane:
-
Dissolve the Boc-protected intermediate in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents) at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, the product hydrochloride salt may precipitate. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
Procedure using TFA in DCM:
-
Dissolve the Boc-protected intermediate in DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in removing residual TFA.[2]
Causality of Experimental Choices:
-
Acidic Conditions: The Boc group is designed to be labile under acidic conditions.[1][] The acid protonates the carbamate, leading to the formation of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.
-
Choice of Acid: HCl in dioxane is often preferred for large-scale synthesis as it can lead to the precipitation of the hydrochloride salt of the product, simplifying purification. TFA is a strong acid that typically provides rapid and clean deprotection, but it is more corrosive and may require more rigorous removal.[2]
Broader Applications in Drug Discovery
While the synthesis of JAK inhibitors is a major application, the 4-aminopiperidine scaffold, for which our title compound is a key precursor, is found in a variety of other biologically active molecules.
-
Protein Kinase B (Akt) Inhibitors: The 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide scaffold has been identified as a potent and orally bioavailable inhibitor of Akt, a key kinase in cancer cell survival pathways.[12][13][14]
-
Hepatitis C Virus (HCV) Assembly Inhibitors: A 4-aminopiperidine scaffold has been discovered as a potent inhibitor of the assembly and release of infectious HCV particles.[1]
-
Cognition Enhancers: Derivatives of 4-aminopiperidine have shown potent cognition-enhancing activity in preclinical models, suggesting their potential for treating neurodegenerative diseases.[2]
-
N-type Calcium Channel Blockers: The 4-aminopiperidine scaffold has been utilized to design antagonists of N-type calcium channels, which are promising targets for the treatment of pain.
Future Perspectives and Conclusion
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a privileged piperidine core, a versatile α-aminonitrile functionality, and a strategically placed protecting group makes it an invaluable tool for medicinal chemists. The detailed protocols provided herein offer a practical guide for its utilization in the synthesis of JAK inhibitors and other biologically active molecules. As the demand for targeted therapies continues to grow, the applications of this and similar functionalized heterocyclic building blocks are poised to expand, paving the way for the discovery of new and improved medicines.
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Kim, H. Y., et al. (2014). 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 241-245. [Link]
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Li, J., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3841-3844. [Link]
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Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2236-2248. [Link]
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Coricello, A., et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 25(21), 5170. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
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Bandarian, V., et al. (2011). Structural Basis of Biological Nitrile Reduction. Journal of Biological Chemistry, 286(41), 35846-35854. [Link]
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Sławiński, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116666. [Link]
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Addie, M., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2236-2248. [Link]
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Organic & Biomolecular Chemistry. (2011). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]
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ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. [Link]
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Chemistry. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. [Link]
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Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]
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-
ResearchGate. (n.d.). Identification of 4-(2-furanyl) pyrimidin-2-amines as Janus kinase 2 inhibitors. [Link]
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- 9. Structural Basis of Biological Nitrile Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN107365312A - A kind of new method for preparing Oclacitinib - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactions involving Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
An In-Depth Technical Guide to the Synthetic Applications of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
Introduction: A Versatile Scaffold for Complex Molecule Synthesis
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is a richly functionalized heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery.[1] Its structure, which combines a conformationally restricted piperidine core with an α-aminonitrile moiety, presents a unique platform for the synthesis of diverse and complex molecular architectures. The presence of three distinct, orthogonally-addressable functional groups—the primary amine, the nitrile, and the Boc-protected ring nitrogen—makes this compound an exceptionally valuable intermediate for creating novel therapeutic agents, particularly those targeting the central nervous system.[2]
This guide serves as a comprehensive technical resource for researchers, providing not only detailed experimental protocols but also the underlying chemical principles that govern the reactivity of this scaffold. We will explore key transformations, including functionalization of the exocyclic amine, the strategic synthesis of spirocyclic systems, and the application of orthogonal protection-deprotection strategies.
| Property | Value | Reference |
| CAS Number | 331281-25-5 | [3][4] |
| Molecular Formula | C₁₁H₁₉N₃O₂ | [3] |
| Molecular Weight | 225.29 g/mol | [3] |
| Synonyms | tert-Butyl 4-amino-4-cyanotetrahydro-1(2H)-pyridinecarboxylate, 4-Amino-4-cyanopiperidine-1-carboxylic acid tert-butyl ester | [4] |
| Appearance | Solid | |
| Storage | 2-8°C, Inert atmosphere |
Core Reactivity and Strategic Considerations
The synthetic utility of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate stems from the distinct reactivity of its functional groups. Understanding these sites is crucial for strategic and successful synthetic planning.
-
The C4-Primary Amine (-NH₂): As a primary amine, this group is a potent nucleophile. It is the principal site for forming new carbon-nitrogen bonds via acylation, sulfonylation, alkylation, and reductive amination. Its reactivity is paramount for library synthesis and for introducing key pharmacophoric elements.
-
The C4-Cyano Group (-C≡N): The nitrile is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, respectively, leading to the creation of a quaternary α-amino acid derivative. Alternatively, it can be reduced to a primary aminomethyl group, enabling further elongation of the molecular scaffold.
-
The N1-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection for the piperidine ring nitrogen. Its stability to a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions (e.g., trifluoroacetic acid or HCl), makes it ideal for orthogonal synthetic strategies.[5] This allows for selective functionalization of the exocyclic amine first, followed by deprotection and subsequent modification of the ring nitrogen.
Caption: Key reactive sites on the title compound.
Safety and Handling Protocols
Proper handling of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate and related reagents is essential for laboratory safety. While specific data for this exact compound is limited, information from structurally similar chemicals provides a strong basis for safe handling procedures.[6][7]
| Hazard Category | Recommendation |
| Health Hazards | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[7] |
| Handling | Use only under a chemical fume hood.[6] Avoid breathing dust, fumes, or vapors. Wash hands and exposed skin thoroughly after handling. |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves (e.g., nitrile), and a lab coat.[8] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[6] Store at 2-8°C under an inert atmosphere. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong reducing agents.[6] |
Always consult the most current Safety Data Sheet (SDS) from your supplier before use.
Application Note 1: N-Functionalization of the Exocyclic Amine
The primary amine at the C4 position is readily functionalized, providing a straightforward entry into a vast chemical space. The following protocols detail two of the most common and robust transformations.
Protocol 1.1: N-Acylation with an Acid Chloride
This protocol describes the formation of an amide bond, a fundamental linkage in countless pharmaceutical agents. The choice of a tertiary amine base is critical to neutralize the HCl byproduct without promoting unwanted side reactions.
Workflow: N-Acylation
Caption: Standard workflow for N-acylation.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM), approximately 0.1 M concentration.
-
Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq). Stir the solution until all solids dissolve.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This helps to control the exothermicity of the acylation reaction.
-
Reagent Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching & Workup: Upon completion, dilute the reaction with additional DCM. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-acylated product.
Protocol 1.2: Reductive Amination with an Aldehyde
Reductive amination is a powerful method for forming secondary amines. The use of sodium triacetoxyborohydride (STAB) is advantageous as it is a mild and selective reducing agent that can be used in a one-pot procedure.[9] It is less basic than other hydride reagents, minimizing side reactions.
Step-by-Step Methodology:
-
Reaction Setup: In a flask, dissolve Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (1.0 eq) and the desired aldehyde (1.0-1.2 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or DCM (0.1 M).
-
Imine Formation: Add acetic acid (1.0-2.0 eq) to catalyze the formation of the intermediate imine/enamine. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching & Workup: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases. Extract the aqueous layer with DCM or ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography to obtain the desired N-alkylated product.
Application Note 2: Synthesis of Spirocyclic Scaffolds
The geminal amino and cyano groups at the C4 position make this molecule an ideal precursor for spirocyclic heterocycles, which are privileged structures in drug design due to their rigid, three-dimensional nature.[10][11]
Protocol 2.1: Synthesis of a Spiro-Dioxopiperazine Derivative
This protocol outlines a multi-component reaction approach to generate a novel spiro-2,6-dioxopiperazine scaffold, a structure with potential applications in CNS-targeted drug discovery.[10]
Logical Relationship: Spirocycle Formation
Caption: Conceptual path to spiro-heterocycles.
Step-by-Step Methodology:
-
Reaction Setup: Combine Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (1.0 eq), an isocyanide (e.g., tert-butyl isocyanide, 1.2 eq), and a ketone (e.g., acetone, 3.0 eq) in a protic solvent like methanol (MeOH) in a sealable reaction vessel.
-
Reaction: Seal the vessel and heat the mixture to 60-80°C for 24-48 hours. The reaction should be monitored for the formation of the new, more polar product by LC-MS.
-
Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product is often purified directly by preparative HPLC or by flash column chromatography to isolate the target spiro-dioxopiperazine. The exact conditions will depend on the specific reagents used.
Application Note 3: Orthogonal Deprotection and Sequential Functionalization
The Boc group's acid lability allows for a powerful orthogonal strategy. The exocyclic amine can be functionalized first, and then, in a separate step, the piperidine nitrogen can be revealed for further modification.
Protocol 3.1: Selective Boc-Deprotection and Subsequent N-Alkylation
This two-step protocol demonstrates the power of this approach, enabling the synthesis of highly complex piperidines that would be difficult to access otherwise.
Workflow: Orthogonal Functionalization
Caption: Orthogonal strategy for dual functionalization.
Step-by-Step Methodology (Boc Deprotection):
-
Setup: Dissolve the Boc-protected substrate (e.g., the product from Protocol 1.1) (1.0 eq) in anhydrous DCM (0.1-0.2 M).
-
Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C. Alternatively, a solution of 4M HCl in 1,4-dioxane can be used.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is gone.
-
Isolation: Concentrate the reaction mixture to dryness under reduced pressure. If TFA was used, co-evaporation with toluene or DCM can help remove residual acid.
-
Purification: The resulting amine salt (TFA or HCl salt) is often used directly in the next step without further purification. If necessary, it can be neutralized with a mild base and purified.
The resulting free piperidine can then be subjected to a second functionalization reaction, such as N-alkylation or another reductive amination, following standard procedures.
References
- 1. nbinno.com [nbinno.com]
- 2. tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate [myskinrecipes.com]
- 3. TERT-BUTYL 4-AMINO-4-CYANOPIPERIDINE-1-CARBOXYLATE | 331281-25-5 [m.chemicalbook.com]
- 4. tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate-India Fine Chemicals [indiafinechemicals.com]
- 5. 91419-52-2(tert-butyl 4-cyanopiperidine-1-carboxylate) | Kuujia.com [kuujia.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. capotchem.com [capotchem.com]
- 9. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Applikations- und Protokollhandbuch: Strategien zur Derivatisierung von tert-Butyl-4-amino-4-cyanopiperidin-1-carboxylat
Zusammenfassung Dieses Dokument bietet eine detaillierte wissenschaftliche Anleitung zur chemischen Modifikation von tert-Butyl-4-amino-4-cyanopiperidin-1-carboxylat, einem vielseitigen Baustein in der medizinischen Chemie. Aufgrund seiner einzigartigen Struktur mit drei unterschiedlichen reaktiven Zentren – einem Boc-geschützten Piperidin-Stickstoff, einer primären Aminogruppe und einer Nitrilgruppe am quartären C4-Zentrum – bietet dieses Molekül eine breite Palette an Möglichkeiten für die Derivatisierung. Solche Derivate sind in der Wirkstoffforschung von großem Interesse, insbesondere bei der Entwicklung von ZNS-Modulatoren, Antikrebsmitteln und anderen Therapeutika.[1][2][3] Wir erläutern die zugrunde liegenden chemischen Prinzipien und stellen validierte, schrittweise Protokolle für Schlüsselreaktionen wie N-Acylierung, reduktive Aminierung, Nitril-Transformationen und die Abspaltung der Boc-Schutzgruppe mit anschließender Funktionalisierung des Piperidin-Stickstoffs vor.
Molekulare Übersicht und strategische Überlegungen
Tert-butyl-4-amino-4-cyanopiperidin-1-carboxylat ist ein strategisch wertvoller Baustein, da seine funktionellen Gruppen eine orthogonale Modifikation ermöglichen. Die tert-Butoxycarbonyl (Boc)-Gruppe am Piperidin-Stickstoff dient als säurelabile Schutzgruppe.[4][5] Dies ermöglicht selektive Reaktionen an der C4-Aminogruppe und der Cyanogruppe, während der Ringstickstoff geschützt bleibt. Nach den gewünschten Modifikationen kann die Boc-Gruppe unter sauren Bedingungen, typischerweise mit Trifluoressigsäure (TFA), sauber entfernt werden, um den Piperidin-Stickstoff für weitere Funktionalisierungen wie Alkylierung oder Acylierung freizulegen.[][7]
Die primäre Aminogruppe an Position C4 ist ein starkes Nukleophil und der primäre Angriffspunkt für die Einführung von Diversität. Die benachbarte Cyanogruppe kann ebenfalls in verschiedene andere funktionelle Gruppen umgewandelt werden, was die molekulare Vielfalt weiter erhöht.
Abbildung 1: Die drei primären reaktiven Zentren von tert-Butyl-4-amino-4-cyanopiperidin-1-carboxylat.
Derivatisierungsstrategien an der 4-Aminogruppe
Die exozyklische primäre Aminogruppe ist das reaktivste nukleophile Zentrum des Moleküls und eignet sich hervorragend für die Einführung molekularer Vielfalt.
N-Acylierung und N-Sulfonylierung
Die Umsetzung der primären Aminogruppe mit Acylchloriden, Anhydriden oder Sulfonylchloriden führt zur Bildung stabiler Amid- oder Sulfonamidbindungen. Diese Reaktionen werden typischerweise in aprotischen Lösungsmitteln in Gegenwart einer nicht-nukleophilen Base (z. B. Triethylamin, DIPEA) durchgeführt, um den entstehenden Halogenwasserstoff (HCl) zu neutralisieren.[8][9]
Allgemeines Protokoll für die N-Acylierung
Dieses Protokoll beschreibt die Synthese von tert-Butyl-4-acetamido-4-cyanopiperidin-1-carboxylat als repräsentatives Beispiel.
| Reagenz | Mol. Gew. ( g/mol ) | Äquivalente | Menge |
| tert-Butyl-4-amino-4-cyanopiperidin-1-carboxylat | 239.31 | 1.0 | 239 mg (1.0 mmol) |
| Acetylchlorid | 78.50 | 1.1 | 86 mg (1.1 mmol) |
| Triethylamin (TEA) | 101.19 | 1.5 | 152 mg (1.5 mmol) |
| Dichlormethan (DCM) | - | - | 10 mL |
Schritt-für-Schritt-Anleitung:
-
Lösen Sie tert-Butyl-4-amino-4-cyanopiperidin-1-carboxylat und Triethylamin in 10 mL trockenem Dichlormethan in einem Rundkolben unter einer inerten Atmosphäre (Stickstoff oder Argon).
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Fügen Sie langsam eine Lösung von Acetylchlorid in 2 mL DCM tropfenweise über einen Zeitraum von 10 Minuten hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 4 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion verdünnen Sie die Mischung mit 20 mL DCM und waschen sie nacheinander mit 1 M HCl (1x15 mL), gesättigter NaHCO₃-Lösung (1x15 mL) und Kochsalzlösung (1x15 mL).
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel (typischerweise ein Hexan/Ethylacetat-Gradient), um das reine Amid zu erhalten.
Abbildung 2: Allgemeiner Arbeitsablauf für die N-Acylierung der 4-Aminogruppe.
Transformationen der 4-Cyanogruppe
Die Cyanogruppe ist ein vielseitiger Synthesegriff, der in verschiedene andere funktionelle Gruppen umgewandelt werden kann.
Reduktion zu einem primären Amin
Die Reduktion der Nitrilgruppe führt zur Bildung eines 4-(Aminomethyl)-Derivats und schafft so einen neuen Punkt für die weitere Funktionalisierung. Starke Hydridreagenzien wie Lithiumaluminiumhydrid (LAH) in aprotischen Ethern (z. B. THF, Diethylether) sind für diese Umwandlung wirksam. Alternativ kann die katalytische Hydrierung (z. B. H₂ über Raney-Nickel oder PtO₂) unter hohem Druck verwendet werden, was oft mildere Bedingungen darstellt.
Protokoll für die LAH-Reduktion der Cyanogruppe
| Reagenz | Mol. Gew. ( g/mol ) | Äquivalente | Menge |
| tert-Butyl-4-amino-4-cyanopiperidin-1-carboxylat | 239.31 | 1.0 | 239 mg (1.0 mmol) |
| Lithiumaluminiumhydrid (LAH) | 37.95 | 2.0 | 76 mg (2.0 mmol) |
| Tetrahydrofuran (THF), trocken | - | - | 15 mL |
Schritt-für-Schritt-Anleitung:
-
Suspendieren Sie LAH (76 mg, 2.0 mmol) in 5 mL trockenem THF in einem trockenen Dreihalskolben unter Stickstoffatmosphäre.
-
Kühlen Sie die LAH-Suspension in einem Eisbad auf 0 °C.
-
Lösen Sie das Ausgangsmaterial (239 mg, 1.0 mmol) in 10 mL trockenem THF und fügen Sie diese Lösung langsam zur LAH-Suspension hinzu. Achtung: Die Reaktion ist exotherm und es entwickelt sich Wasserstoffgas.
-
Nach beendeter Zugabe entfernen Sie das Eisbad und erhitzen die Reaktionsmischung für 6 Stunden unter Rückfluss.
-
Kühlen Sie die Reaktion wieder auf 0 °C und löschen Sie das überschüssige LAH vorsichtig durch sequentielle, tropfenweise Zugabe von:
-
0.1 mL Wasser
-
0.1 mL 15%ige wässrige NaOH-Lösung
-
0.3 mL Wasser
-
-
Rühren Sie die resultierende Suspension 30 Minuten bei Raumtemperatur, bis sich ein körniger weißer Niederschlag bildet.
-
Filtrieren Sie den Feststoff ab und waschen Sie ihn gründlich mit THF oder Ethylacetat.
-
Vereinigen Sie die Filtrate und entfernen Sie das Lösungsmittel unter reduziertem Druck, um das rohe Diamin-Produkt zu erhalten, das oft ohne weitere Reinigung verwendet werden kann.
Modifikation des Piperidin-Stickstoffs nach Boc-Entschützung
Die Entfernung der Boc-Gruppe ist ein entscheidender Schritt, um den Piperidin-Ring für die weitere Derivatisierung zugänglich zu machen.
Protokoll zur Boc-Entschützung
Die Boc-Gruppe wird effizient unter stark sauren Bedingungen entfernt, wobei Trifluoressigsäure (TFA) in Dichlormethan (DCM) die gebräuchlichste Methode ist.[4][7]
| Reagenz | Konzentration | Volumen |
| Boc-geschütztes Piperidin-Derivat | - | 1.0 mmol |
| Dichlormethan (DCM) | - | 5 mL |
| Trifluoressigsäure (TFA) | - | 5 mL |
Schritt-für-Schritt-Anleitung:
-
Lösen Sie das Boc-geschützte Substrat (1.0 mmol) in 5 mL DCM in einem Rundkolben bei Raumtemperatur.
-
Fügen Sie 5 mL TFA hinzu und rühren Sie die Lösung für 1-2 Stunden bei Raumtemperatur.
-
Überwachen Sie die Reaktion mittels DC oder LC-MS auf das Verschwinden des Ausgangsmaterials.
-
Entfernen Sie nach Abschluss der Reaktion das Lösungsmittel und überschüssige TFA unter reduziertem Druck (Co-Verdampfung mit Toluol kann helfen, TFA-Spuren zu entfernen).
-
Der Rückstand ist das Trifluoracetat-Salz des entschützten Piperidins. Für die weitere Verwendung wird es typischerweise in einem geeigneten Lösungsmittel gelöst und mit einer Base (z. B. gesättigte NaHCO₃-Lösung) neutralisiert, bevor es mit einem organischen Lösungsmittel extrahiert wird.
Anschließende N-Alkylierung
Sobald der Piperidin-Stickstoff freigelegt ist, kann er leicht durch Reaktion mit Alkylhalogeniden oder durch reduktive Aminierung mit Aldehyden/Ketonen funktionalisiert werden.
Abbildung 3: Zweistufiger Arbeitsablauf: Boc-Entschützung gefolgt von N-Alkylierung des Piperidin-Rings.
Zusammenfassung und Ausblick
Tert-butyl-4-amino-4-cyanopiperidin-1-carboxylat ist ein außerordentlich nützlicher und anpassungsfähiger Baustein für die Wirkstoffforschung. Die in diesem Handbuch beschriebenen Protokolle für die selektive Funktionalisierung an der 4-Aminogruppe, der 4-Cyanogruppe und dem Piperidin-Stickstoff nach der Entschützung bieten Forschern eine solide Grundlage für die Synthese komplexer und diverser Molekülbibliotheken. Die Fähigkeit, gezielt verschiedene funktionelle Gruppen einzuführen, macht dieses Molekül zu einem wertvollen Werkzeug bei der Optimierung von Leitstrukturen und der Erforschung von Struktur-Wirkungs-Beziehungen.[10][11]
Referenzen
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Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Verfügbar unter:
-
BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Verfügbar unter:
-
Kharitonov, D. S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7239. Verfügbar unter: [Link]
-
Société de Conseils de Recherches et d'Applications Scientifiques (S.C.R.A.S.). (2001). 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS. Google Patents, FR2802206A1. Verfügbar unter:
-
Pehap, I., et al. (2015). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 20(1), 1333-1347. Verfügbar unter: [Link]
-
PrepChem.com. Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. Verfügbar unter: [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Verfügbar unter: [Link]
-
MySkinRecipes. tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate. Verfügbar unter: [Link]
-
Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 19(8), 11955-11975. Verfügbar unter: [Link]
-
University of Arizona. (2017). Piperidine-based drug discovery. Verfügbar unter: [Link]
-
Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 5895-5904. Verfügbar unter: [Link]
-
The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Verfügbar unter: [Link]
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ResearchGate. Piperidine-based drug discovery. Verfügbar unter: [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Verfügbar unter: [Link]
-
CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. Google Patents. Verfügbar unter:
-
Liu, G., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3653-3656. Verfügbar unter: [Link]
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Application Notes and Protocols for Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate: A Versatile Precursor for Kinase Inhibitor Synthesis
Abstract
Protein kinases are critical regulators of cellular processes, and their dysregulation is a cornerstone of many diseases, including cancer.[1] Consequently, they are high-priority targets for therapeutic intervention. A recurring and highly successful structural motif in the design of potent and selective kinase inhibitors is the piperidine scaffold.[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate , a highly functionalized building block, in the synthesis of next-generation kinase inhibitors. We will explore the rationale for its use, provide detailed physicochemical and safety data, and present a robust, step-by-step synthetic protocol for its elaboration into a kinase inhibitor intermediate.
Introduction: The Strategic Advantage of the 4-Amino-4-Cyanopiperidine Scaffold
The development of small-molecule kinase inhibitors has revolutionized modern medicine. Most of these inhibitors are ATP-competitive, designed to occupy the adenosine triphosphate (ATP) binding pocket at the core of the kinase domain.[1] The piperidine ring serves as a rigid and synthetically tractable scaffold, enabling the precise three-dimensional positioning of pharmacophoric elements necessary for high-affinity binding.
The precursor, tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, is particularly valuable due to the geminal substitution at the 4-position. This unique arrangement offers two distinct points for functionalization and interaction within the kinase active site:
-
The Primary Amine (-NH₂): This group is a powerful hydrogen bond donor. It is ideally positioned to be elaborated into functionalities that form critical hydrogen bonds with the "hinge region" of the kinase, the flexible loop connecting the N- and C-lobes. This interaction is a hallmark of many potent ATP-competitive inhibitors.
-
The Cyano Group (-C≡N): The nitrile is a versatile functional group. It can act as a hydrogen bond acceptor, engaging with nearby residues in the active site. Furthermore, its electrophilic nature allows it to serve as a reactive handle for forming reversible or irreversible covalent bonds with proximal nucleophilic residues, such as cysteine, a strategy employed to achieve high potency and prolonged duration of action.[4][5] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances stability and allows for selective deprotection under mild acidic conditions, facilitating multi-step synthetic sequences.[6]
This application note aims to equip researchers with the foundational knowledge and practical protocols to effectively leverage this precursor in their drug discovery programs.
Precursor Profile: Physicochemical Properties and Safe Handling
Accurate characterization and safe handling are paramount for reproducible and safe experimentation.
Physicochemical Data
| Property | Value | Reference(s) |
| Product Name | tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate | [7][8] |
| CAS Number | 331281-25-5 | [7][9] |
| Molecular Formula | C₁₁H₁₉N₃O₂ | [7][8] |
| Molecular Weight | 225.29 g/mol | [7][9] |
| Appearance | Solid | [7] |
| Purity | ≥97% | [8] |
| IUPAC Name | tert-butyl 4-amino-4-cyano-1-piperidinecarboxylate | [8] |
| Storage | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon). Keep in a dark, dry place. | [7][8][9] |
Safety and Handling
This compound is classified as a hazardous chemical and requires careful handling in a controlled laboratory environment.[10][11]
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[8][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][12] Handle in a well-ventilated area or chemical fume hood.[10][12]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of water and soap.[12] If irritation persists, seek medical attention.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[10][11]
-
Inhalation: Move person into fresh air. If not breathing, give artificial respiration.[11][12]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[12] Seek medical attention.[11]
-
-
Storage and Incompatibility: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Incompatible with strong acids and oxidizing agents.[10]
Mechanism & Rationale: Targeting the Kinase ATP Pocket
The strategic value of the 4-amino-4-cyanopiperidine scaffold lies in its ability to present key functionalities to the ATP binding site of a target kinase. The following diagram illustrates a hypothetical binding mode for an inhibitor derived from this precursor.
Caption: Two-step synthetic workflow for intermediate synthesis.
Step-by-Step Methodology
Step 1: Reductive Amination with a Generic Aldehyde (e.g., 2-Phenylacetaldehyde)
-
Rationale: Reductive amination is a highly efficient method for forming C-N bonds. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is mild, selective for imines/iminiums in the presence of aldehydes, and does not require acidic conditions that could prematurely cleave the Boc group. Dichloroethane (DCE) is an excellent solvent for this reaction. This procedure is adapted from established methods for N-alkylation of aminopiperidines. [13]
-
Materials:
-
tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate (1.0 equiv)
-
2-Phenylacetaldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen line
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (1.0 equiv).
-
Dissolve the starting material in anhydrous DCE (approx. 0.1 M concentration).
-
Add 2-phenylacetaldehyde (1.1 equiv) to the solution and stir for 20 minutes at room temperature to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Causality: Portion-wise addition controls any potential exotherm and ensures a smooth reaction.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate, tert-butyl 4-cyano-4-(phenethylamino)piperidine-1-carboxylate.
-
Step 2: Boc Deprotection
-
Rationale: The Boc group is reliably cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of HCl in 1,4-dioxane are standard, high-yielding methods that result in the corresponding ammonium salt, which is often a crystalline solid that can be easily isolated.
-
Materials:
-
Boc-protected intermediate from Step 1 (1.0 equiv)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Anhydrous Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 equiv) in anhydrous DCM (approx. 0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA (10 equiv) dropwise. Alternatively, add a 4M solution of HCl in 1,4-dioxane (10 equiv).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.
-
Add diethyl ether to the residue to precipitate the product as its ammonium salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final intermediate, 4-(phenethylamino)piperidine-4-carbonitrile, as a salt (e.g., trifluoroacetate or hydrochloride).
-
Characterization and Troubleshooting
The identity and purity of all synthesized compounds must be rigorously confirmed.
Analytical Validation
| Technique | Purpose | Expected Observations for Final Intermediate |
| ¹H NMR | Structural confirmation and purity | Absence of Boc protons (~1.4 ppm), presence of aromatic and aliphatic protons with correct integration and splitting. |
| ¹³C NMR | Structural confirmation | Absence of Boc carbonyl and quaternary carbons, presence of expected carbons for the piperidine and phenethyl groups. |
| LC-MS | Purity assessment and mass confirmation | A single major peak in the chromatogram with the correct mass-to-charge ratio [M+H]⁺. |
| HPLC | Quantitative purity analysis | Purity ≥95% is typically required for subsequent steps. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete imine formation; wet reagents/solvents; degraded reducing agent. | Ensure anhydrous conditions. Use freshly opened or properly stored reagents. Allow more time for imine formation before adding the reducing agent. |
| Incomplete reaction in Step 2 | Insufficient acid or reaction time. | Increase the equivalents of acid or extend the reaction time. Confirm acid quality. |
| Side products observed | Dialkylation in Step 1; impurities in starting materials. | Use a slight excess of the amine precursor relative to the aldehyde. Purify starting materials if necessary. Optimize chromatography conditions for better separation. |
Conclusion
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is a high-value, versatile precursor for the synthesis of kinase inhibitors. Its bifunctional nature at the 4-position provides a strategic entry point for creating molecules that can form key interactions within the ATP binding pocket. The protocols outlined in this document are robust and scalable, providing a solid foundation for medicinal chemists and drug discovery scientists to generate diverse libraries of novel compounds for screening and optimization. By understanding the rationale behind each synthetic step and employing rigorous analytical validation, researchers can confidently and efficiently advance their kinase inhibitor discovery programs.
References
- Synthesizing Novel Kinase Inhibitors: Application Notes and Protocols Utilizing 1-(5-Chlorothiophene-2-carbonyl)piperazine. Benchchem.
- TERT-BUTYL 4-AMINO-4-CYANOPIPERIDINE-1-CARBOXYLATE | 331281-25-5. Chemicalbook.
- Cas no 91419-52-2 (tert-butyl 4-cyanopiperidine-1-carboxylate). Autech Industry Co.,Ltd.
- SAFETY DATA SHEET - N-BOC-4-Piperidone. Fisher Scientific.
- Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443. PubChem.
- tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate | 331281-25-5. Sigma-Aldrich.
- One-Pot Synthesis of Functionalized Piperidines: Application Notes and Protocols. Benchchem.
- MSDS of tert-butyl (4S)-4-amino-3,3-difluoropiperidine-1-carboxylate. Capot Chemical.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
- tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate. MySkinRecipes.
- tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate. Chongqing Chemdad Co., Ltd.
- (S)-tert-Butyl 3-aminopiperidine-1-carboxylate Safety Data Sheets. Echemi.
- Scheme 1. Synthetic Route for Synthesis of... ResearchGate.
- The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
- Reversible covalent c-Jun N-terminal kinase inhibitors targeting a specific cysteine by precision-guided Michael-acceptor warheads. National Institutes of Health.
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central.
- Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed.
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- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversible covalent c-Jun N-terminal kinase inhibitors targeting a specific cysteine by precision-guided Michael-acceptor warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. TERT-BUTYL 4-AMINO-4-CYANOPIPERIDINE-1-CARBOXYLATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
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Application Note: Structural Elucidation of a Key Synthetic Intermediate, Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, by NMR Spectroscopy
Abstract
This technical guide provides a comprehensive methodology for the structural characterization of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy. As a valued building block in medicinal chemistry, unambiguous confirmation of its structure is critical for the synthesis of novel therapeutics. This document outlines the theoretical basis for its ¹H and ¹³C NMR spectra, a detailed protocol for sample preparation and data acquisition, and a thorough guide to spectral interpretation. The causality behind experimental choices is explained to ensure both accuracy and reproducibility.
Introduction: The Structural Significance of a Substituted Piperidine
The piperidine moiety is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS 331281-25-5) is a versatile synthetic intermediate featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group, and functionalized with both an amino and a cyano group at the C4 position.[1] This unique arrangement, with a quaternary carbon at a key position, makes it a valuable precursor for creating complex molecular architectures.
Given its role in multi-step syntheses, rigorous structural verification is paramount. NMR spectroscopy is the definitive technique for this purpose, providing detailed information about the molecular framework, the chemical environment of each atom, and the connectivity between them. This guide will serve as a practical reference for researchers utilizing this intermediate.
Predicted NMR Spectral Characteristics
A deep understanding of the expected NMR spectrum is crucial for accurate interpretation. The structure of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate dictates a specific set of signals in both ¹H and ¹³C NMR. The piperidine ring typically adopts a chair conformation, which can lead to distinct signals for axial and equatorial protons.[2]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show signals corresponding to the Boc protecting group and the piperidine ring protons.
-
Boc Group (-C(CH₃)₃): A prominent singlet will appear in the upfield region, typically around 1.4-1.5 ppm, integrating to nine protons. This is characteristic of the chemically equivalent methyl groups of the tert-butyl group.
-
Piperidine Ring Protons (-CH₂-): The piperidine ring protons at the C2, C3, C5, and C6 positions are diastereotopic due to the substitution at C4. This will result in complex multiplets. The protons on carbons adjacent to the nitrogen (C2 and C6) are expected to be deshielded and appear further downfield, likely in the range of 3.0-4.0 ppm. The protons on C3 and C5 will be more shielded and are expected in the 1.5-2.5 ppm range. The chair conformation can lead to different chemical shifts for axial and equatorial protons.[3]
-
Amino Group (-NH₂): The amino protons will appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature, but can typically be expected in the 1.5-3.0 ppm range in a non-protic solvent like CDCl₃. Solvent effects can be significant for N-H chemical shifts.[4]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show distinct singlets for each unique carbon environment.[5]
-
Boc Group: Two signals are expected for the Boc group: one for the quaternary carbon of the tert-butyl group (~80 ppm) and one for the carbonyl carbon (-C=O) which will be significantly downfield (~155 ppm).
-
Piperidine Ring:
-
C4 (Quaternary Carbon): The carbon atom bearing the amino and cyano groups is a quaternary carbon and will likely appear as a weak signal in the 50-60 ppm range. Its direct attachment to two electronegative groups (nitrogen of the amino and the cyano carbon) will influence its shift. The absence of attached protons means its signal will not be enhanced by the Nuclear Overhauser Effect (NOE) and may be broader.[6]
-
C2 & C6: These carbons, being adjacent to the ring nitrogen, will be deshielded and are expected around 40-50 ppm.
-
C3 & C5: These carbons will be more shielded, appearing further upfield, likely in the 25-35 ppm range.
-
-
Cyano Group (-CN): The carbon of the nitrile group will appear far downfield, typically in the 115-125 ppm region.
Experimental Protocol: Acquiring High-Quality NMR Data
This section provides a step-by-step methodology for preparing the sample and acquiring the NMR spectra. The choices of solvent and instrument parameters are critical for obtaining a high-resolution spectrum.
Materials and Instrumentation
-
Sample: Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
-
Solvent: Deuterated chloroform (CDCl₃) is a good initial choice as it is a common solvent for organic molecules. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used and may provide better resolution for the NH₂ protons.[7][8][9]
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
NMR Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.
Sample Preparation Workflow
Caption: Workflow for NMR Sample Preparation.
NMR Data Acquisition Parameters
-
Instrument Tuning and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (centered around 120 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds (a longer delay is beneficial for observing quaternary carbons).
-
Number of Scans: 1024 or more scans may be necessary to obtain a good signal for the quaternary carbon.
-
-
DEPT-135 Experiment (Optional but Recommended): A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is highly valuable for distinguishing between CH, CH₂, and CH₃ groups.[10] In a DEPT-135 spectrum, CH₂ groups appear as negative peaks, while CH and CH₃ groups appear as positive peaks. Quaternary carbons are not observed.[11] This would help confirm the assignments of the piperidine ring carbons.
Data Analysis and Spectral Interpretation
Predicted Spectral Data Summary
The following table summarizes the predicted chemical shifts and multiplicities for tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate.
| Assignment | ¹H NMR (ppm) | Multiplicity | Integration | ¹³C NMR (ppm) | DEPT-135 |
| Boc -C(CH₃)₃ | ~1.45 | Singlet | 9H | ~28.5 | Positive (CH₃) |
| Boc -C(CH₃)₃ | - | - | - | ~80.0 | Absent (Quat.) |
| Boc -C=O | - | - | - | ~155.0 | Absent (Quat.) |
| Piperidine C2-H, C6-H | ~3.0 - 4.0 | Multiplet | 4H | ~45.0 | Negative (CH₂) |
| Piperidine C3-H, C5-H | ~1.5 - 2.5 | Multiplet | 4H | ~30.0 | Negative (CH₂) |
| -NH₂ | ~1.5 - 3.0 (broad) | Singlet | 2H | - | - |
| Piperidine C4 | - | - | - | ~55.0 | Absent (Quat.) |
| -CN | - | - | - | ~120.0 | Absent (Quat.) |
Structural Assignment Logic
The following diagram illustrates the logical connections between the molecular structure and the expected NMR signals.
Caption: Correlation of molecular structure with predicted NMR signals.
Conclusion
This application note provides a robust framework for the NMR-based structural elucidation of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate. By combining theoretical predictions with a detailed experimental protocol, researchers can confidently verify the identity and purity of this important synthetic intermediate. The principles outlined here—from understanding the influence of functional groups on chemical shifts to the practicalities of data acquisition—are broadly applicable to the characterization of other complex small molecules in a drug discovery and development context.
References
-
Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Retrieved from [Link]
-
American Chemical Society. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Retrieved from [Link]
-
ACS Publications. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]
-
DTIC. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
Journal of the American Chemical Society. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]
-
Supporting Information - RSC. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Retrieved from [Link]
-
YouTube. (2020). NMR Spectroscopy: Carbon 13 (13C) NMR and DEPT. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 4-cyanopiperidine-1-carboxylate. Retrieved from [Link]
-
LookChem. (n.d.). Cas no 91419-52-2 (tert-butyl 4-cyanopiperidine-1-carboxylate). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of C13-NMR Interpretation. Retrieved from [Link]
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- 3. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]
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HPLC analysis of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
Authored by: A Senior Application Scientist
Abstract
This document details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate. This piperidine derivative is a critical building block in medicinal chemistry, notably in the synthesis of novel therapeutic agents.[1][2] The inherent analytical challenges of this molecule, such as its high polarity and lack of a strong UV chromophore, necessitate a carefully developed method to ensure accurate and reliable results for purity assessment, stability studies, and quality control. This application note provides a comprehensive, step-by-step protocol, explains the scientific rationale behind the methodological choices, and presents a framework for method validation in accordance with international guidelines.
Introduction and Analytical Rationale
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS 331281-25-5) is a bifunctional molecule featuring a polar α-aminonitrile group and a hydrophobic tert-butoxycarbonyl (Boc) protecting group.[3][4] This structural combination makes it a versatile intermediate in drug discovery.[5] The accurate quantification of this compound is paramount for controlling reaction kinetics, determining product purity, and evaluating the stability of drug substances and intermediates.
The primary analytical challenges include:
-
Poor UV Absorbance: The molecule lacks significant chromophores, making detection at standard wavelengths (e.g., 254 nm) insensitive. The carbamate and nitrile moieties exhibit absorbance only at low UV wavelengths.
-
High Polarity: The free amino group imparts significant polarity and basicity, which can lead to poor peak shape (tailing) on conventional silica-based columns due to interactions with residual acidic silanols.
-
Potential Instability: α-aminonitriles can be susceptible to hydrolysis. The analytical method must therefore employ conditions that do not induce degradation.
To address these challenges, a reversed-phase HPLC method was selected. The Boc group provides sufficient hydrophobicity for retention on a C18 stationary phase. An acidic mobile phase is employed to protonate the basic amino group, which saturates its interaction with the stationary phase, thereby ensuring a sharp, symmetrical peak shape. Detection is performed at a low UV wavelength to achieve the necessary sensitivity.
Experimental Workflow and Design
The analytical process follows a systematic workflow from sample and standard preparation through to data analysis and reporting. This ensures consistency and traceability, which are critical in research and regulated environments.
Caption: End-to-end workflow for the HPLC analysis of the target compound.
Materials and Methods
Instrumentation
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Analytical Balance: Mettler Toledo or equivalent (0.01 mg readability).
-
Data Acquisition: Empower™ 3, Chromeleon™, or OpenLab CDS software.
Reagents and Chemicals
-
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate reference standard (>98% purity).
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or Milli-Q.
-
Formic Acid (FA), ~99% purity.
-
Methanol, HPLC grade.
Chromatographic Conditions
The optimized parameters for the separation are summarized in the table below. A gradient elution is chosen to provide a robust separation of the main peak from any potential early-eluting polar impurities or late-eluting non-polar byproducts, making it suitable as a stability-indicating method.[6]
| Parameter | Condition |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min (5% B), 2-15 min (5-70% B), 15-17 min (70% B), 17-17.1 min (70-5% B), 17.1-22 min (5% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | DAD/VWD at 210 nm |
| Injection Volume | 5 µL |
| Run Time | 22 minutes (including re-equilibration) |
| Diluent | Water:Acetonitrile (80:20, v/v) |
Rationale for Parameter Selection:
-
Column: An XBridge C18 column is chosen for its stability across a wide pH range and excellent peak shape for basic compounds due to effective end-capping.
-
Mobile Phase: A formic acid buffer at ~pH 2.7 ensures the primary amine is fully protonated, minimizing tailing. Formic acid is also volatile, making this method compatible with mass spectrometry (LC-MS) if further characterization is needed.
-
Detection Wavelength: 210 nm is selected as it provides a suitable balance between sensitivity for the analyte's weak chromophores and manageable baseline noise. Analysis at such low wavelengths requires high-purity solvents.[7][8]
Standard and Sample Preparation Protocols
4.1. Preparation of Mobile Phase
-
Mobile Phase A (0.1% FA in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.
-
Mobile Phase B (0.1% FA in ACN): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of acetonitrile. Dilute to the mark with acetonitrile and mix thoroughly.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath before use.
4.2. Preparation of Standard Solution (0.5 mg/mL)
-
Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent (Water:Acetonitrile, 80:20) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with the diluent and mix well.
-
Transfer an aliquot to an HPLC vial for analysis. This solution should be prepared fresh daily.
4.3. Preparation of Sample Solution (0.5 mg/mL)
-
Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask.
-
Follow steps 2-4 from the standard preparation protocol.
Method Validation Framework
To ensure the method is trustworthy and fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed.
Caption: Key parameters for the validation of the analytical method.
-
Specificity: Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample. The method is specific if the main peak is resolved from all degradation products with a peak purity index greater than 0.999.
-
Linearity: Analyze a series of solutions over a range of 50% to 150% of the nominal concentration (e.g., 0.25 to 0.75 mg/mL). A correlation coefficient (R²) of ≥0.999 is required.
-
Accuracy: Determine the recovery of the analyte by spiking a placebo or sample with known amounts of the reference standard at three levels (e.g., 80%, 100%, 120%). Mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the same sample. The relative standard deviation (RSD) should be ≤1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of data should be ≤2.0%.
-
-
Limit of Quantitation (LOQ) and Detection (LOD): Determine experimentally based on the signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD.
-
Robustness: Introduce small, deliberate variations to method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2) and assess the impact on the results.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate. By employing a modern C18 column with an acidic mobile phase and low-wavelength UV detection, the inherent analytical challenges of the compound are effectively overcome. This method is suitable for routine quality control, stability testing, and purity analysis in both research and drug development environments.
References
-
PubChem. tert-Butyl 4-cyanopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
McComas, W. W., et al. (2014). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 5(8), 929–934. [Link]
-
Patil, P., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Research Journal of Pharmacy and Technology, 13(9), 4153-4159. [Link]
-
Pappa-Louisi, A., et al. (2009). Optimal Conditions for the Direct RP-HPLC Determination of Underivatized Amino Acids with Online Multiple Detection. Journal of Separation Science, 32(5-6), 949-954. [Link]
-
Shaikh, A. M., et al. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. Asian Journal of Chemistry, 32(11), 2821-2826. [Link]
-
De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. [Link]
-
Shabir, G. A. (2016). Analysis of amino acids by high performance liquid chromatography. Journal of Chromatographic Science, 54(8), 1243-1257. [Link]
-
Wang, Y., et al. (2005). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(4), 1045-1048. [Link]
Sources
- 1. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TERT-BUTYL 4-AMINO-4-CYANOPIPERIDINE-1-CARBOXYLATE | 331281-25-5 [m.chemicalbook.com]
- 4. TERT-BUTYL 4-AMINO-4-CYANOPIPERIDINE-1-CARBOXYLATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate [myskinrecipes.com]
- 6. ijper.org [ijper.org]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. researchgate.net [researchgate.net]
Application Note: A Robust HILIC-MS/MS Method for the Characterization of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
Abstract
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[1] Its unique structure, featuring a polar geminal amino-cyano group and a non-polar tert-butyloxycarbonyl (Boc) protecting group, presents significant analytical challenges for traditional reversed-phase liquid chromatography (RPLC). This application note presents a comprehensive, self-validating protocol for the characterization and quantification of this compound using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). We delve into the causal logic behind method development, from stationary phase selection to mass spectrometry optimization, providing a robust framework for researchers, quality control analysts, and drug development professionals.
Introduction: The Analytical Conundrum
The accurate characterization of synthetic intermediates is paramount to ensuring the quality, safety, and efficacy of final drug products. Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (MW: 225.29 g/mol , Formula: C₁₁H₁₉N₃O₂) is a bifunctional molecule whose analytical behavior is dictated by its conflicting chemical properties.[2][3] The primary amino group and piperidine nitrogen offer basic sites for efficient protonation, making it ideal for positive mode electrospray ionization (ESI). However, the high polarity imparted by the amino and cyano functionalities leads to poor retention on conventional C18 columns, where hydrophobic interaction is the primary retention mechanism.[4][5] This often results in the analyte eluting at or near the solvent front, co-eluting with salts and other polar impurities, which compromises sensitivity and accuracy.
To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the chosen mode of separation. HILIC utilizes a polar stationary phase and a high-organic mobile phase to retain and separate polar analytes through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[4][6] This approach provides excellent retention for polar compounds that are intractable by RPLC.
This guide provides a step-by-step methodology, validated by explaining the scientific rationale at each stage, to develop a reliable LC-MS/MS assay for this critical intermediate.
Method Development: A Scientifically Grounded Approach
A successful analytical method is not a list of parameters but a system of logical choices. The following sections detail the rationale for the development of this HILIC-MS/MS method.
Chromatographic Strategy: Embracing Polarity with HILIC
The primary challenge is retaining the analyte on a chromatographic column.
-
Why Not Reversed-Phase? In RPLC, a non-polar stationary phase (like C18) is used with a polar, high-aqueous mobile phase. Polar analytes have little affinity for the stationary phase and are swept away with the mobile phase, resulting in little to no retention.
-
The HILIC Advantage: HILIC is the logical alternative. By using a polar stationary phase (e.g., unbonded silica or amide-bonded silica) and a mobile phase rich in an organic solvent like acetonitrile, we create an environment where polar analytes can effectively partition and be retained.[4] This allows for the use of gradient elution—starting with high organic content and increasing the aqueous portion—to effectively resolve the target analyte from its impurities.
For this application, an amide-based HILIC column is selected for its robustness and excellent peak shape for basic compounds. Formic acid is added to the mobile phase to serve two purposes: it protonates the basic nitrogens on the analyte to ensure a single ionic species for good peak shape and enhances ESI+ ionization efficiency.
Mass Spectrometry: Precision in Detection and Fragmentation
Given the presence of two basic nitrogen atoms (piperidine and primary amine), positive mode Electrospray Ionization (ESI+) is the unequivocal choice for high-sensitivity detection.[7] The method development follows a two-stage process: initial characterization via full scan and product ion scan, followed by the creation of a highly selective and sensitive Multiple Reaction Monitoring (MRM) method.
-
Precursor Ion Identification: Direct infusion of a standard solution into the mass spectrometer allows for the determination of the protonated molecular ion, [M+H]⁺. For tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, this corresponds to an m/z of 226.3.
-
Fragmentation Analysis (MS/MS): By selecting the precursor ion (m/z 226.3) and subjecting it to collision-induced dissociation (CID), we can observe its characteristic fragmentation pattern. Piperidine derivatives are known to exhibit specific fragmentation pathways, including α-cleavage and ring fission.[8][9] For this molecule, the most probable and structurally informative fragmentations are the loss of the Boc group components. The neutral loss of isobutylene (56 Da) from the Boc group is a hallmark fragmentation for Boc-protected amines.
This fragmentation data is then used to build a highly specific MRM method, which is the gold standard for quantification due to its exceptional sensitivity and selectivity.[7]
Experimental Protocol
This protocol is designed to be a self-validating system, where adherence to the steps ensures reproducible and accurate results.
Materials and Reagents
-
Analyte: Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (Purity ≥97%)
-
Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade)
-
Mobile Phase Additive: Formic Acid (LC-MS Grade)
-
Standard Diluent: 90:10 Acetonitrile:Water (v/v)
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte and dissolve in 10.0 mL of the standard diluent.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution to 10.0 mL with the standard diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serial dilution of the Working Stock Solution with the standard diluent.
Causality Note: Using a diluent that mimics the initial chromatographic conditions (high organic content for HILIC) is critical to prevent peak distortion and ensure sample solvent compatibility with the mobile phase.
LC-MS/MS System and Parameters
The following workflow provides a clear path from sample preparation to final data analysis.
Caption: Overall experimental workflow from sample preparation to data reporting.
Table 1: Physicochemical Properties of the Analyte
| Property | Value | Source |
|---|---|---|
| CAS Number | 331281-25-5 | [2] |
| Molecular Formula | C₁₁H₁₉N₃O₂ | [2][3] |
| Molecular Weight | 225.29 g/mol | [2][3] |
| IUPAC Name | tert-butyl 4-amino-4-cyano-1-piperidinecarboxylate | |
Table 2: Optimized Liquid Chromatography (LC) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Amide HILIC (e.g., Waters ACQUITY UPLC BEH Amide), 2.1 x 100 mm, 1.7 µm | Provides excellent retention and peak shape for polar, basic compounds.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase with an additive to aid protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for HILIC. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 95% B to 60% B over 5 min, hold 1 min, return to 95% B and equilibrate for 3 min | A focused gradient to elute the analyte with good resolution from early-eluting impurities. |
| Column Temp. | 40 °C | Improves peak shape and reduces mobile phase viscosity. |
| Injection Vol. | 2 µL | Small volume to minimize injection solvent effects. |
Table 3: Optimized Mass Spectrometry (MS/MS) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Instrument | Tandem Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S, Sciex 6500+) | Required for high-sensitivity MRM experiments.[7] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The basic nitrogens are readily protonated for high signal intensity. |
| Capillary Voltage | 3.0 kV | Optimized for stable spray and ion generation. |
| Source Temp. | 150 °C | Standard source temperature. |
| Desolvation Temp. | 450 °C | Efficiently removes solvent from the ESI droplets. |
| Desolvation Gas | Nitrogen, 800 L/hr | Aids in the desolvation process. |
| MRM Transition 1 | 226.3 > 170.2 (Quantifier) | Monitors the loss of isobutylene (56 Da), a stable and high-intensity fragment. |
| MRM Transition 2 | 226.3 > 126.1 (Qualifier) | Monitors a further fragmentation, providing confirmation of identity. |
| Collision Energy | 15 eV (for 170.2), 25 eV (for 126.1) | Optimized for maximum intensity of each specific product ion. |
Expected Results and Discussion
Analyte Fragmentation Pathway
The fragmentation of the protonated molecule (m/z 226.3) is key to its unambiguous identification. The collision-induced dissociation (CID) spectrum is dominated by losses related to the Boc group, which is a predictable and reliable fragmentation pathway for such structures.
Caption: Proposed fragmentation of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate.
The primary fragment at m/z 170.2 corresponds to the loss of isobutylene from the tert-butyl group. This is a highly favorable fragmentation channel and produces an intense, stable signal, making it an ideal choice for the quantifier ion. A secondary fragment can be chosen as a qualifier to increase confidence in the identification, confirming that the signal is not from an isobaric interference.
Potential Impurity Profiling
A robust method must also be able to separate the main component from potential process-related impurities. Based on common synthetic routes, potential impurities could include starting materials or by-products.[10][11]
Table 4: Potential Process-Related Impurities
| Compound | Structure | [M+H]⁺ (m/z) | Rationale |
|---|---|---|---|
| 4-Cyanopiperidine | Precursor | 111.1 | Potential unreacted starting material. |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent | 219.1 (Na⁺ adduct) | Reagent used for Boc protection. |
| tert-Butyl 4-oxopiperidine-1-carboxylate | Precursor | 200.1 | A common precursor in Strecker synthesis variations. |
The developed HILIC method should provide baseline separation for these more polar precursors from the main analyte peak, demonstrating the method's specificity.
Conclusion
This application note provides a detailed, scientifically-backed protocol for the LC-MS/MS characterization of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate. By selecting a HILIC-based chromatographic approach, we effectively overcome the retention challenges posed by this polar molecule. The optimized tandem mass spectrometry method offers high sensitivity and selectivity, enabling both confident identification through characteristic fragmentation and accurate quantification via MRM. This methodology serves as a robust and reliable tool for quality control and research applications, ensuring the integrity of this vital pharmaceutical intermediate.
References
- BenchChem. (2025).
-
da Silva, G. D. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]
-
ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. [Link]
-
LookChem. (n.d.). Cas no 91419-52-2 (tert-butyl 4-cyanopiperidine-1-carboxylate). LookChem. [Link]
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SciELO. (2006). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]
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Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]
-
Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree. [Link]
-
Chromatography Online. (2020). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. [Link]
-
PubChem. (n.d.). tert-Butyl 4-cyanopiperidine-1-carboxylate. PubChem. [Link]
-
Advanced Materials Tech. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Advanced Materials Tech. [Link]
-
Journal of Chinese Mass Spectrometry Society. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]
-
MySkinRecipes. (n.d.). tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate. MySkinRecipes. [Link]
-
Chemdad. (n.d.). tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate. Chongqing Chemdad Co., Ltd. [Link]
-
Der Pharma Chemica. (2016). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Der Pharma Chemica. [Link]
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- 8. benchchem.com [benchchem.com]
- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]
- 11. derpharmachemica.com [derpharmachemica.com]
Protocol for the Acid-Mediated Boc Deprotection of 4-amino-4-cyanopiperidine
For: Researchers, scientists, and drug development professionals.
Introduction
The 4-amino-4-cyanopiperidine moiety is a critical pharmacophore found in a variety of biologically active molecules, including inhibitors of dipeptidyl peptidase IV (DPP-IV) and C-C chemokine receptor type 5 (CCR5).[1] The synthesis of these complex molecules often necessitates the use of a protected form of the 4-amino-4-cyanopiperidine scaffold, with the tert-butyloxycarbonyl (Boc) group being a common choice for the protection of the amino functionality. The Boc group offers stability across a range of reaction conditions and can be readily removed under acidic conditions.[2]
This application note provides a detailed protocol for the efficient deprotection of Boc-protected 4-amino-4-cyanopiperidine. We will explore two common and effective acidic conditions: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and Hydrochloric acid (HCl) in 1,4-dioxane. The causality behind experimental choices, self-validating system checks, and troubleshooting guidance are provided to ensure reliable and reproducible outcomes in your research endeavors.
Reaction Mechanism and Workflow
The acidic deprotection of a Boc-protected amine proceeds via a well-established E1 elimination mechanism.[3][4][5]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (TFA or HCl).[3][5]
-
Carbocation Formation: The protonated intermediate is unstable and collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][5]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[3][5]
-
Salt Formation: The newly liberated amine is protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (trifluoroacetate or hydrochloride).[3]
A visual representation of this workflow is provided below:
Caption: Experimental workflow for Boc deprotection.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| N-Boc-4-amino-4-cyanopiperidine | >95% | Various | Ensure starting material purity by NMR or LC-MS before use. |
| Dichloromethane (DCM), anhydrous | Anhydrous, >99.8% | Various | Use of anhydrous solvent is recommended to prevent side reactions. |
| Trifluoroacetic acid (TFA) | Reagent grade, >99% | Various | Handle in a fume hood with appropriate personal protective equipment (PPE). |
| 1,4-Dioxane, anhydrous | Anhydrous, >99.8% | Various | |
| 4M HCl in 1,4-Dioxane | Solution | Various | Commercially available or can be prepared.[6] |
| Diethyl ether, anhydrous | Anhydrous, >99% | Various | Used for precipitation of the product salt. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | N/A | In-house prep. | For optional basic work-up. |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Anhydrous | Various | For drying organic layers. |
Experimental Protocols
Two primary methods for the Boc deprotection of 4-amino-4-cyanopiperidine are presented below. The choice of method may depend on the downstream application and the acid sensitivity of other functional groups in the molecule.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a rapid and generally high-yielding method.[5][7]
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-4-amino-4-cyanopiperidine (1 equivalent) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).
-
To the stirred solution at room temperature, add TFA (5-10 equivalents). A common ratio is a 1:1 mixture of DCM and TFA.[7]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[7][8]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[5]
-
To the resulting residue, add cold diethyl ether to precipitate the 4-amino-4-cyanopiperidine trifluoroacetate salt.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Optional Basic Work-up to Obtain the Free Amine:
-
After removal of the solvent and excess TFA, dissolve the residue in DCM.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the cessation of CO₂ evolution.[5]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the free amine.[9]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is also highly efficient and can be advantageous when TFA is to be avoided.[10][11][12]
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-4-amino-4-cyanopiperidine (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane.
-
To the stirred solution at room temperature, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).
-
Stir the reaction mixture at room temperature for 1 to 4 hours.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the 4-amino-4-cyanopiperidine hydrochloride salt often precipitates directly from the reaction mixture.
-
If precipitation is incomplete, add anhydrous diethyl ether to facilitate further precipitation.
-
Collect the solid by filtration, wash with a small amount of anhydrous diethyl ether, and dry under vacuum.
Analytical Monitoring and Characterization
Rigorous monitoring of the reaction and characterization of the product are crucial for ensuring the success of the deprotection.
| Analytical Method | Purpose |
| Thin-Layer Chromatography (TLC) | A rapid, qualitative method to monitor the disappearance of the starting material and the appearance of the more polar product. The product amine will have a significantly lower Rf value than the Boc-protected starting material. Staining with ninhydrin can be used to visualize the primary amine product.[8][9] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides a more accurate assessment of reaction completion by quantifying the starting material, product, and any byproducts. It also confirms the expected molecular weight of the deprotected product.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR is used to confirm the structure of the final product. The most telling sign of a successful deprotection is the disappearance of the characteristic singlet for the nine protons of the tert-butyl group of the Boc protecting group, which typically appears around 1.4-1.5 ppm.[8] |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient acid stoichiometry.- Inadequate reaction time or temperature.- Poor quality of reagents (e.g., non-anhydrous solvents). | - Increase the equivalents of acid.- Extend the reaction time and continue to monitor by TLC/LC-MS.- Ensure the use of anhydrous solvents and fresh reagents. |
| Formation of Side Products | The reactive tert-butyl cation generated during the reaction can alkylate nucleophilic sites on the substrate or other molecules.[13] | While less of a concern for 4-amino-4-cyanopiperidine, for more complex substrates, the addition of a scavenger such as anisole or thioanisole can trap the tert-butyl cation.[2] |
| Difficulty in Product Isolation | The product salt may be hygroscopic or have high solubility in the work-up solvents. | - Ensure the use of anhydrous solvents during precipitation and filtration.- Try a different anti-solvent for precipitation (e.g., n-pentane or n-hexane). |
Conclusion
The Boc deprotection of 4-amino-4-cyanopiperidine is a robust and high-yielding transformation that can be reliably achieved using either TFA in DCM or HCl in 1,4-dioxane. The choice of the specific protocol will be dictated by the overall synthetic strategy and the compatibility of other functional groups within the molecule. By following the detailed procedures and analytical checks outlined in this application note, researchers can confidently and efficiently prepare the versatile 4-amino-4-cyanopiperidine building block for their drug discovery and development programs.
References
- Vertex AI Search. (n.d.). Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Retrieved January 5, 2026.
- PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). J Pept Res. 58(4):338-41.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
- University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
- BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- BenchChem. (2025). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).
- BenchChem. (2025). A Comparative Guide to Confirming t-Boc Deprotection of Aminooxy PEG Linkers via NMR Spectroscopy.
- BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- PubMed. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection.
- YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- ChemicalBook. (2025). 1-Boc-4-cyanopiperidine | 91419-52-2.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
- ResearchGate. (n.d.). Boc deprotection conditions tested. | Download Scientific Diagram.
- PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorg Med Chem Lett. 14(14):3841-4.
- Google Patents. (n.d.). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- Google Patents. (n.d.). CN114773256A - Synthetic method of 4-cyanopiperidine.
- ResearchGate. (2015). Effects of pH on the stability of Cyanidin and Cyanidin 3-O- β -glucopyranoside in.
- NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ResearchGate. (2016). How to confirm BOC deprotection by TFA ?.
- PrepChem.com. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine.
- Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- ResearchGate. (n.d.). Colour stability of cyanidin in slightly acidic solution | Request PDF.
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- MDPI. (n.d.). Advances in the Preparation, Stability, Metabolism, and Physiological Roles of Anthocyanins: A Review.
- NIH. (2025).
- ResearchGate. (2025). (PDF) The Effect of Acidity Condition (pH)
Sources
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for the purification of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS 331281-25-5). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in their synthetic workflows. As an α-aminonitrile, this compound presents unique purification challenges, often stemming from its synthesis via methods like the Strecker reaction.[1][2] This guide provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve high purity and yield.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the purification of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate.
Q1: My initial purity assessment (NMR, LC-MS) of the crude product is low. What are the most likely impurities?
A1: Low purity after the initial synthesis, typically a Strecker reaction involving N-Boc-4-piperidone, a cyanide source, and an ammonia source, is common. The primary impurities are usually unreacted starting materials or reaction byproducts.
Common Impurities and Their Identification:
| Impurity | Source | Identification Notes |
| N-Boc-4-piperidone | Unreacted starting material | ¹H NMR: Absence of the characteristic α-amino proton. Presence of signals corresponding to the piperidone ring protons adjacent to the carbonyl. LC-MS: A distinct peak with m/z corresponding to C₁₀H₁₇NO₃. |
| tert-Butyl 4-(cyanamido)piperidine-1-carboxylate | Side reaction | LC-MS: Isomeric with the product, may co-elute in some systems. Fragmentation patterns may differ. IR: Look for a different C≡N stretch frequency compared to the α-aminonitrile. |
| Hydrolysis Products (Amide/Carboxylic Acid) | Water contamination during reaction or workup | LC-MS: Peaks corresponding to the addition of one or two water molecules (M+18, M+36). ¹H NMR: Broad signals, potential loss of the cyano group signal in ¹³C NMR and appearance of a carbonyl signal. |
| Di-tert-butyl dicarbonate (Boc₂O) | Excess reagent from protection step | ¹H NMR: A sharp singlet around 1.5 ppm. Can be removed with a basic wash or during chromatography. |
| Residual Cyanide Salts | Incomplete quenching of cyanide source | These are inorganic and typically removed during aqueous workup. If issues persist, a dilute bleach quench (use with extreme caution in a well-ventilated fume hood) can be considered. |
It is crucial to perform a thorough aqueous workup, often with a saturated sodium bicarbonate solution, to remove acidic or water-soluble byproducts before attempting purification.[3]
Q2: What is the most effective purification strategy: flash chromatography or recrystallization?
A2: The optimal strategy depends on the impurity profile and the scale of your reaction. The following workflow provides a decision-making framework.
Caption: Purification strategy decision workflow.
-
Recrystallization is highly effective and scalable if your crude product is a solid and the main impurities (like unreacted N-Boc-4-piperidone) have significantly different solubility. It is often the preferred method for achieving high crystalline purity.
-
Flash Column Chromatography is more suitable for crude products that are oils or solids contaminated with impurities of similar polarity that cannot be removed by recrystallization.[3]
Q3: I'm struggling with recrystallization. The product either "oils out" or the yield is very low. What can I do?
A3: Recrystallization success hinges on selecting the right solvent system. The ideal solvent should dissolve the compound poorly at room temperature but well at elevated temperatures.
Troubleshooting Steps:
-
Solvent Screening: Start with a single solvent. If that fails, move to a binary solvent system (one "good" solvent that dissolves the compound well, and one "bad" anti-solvent in which it is insoluble).
-
Control Cooling Rate: Crashing the solution out by cooling it too quickly is a primary cause of "oiling out." Allow the solution to cool slowly to room temperature first, then move it to a 2-8°C refrigerator.
-
Seeding: If crystals are slow to form, add a single seed crystal from a previous batch or scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. A patent for related Boc-protected amino compounds highlights the utility of seeding to induce crystallization from oils.[4]
-
Use Minimal Hot Solvent: Using an excessive amount of hot solvent to dissolve the crude material is a common cause of low yield. Add the hot solvent portion-wise until the solid just dissolves.
Recommended Solvent Systems for Screening:
| Solvent System | Type | Rationale |
| Ethyl Acetate / Heptane | Binary | Dissolve in minimal hot ethyl acetate, then add heptane dropwise until turbidity persists. Reheat to clarify and cool slowly. Excellent for removing more polar impurities. |
| Dichloromethane / Diethyl Ether | Binary | A good system for moderately polar compounds. Dissolve in dichloromethane and add diethyl ether as the anti-solvent. |
| Acetone / Water | Binary | The product's amine and cyano groups may allow for solubility in hot acetone, with water acting as the anti-solvent. |
| Isopropanol (IPA) | Single | Can be effective as a single solvent system. The polarity is often well-suited for this class of molecule. |
Q4: My flash chromatography separation is poor, with significant co-elution of the product and impurities. How can I improve it?
A4: Poor separation is typically due to an improperly chosen mobile phase. The goal is to find a solvent system that gives a retention factor (Rf) of ~0.3 for your target compound on a TLC plate.
Optimization Strategy:
-
Stationary Phase: Standard silica gel (SiO₂) is the appropriate choice for this compound.
-
Mobile Phase Selection:
-
Starting Point: A gradient of Ethyl Acetate (EtOAc) in Heptane or Hexane is the standard for compounds of this polarity. Begin with a low percentage of EtOAc and gradually increase it.
-
Adding a Modifier: The free amine in your product can cause "tailing" on the silica gel. To mitigate this, add a small amount of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the mobile phase (typically 0.1-1%). This neutralizes the acidic silanol groups on the silica surface.
-
Alternative Systems: If EtOAc/Heptane fails, consider a system of Dichloromethane (DCM) / Methanol (MeOH). A 0-10% gradient of MeOH in DCM is a powerful eluent system for polar compounds. Again, adding a basic modifier is recommended.
-
Q5: My purified, solid product is turning yellow/gummy upon storage. What causes this and how can I prevent it?
A5: This degradation suggests instability. There are two primary culprits:
-
Boc-Group Lability: The tert-butyloxycarbonyl (Boc) protecting group is notoriously sensitive to acid.[5] Trace acidic impurities (e.g., HCl from chlorinated solvents) can catalyze its removal, leading to decomposition.
-
Oxidation/Decomposition: The α-aminonitrile moiety can be susceptible to air and moisture over long periods.
Proper Storage & Handling Protocol:
-
Purity is Key: Ensure the final product is free of acidic impurities. If you used an acidic wash during workup, ensure it was followed by a thorough wash with a base (e.g., NaHCO₃) and water.
-
Inert Atmosphere: Store the final product in a sealed vial under an inert atmosphere of argon or nitrogen.[6]
-
Temperature Control: Store the compound at the recommended 2-8°C.[7][8]
-
Avoid Light: Keep the vial in a dark place, such as a freezer or a cabinet, to prevent photochemical degradation.[7]
Validated Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes a crude product contaminated with both more and less polar impurities.
-
Slurry Preparation: Dissolve the crude product (~1 g) in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (~2-3 g) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method provides superior separation compared to liquid injection.
-
Column Packing: Select an appropriately sized silica gel column. Equilibrate the column with the starting mobile phase (e.g., 98:2 Heptane:EtOAc + 0.1% Et₃N).
-
Loading and Elution: Load the silica-adsorbed sample onto the top of the column. Begin elution with a shallow gradient.
-
Example Gradient:
-
0-5 min: 2% EtOAc in Heptane
-
5-25 min: Gradient from 2% to 40% EtOAc in Heptane
-
25-30 min: Hold at 40% EtOAc
-
-
Note: Always add 0.1% Et₃N to both solvents to prevent tailing.
-
-
Fraction Collection: Collect fractions based on UV detection (if applicable) or by running TLC on the eluted fractions.
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. Dry the resulting solid or oil under high vacuum to remove residual solvents.
Protocol 2: Purification by Recrystallization
This protocol is ideal for a solid crude product where the primary impurity is non-polar (e.g., starting ketone).
-
Solvent Selection: Using the guide in Q3, select a binary solvent system (e.g., Ethyl Acetate/Heptane).
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethyl acetate required to fully dissolve the solid.
-
Anti-Solvent Addition: While the solution is still hot and stirring, add heptane dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few more drops of hot ethyl acetate until the solution becomes clear again.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in a 2-8°C refrigerator for several hours (or overnight) to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (heptane) to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals under high vacuum to a constant weight.
Synthesis Context: Potential Impurity Formation
The following diagram illustrates the likely origin of common impurities from a Strecker synthesis of the target molecule.
Caption: Origin of common impurities in the synthesis.
References
-
Adischem. Cas no 91419-52-2 (tert-butyl 4-cyanopiperidine-1-carboxylate). [Link]
-
MySkinRecipes. tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate. [Link]
-
Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. PMC - NIH. [Link]
-
Master Organic Chemistry. Strecker Synthesis. [Link]
-
Organic Syntheses Procedure. 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. [Link]
-
Amerigo Scientific. tert-Butyl 4-cyanopiperidine-1-carboxylate. [Link]
-
Boron Molecular. 4-Amino-4-cyano-piperidine-1-carboxylic acid tert-butyl ester. [Link]
-
PubChem - NIH. Tert-butyl 4-cyanopiperidine-1-carboxylate. [Link]
-
Chongqing Chemdad Co., Ltd. tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate. [Link]
- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
MDPI. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. [Link]
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
Bio-Rad. EconoFit Macro-Prep t-Butyl and EconoFit Macro-Prep Methyl Hydrophobic Interaction Chromatography Columns, 1 ml. [Link]
-
ChemUniverse. tert-butyl 4-((4-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate. [Link]
-
PrepChem.com. Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. [Link]
- Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
- Google Patents.
Sources
- 1. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. 91419-52-2(tert-butyl 4-cyanopiperidine-1-carboxylate) | Kuujia.com [kuujia.com]
- 6. TERT-BUTYL 4-AMINO-4-CYANOPIPERIDINE-1-CARBOXYLATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate | 331281-25-5 [sigmaaldrich.com]
- 8. tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate [myskinrecipes.com]
Technical Support Center: Synthesis of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
Welcome to the technical support guide for the synthesis of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this critical building block. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your process, ensure high purity, and troubleshoot effectively.
Introduction: The Synthetic Challenge
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is a valuable intermediate in pharmaceutical synthesis, often prepared via a one-pot Strecker reaction. This three-component reaction involves the condensation of N-Boc-4-piperidone with a cyanide and an ammonia source.[1] While elegant in its simplicity, the Strecker synthesis is a competitive reaction system where slight deviations in conditions can lead to a range of predictable, yet problematic, impurities.[2][3] This guide provides a structured approach to identifying, mitigating, and analyzing these common impurities.
Synthetic & Impurity Formation Overview
The following diagram illustrates the primary synthetic route and the major competing side reactions that can occur. Understanding these pathways is the first step in controlling the outcome of your synthesis.
Caption: Synthetic pathway and common impurity formation routes.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your synthesis and analysis in a practical question-and-answer format.
Q1: My reaction has stalled, and I see a significant amount of unreacted N-Boc-4-piperidone in the crude mixture. How can I drive the reaction to completion?
Answer: Incomplete conversion is a common issue often related to reaction equilibrium or kinetics. Here are the primary factors to investigate:
-
Ammonia Concentration: The formation of the iminium intermediate is a crucial, reversible step.[3] A low concentration of ammonia can slow this step, allowing side reactions to dominate or leading to a stall. Using a sealed vessel or a higher concentration of the ammonia source (e.g., ammonium chloride) can favor imine formation. An improved industrial method utilizes ammonia under pressure to increase its concentration in the aqueous phase.[2]
-
Stoichiometry: Ensure that the cyanide and ammonia sources are used in a sufficient molar excess relative to the starting ketone. A slight excess of the cyanide source can help drive the reaction to completion, but a large excess may promote cyanohydrin formation if the imine is not formed rapidly.[2]
-
Reaction Time and Temperature: Strecker reactions can be slow at room temperature. While increasing the temperature can improve the rate, it can also accelerate the hydrolysis of the nitrile product. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, typically ranging from 24 to 48 hours.
Q2: I've isolated my product, but my mass spectrometry data shows a peak at [M+18]. What is this impurity and how do I prevent it?
Answer: A mass increase of 18 amu (M+H₂O) strongly indicates hydrolysis of the nitrile group. The nitrile is susceptible to hydrolysis, especially under non-neutral pH conditions during workup or purification.[2]
-
Impurity Identity: This impurity is likely Tert-butyl 4-amino-4-(aminocarbonyl)piperidine-1-carboxylate (the amide). If the conditions are harsh enough, this can be further hydrolyzed to the corresponding carboxylic acid (4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid ).
-
Causality: The nitrile carbon is electrophilic and can be attacked by water. This process is catalyzed by both acid and base. Prolonged exposure to aqueous acidic or basic solutions during the workup is the most common cause.
-
Prevention & Mitigation:
-
Neutralize Carefully: After the reaction is complete, perform the workup under neutral or slightly basic conditions (pH 8-9). Avoid strongly acidic or basic aqueous washes.
-
Minimize Exposure: Reduce the time the product is in contact with aqueous phases. Promptly extract the product into an organic solvent.
-
Purification: If the impurity has already formed, it can often be separated by column chromatography on silica gel, as the amide and acid are significantly more polar than the target nitrile.
-
Q3: My analysis shows an impurity with the same mass as the product, but it elutes at a different retention time. What could this be?
Answer: This scenario points to an isomer. The most likely candidate is the cyanohydrin impurity , Tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate. This forms when the cyanide ion attacks the carbonyl carbon of the starting ketone directly, a reaction that competes with imine formation.[2]
-
Mechanism of Formation: Cyanohydrin formation is favored when the concentration of the nucleophilic cyanide is high relative to the concentration of the imine intermediate.
-
Prevention Strategy: The key is to promote rapid imine formation. This is achieved by ensuring a high concentration of ammonia is present before adding the cyanide source.[2] A recommended procedure is to first stir the ketone with the ammonia source (e.g., ammonium chloride in aqueous ammonia) to allow the imine equilibrium to be established, and only then add the cyanide salt solution dropwise.
Q4: My NMR and Mass Spec data suggest the loss of the tert-butyl group ([M-56] or [M-100]). Why did this happen and how can I avoid it?
Answer: This indicates the loss of the Boc (tert-butoxycarbonyl) protecting group. The Boc group is notoriously labile under acidic conditions.
-
Impurity Identity: The resulting impurity is 4-amino-4-cyanopiperidine .
-
Causality: Exposure to strong acids (e.g., HCl, TFA) during workup or purification will cleave the Boc group. This can happen during an acidic wash to remove excess ammonia or during silica gel chromatography if an acidic mobile phase is used.
-
Prevention Strategy:
-
pH Control: Strictly maintain a pH above 7 during all aqueous workup steps. Use a buffered solution or a weak base like sodium bicarbonate for neutralization instead of strong acids.
-
Chromatography: When performing column chromatography, use a mobile phase system that is neutral or slightly basic. A common practice is to add a small amount of triethylamine (~0.1-1%) to the eluent (e.g., DCM/MeOH or EtOAc/Hexane) to prevent cleavage on the slightly acidic surface of the silica gel.
-
Q5: What are the recommended analytical methods for monitoring this reaction and assessing final purity?
Answer: Analyzing piperidine derivatives can be challenging due to their polarity and sometimes poor UV absorbance. A multi-technique approach is often best.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse method. A reversed-phase C18 column is typically effective. Due to the lack of a strong chromophore, UV detection at low wavelengths (~210 nm) may be possible, but detection by Mass Spectrometry (LC-MS) is far more sensitive and specific for identifying impurities.[4]
-
Gas Chromatography (GC): GC can be used, particularly for detecting volatile impurities like residual piperidine if deprotection occurs.[5][6] The target molecule itself may require derivatization to improve its volatility and peak shape. Headspace GC-MS is particularly useful for analyzing residual solvents.[5]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation of the final product and can be used to quantify major impurities if their signals are well-resolved from the product's signals.
Impurity Summary & Mitigation
The following table provides a quick reference for the common impurities discussed.
| Impurity Name | Structure / Formula | Δ Mass from Product (amu) | Formation Pathway | Prevention & Mitigation Strategy |
| Unreacted Starting Material | N-Boc-4-piperidone (C₁₀H₁₇NO₃) | -26 (loss of NH₂ and CN, gain of O) | Incomplete reaction | Increase reaction time/temperature; ensure sufficient reagent stoichiometry. |
| Cyanohydrin Adduct | Tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate (C₁₁H₁₈N₂O₃) | 0 (Isomer) | Direct cyanide attack on ketone | Premix ketone and ammonia source before cyanide addition. |
| Amide Hydrolysis Product | Tert-butyl 4-amino-4-(aminocarbonyl)piperidine-1-carboxylate (C₁₁H₂₁N₃O₃) | +18 | Nitrile hydrolysis | Maintain neutral/slightly basic pH during workup; minimize contact with water. |
| Boc-Deprotected Product | 4-Amino-4-cyanopiperidine (C₆H₁₁N₃) | -100 | Acid-catalyzed cleavage of Boc group | Avoid acidic conditions (pH < 7) during workup and purification. Use Et₃N in chromatography solvent. |
Recommended Experimental Protocols
Protocol 1: Synthesis via Strecker Reaction
Caution: This reaction involves potassium cyanide, a potent poison. Handle with extreme care using appropriate personal protective equipment in a well-ventilated fume hood. Contact with acid liberates highly toxic hydrogen cyanide gas.
-
To a sealed flask, add N-Boc-4-piperidone (1.0 eq), ammonium chloride (1.5 eq), and 7N ammonia in methanol (5 mL per gram of ketone).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a separate flask, dissolve potassium cyanide (1.5 eq) in a minimal amount of water.
-
Cool the reaction mixture to 0°C in an ice bath. Slowly add the potassium cyanide solution dropwise over 20-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes with 0.5% triethylamine).
Protocol 2: General LC-MS Method for Purity Analysis
This protocol provides a starting point for method development.
-
System: HPLC with UV and Mass Spectrometry detectors.[4]
-
Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm; MS in positive electrospray ionization (ESI+) mode, scanning a relevant mass range (e.g., m/z 100-500).
References
- BenchChem Technical Support. (2025). Side reactions and byproducts in 2-Aminobutanenitrile formation.
- BIOSYNCE. (2025). What are the detection methods for piperidine?.
- Google Patents. (CN104297404A). Method for measuring content of piperidine impurity in glatiramer acetate sample.
- BenchChem Technical Support. (2025). A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin-4-amine and Related Piperidine Derivatives.
- PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Altern Ther Health Med. 31(4):250-256.
- Wikipedia. Strecker amino acid synthesis.
- Master Organic Chemistry. Strecker Synthesis.
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
Introduction: Understanding Your Reagent
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS 331281-25-5) is a versatile bifunctional building block crucial in medicinal chemistry and drug discovery. Its structure, featuring a piperidine core with a protected amine (Boc group), a primary amine, and a cyano group, allows for diverse synthetic modifications. However, these same functional groups necessitate careful handling and storage to ensure its stability and prevent degradation, which could compromise experimental outcomes.
This guide provides a comprehensive overview of best practices for the storage and handling of this compound, answers frequently asked questions, and offers troubleshooting solutions to common problems encountered in the lab.
Quick Reference: Recommended Storage & Handling
For ease of use, the critical storage parameters are summarized below.
| Parameter | Recommendation | Rationale |
| Long-Term Storage | Store at 2-8°C under an inert atmosphere (Argon or Nitrogen).[1] | Minimizes thermal degradation and prevents slow oxidation or reaction with atmospheric components. |
| Short-Term Storage | Room temperature is acceptable for brief periods (hours to days). | Compound is a stable solid at ambient temperature for short durations. |
| Atmosphere | Keep container tightly sealed, preferably under inert gas.[1] | The primary amine can react with atmospheric CO2. Moisture can lead to hydrolysis. |
| Light Sensitivity | Store in a dark place. | While not acutely light-sensitive, prolonged exposure to UV light can degrade many organic compounds. |
| Solvent for Stock | Dimethyl sulfoxide (DMSO) or Methanol. | Good solubility and generally non-reactive under proper storage. Prepare fresh or store aliquots at -20°C or -80°C. |
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation for solid Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate?
Answer: The most common visual indicators of degradation are:
-
Color Change: The pure compound is a white to off-white solid. A significant change to yellow or brown suggests the formation of impurities.
-
Change in Consistency: Clumping or the appearance of a sticky, oily residue can indicate moisture absorption and potential hydrolysis.
-
Insolubility: If a previously soluble batch becomes difficult to dissolve in your standard solvent (e.g., DMSO), this may point to polymerization or the formation of insoluble degradation products.
Q2: What are the main chemical stability concerns with this molecule?
Answer: The molecule has three key functional groups, each with its own stability considerations:
-
Boc-Protecting Group: This group is highly sensitive to acidic conditions.[2][3][4] Exposure to even mild acids can cause deprotection, yielding the free piperidine diamine. This is the most common degradation pathway.
-
Cyano (Nitrile) Group: Nitriles can be hydrolyzed to either an amide or a carboxylic acid under strongly acidic or basic conditions, especially with heat.[5][6][7] While generally stable under neutral conditions, prolonged exposure to aqueous environments should be avoided.
-
Primary Amine: The free amino group is basic and nucleophilic. It can react with atmospheric carbon dioxide to form a carbamate salt over time if not stored under an inert atmosphere.
Q3: How long can I store a stock solution in DMSO?
Answer: For optimal results, it is always recommended to use freshly prepared solutions. If storage is necessary, prepare concentrated stock solutions (e.g., 10-50 mM in anhydrous DMSO), aliquot them into single-use vials, and store them at -20°C or, preferably, -80°C. Under these conditions, the solution should be stable for several weeks to a few months. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.
Q4: Are there any chemicals or reagents this compound is incompatible with?
Answer: Yes. Avoid contact with:
-
Strong Acids: Will rapidly cleave the Boc group (e.g., TFA, HCl).[8]
-
Strong Oxidizing Agents: Can react with the amine functionality.
-
Strong Bases (in solution): May promote hydrolysis of the nitrile group over time.[9]
-
Acids (in storage): Do not store the solid compound in the same desiccator or cabinet as volatile acids (e.g., HCl, acetic acid), as the fumes can cause deprotection.[10]
Troubleshooting Guide
This section addresses specific experimental issues and links them to the stability and storage of the reagent.
Problem 1: My reaction yield is low or inconsistent, and I suspect the starting material.
-
Potential Cause: The most likely culprit is the partial or complete deprotection of the Boc group due to improper storage or handling. The resulting free amine may react differently or not at all in your intended reaction.
-
Troubleshooting Steps:
-
Verify Purity: Assess the purity of your solid material using a suitable analytical method.
-
¹H NMR: Check for the characteristic tert-butyl signal (a large singlet around 1.4-1.5 ppm). A diminished integration of this peak relative to the piperidine protons indicates deprotection.
-
LC-MS: Run a sample to check for the expected mass peak (m/z = 226.3 for [M+H]⁺) and the presence of the deprotected species (m/z = 126.2 for [M+H]⁺).
-
-
Use a Fresh Bottle: If significant degradation is confirmed, switch to a new, unopened bottle of the reagent.
-
Review Handling Protocol: Ensure the compound is not exposed to acidic conditions at any point during weighing or preparation. Use clean, dry spatulas and glassware.
-
Problem 2: My solid reagent has turned yellow and clumped together.
-
Potential Cause: This strongly suggests moisture absorption and possible subsequent degradation. The yellow color indicates the formation of chromophoric impurities.
-
Troubleshooting Steps:
-
Do Not Use: For critical applications, it is best to discard the reagent. The extent of degradation is unknown, and it will introduce significant variability into your experiments.
-
Improve Storage Conditions: Ensure the container is tightly sealed immediately after use. Store in a desiccator over a fresh desiccant (e.g., Drierite) and inside a refrigerator (2-8°C). For long-term storage, consider flushing the vial with argon or nitrogen before sealing.
-
Problem 3: My stock solution in DMSO appears cloudy or contains a precipitate after thawing.
-
Potential Cause:
-
Low Solubility: You may have exceeded the solubility limit at the storage temperature.
-
Water Contamination: If the DMSO was not anhydrous or if moisture was introduced, the compound may have lower solubility or could have precipitated out as a hydrate. Repeated freeze-thaw cycles increase this risk.
-
Degradation: The precipitate could be an insoluble degradation product.
-
-
Troubleshooting Steps:
-
Warm and Vortex: Gently warm the solution to room temperature (or up to 37°C) and vortex thoroughly to see if the precipitate redissolves. If it does, it was likely a solubility issue. Consider using slightly more dilute stock solutions in the future.
-
Centrifuge and Test: If the precipitate does not redissolve, centrifuge the vial, and test a small amount of the supernatant by LC-MS to check the concentration and purity of the remaining soluble material. The presence of multiple peaks would confirm degradation.
-
Prepare Fresh: The most reliable solution is to discard the compromised stock and prepare a new one using anhydrous DMSO.
-
Experimental Protocols & Visual Guides
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-analysis: Allow the container of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (MW: 225.29 g/mol ) to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Weighing: In a fume hood, accurately weigh out 2.25 mg of the solid into a clean, dry vial.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.
-
Storage: If not for immediate use, aliquot the solution into smaller, single-use, low-retention vials. Flush with argon or nitrogen, seal tightly, and store at -80°C.
Diagram 1: Troubleshooting Workflow for Compound Integrity
This diagram provides a logical decision-making process when encountering issues with the reagent.
Caption: Troubleshooting workflow for reagent integrity issues.
References
-
Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]
-
Laboratory Use of Cyanide Salts Safety Guidelines . MIT Environmental Health & Safety. [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds . LSU Health Shreveport. [Link]
-
Lab Safety Guideline: Cyanide . Harvard Environmental Health & Safety. [Link]
-
Boc Protecting Group for Amines . Chemistry Steps. [Link]
-
CAS No : 91419-52-2 | Product Name : tert-Butyl 4-cyanopiperidine-1-carboxylate . Pharmaffiliates. [Link]
-
Is the protecting group boc of the amino group stable at 37°C? . ResearchGate. [Link]
-
Nitrile - Wikipedia . Wikipedia. [Link]
-
20.7: Chemistry of Nitriles . Chemistry LibreTexts. [Link]
-
5 Nitrile Hydrolysis Steps . Berkeley Learning Hub. [Link]
-
Cyano Compounds . ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
Reactions of Nitriles . Chemistry Steps. [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia . Wikipedia. [Link]
-
20.7 Chemistry of Nitriles . OpenStax. [Link]
-
tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate . Chemdad. [Link]
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- 1. TERT-BUTYL 4-AMINO-4-CYANOPIPERIDINE-1-CARBOXYLATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. Nitrile - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. lsuhsc.edu [lsuhsc.edu]
Navigating the Chemistry of a Key Building Block: A Technical Guide to Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
Welcome to the technical support center for Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Here, we will delve into the potential side reactions, impurity profiles, and troubleshooting strategies that can be encountered during its use. Our aim is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the quality of your results.
Introduction: Understanding the Molecule
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is a valuable intermediate in medicinal chemistry, often employed in the synthesis of complex molecules targeting a range of therapeutic areas. Its structure, featuring a Boc-protected piperidine ring with a quaternary center bearing both an amino and a cyano group, presents unique chemical characteristics and potential challenges. A thorough understanding of its reactivity is paramount to successful and reproducible synthetic outcomes.
This guide is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting section to directly address the common issues you may face.
Frequently Asked Questions (FAQs)
Q1: What is the primary route of synthesis for Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate and what are the expected impurities from this process?
A1: The most common synthetic route is a variation of the Strecker synthesis.[1][2] This typically involves the reaction of 1-Boc-4-piperidone with a cyanide source (e.g., potassium cyanide) and an ammonia source (e.g., ammonium chloride). The key intermediate is an imine which is then attacked by the cyanide ion.
Common impurities originating from this synthesis can include:
-
Unreacted 1-Boc-4-piperidone: Incomplete reaction can lead to the presence of the starting ketone.
-
Cyanohydrin intermediate: The ketone can react with cyanide to form a stable cyanohydrin, which may not fully convert to the desired aminonitrile.
-
Hydrolysis products: As we will discuss in more detail, the nitrile group can be sensitive to hydrolysis, especially during work-up, leading to the formation of the corresponding amide or carboxylic acid.
Q2: What are the general stability and storage recommendations for this compound?
A2: Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[3] The primary stability concerns are the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group and the potential for hydrolysis of the nitrile. Exposure to strong acids, high temperatures, and even prolonged exposure to atmospheric moisture should be avoided. For long-term storage, temperatures of 2-8°C are recommended.
Q3: Can the Boc group be unintentionally cleaved during routine experimental procedures?
A3: Yes, the Boc group is notoriously sensitive to acidic conditions.[4] Accidental exposure to even mildly acidic conditions, such as acidic solvents, reagents, or during chromatographic purification on silica gel that has not been neutralized, can lead to partial or complete deprotection. High temperatures can also promote the thermolytic cleavage of the Boc group.
Troubleshooting Guide: Identifying and Mitigating Side Reactions
This section provides a detailed breakdown of common problems, their underlying chemical causes, and actionable solutions.
Problem 1: Appearance of an Unexpected Peak in LC-MS with a Mass Loss of 100 amu
Symptom: Your LC-MS analysis of a reaction mixture or purified product shows a significant peak with a molecular weight corresponding to the loss of the Boc group (C₅H₉O₂), which is approximately 101 g/mol , but often observed as a loss of 100 in mass spectrometry due to the loss of isobutylene and CO2.
Probable Cause: Deprotection of the Boc Group
The Boc protecting group is cleaved under acidic conditions to release the free amine, along with isobutylene and carbon dioxide. This is a very common side reaction.
dot
Figure 1: Acid-catalyzed deprotection of the Boc group.
Troubleshooting Steps:
-
pH Control: Carefully neutralize all aqueous solutions used in the work-up. If using silica gel chromatography, consider pre-treating the silica with a base like triethylamine (typically 1% in the eluent) to neutralize acidic sites.
-
Solvent Purity: Ensure that all solvents are free from acidic impurities. For example, dichloromethane can contain trace amounts of HCl.
-
Temperature Management: Avoid excessive heating of the compound, especially in the presence of any potential proton sources.
Problem 2: Observation of New Polar Impurities with an Increase in Molecular Weight by 18 or 17 amu
Symptom: Your analytical data (e.g., HPLC, LC-MS) reveals the presence of more polar byproducts with molecular weights higher than the starting material, corresponding to the addition of water (18 amu) or an NH group (17 amu).
Probable Cause: Hydrolysis of the Nitrile Group
The cyano group can undergo hydrolysis under either acidic or basic conditions to first form a primary amide and then a carboxylic acid.[1]
dot
Figure 2: Stepwise hydrolysis of the nitrile group.
Troubleshooting Steps:
-
Control pH during Work-up: Maintain neutral or slightly basic conditions during aqueous extractions. Avoid prolonged exposure to strongly acidic or basic aqueous solutions.
-
Anhydrous Conditions: If the reaction conditions are intended to be anhydrous, ensure all solvents and reagents are thoroughly dried.
-
Purification Strategy: If hydrolysis is unavoidable, consider purification methods that can effectively separate these more polar impurities, such as reverse-phase HPLC.
Problem 3: Formation of a Less Polar Impurity with a Mass Loss of 27 amu
Symptom: You observe a byproduct in your analysis that is less polar than the starting material and has a molecular weight corresponding to the loss of HCN (27 amu).
Probable Cause: Elimination of Hydrogen Cyanide
α-Aminonitriles can be susceptible to the elimination of hydrogen cyanide, especially under thermal stress or in the presence of acid or base, to form an enamine or an imine, which can then potentially isomerize.[5] This would lead to the formation of tert-butyl 4-cyano-1,2,3,6-tetrahydropyridine-1-carboxylate.
dot
Figure 3: Elimination of HCN to form an unsaturated piperidine.
Troubleshooting Steps:
-
Minimize Thermal Stress: Avoid high temperatures during reaction, work-up, and purification. Concentrate solutions under reduced pressure at low temperatures.
-
Neutral Conditions: As with other side reactions, maintaining neutral pH is crucial to prevent both acid- and base-catalyzed elimination.
-
Prompt Use: Use the α-aminonitrile as soon as possible after its synthesis and purification to minimize the chance of degradation upon storage.
Data Summary and Analytical Characterization
The following table summarizes the key side products and their expected mass spectrometric signatures.
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Mass Change (amu) |
| Deprotected Product | C₆H₁₁N₃ | 125.17 | -100.12 |
| Amide Hydrolysis Product | C₁₁H₂₁N₃O₃ | 243.30 | +18.01 |
| Carboxylic Acid Hydrolysis Product | C₁₁H₂₀N₂O₄ | 244.29 | +19.00 |
| HCN Elimination Product | C₁₁H₁₆N₂O₂ | 208.26 | -27.03 |
Analytical Protocols:
-
LC-MS: A reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid or ammonium acetate) is a good starting point for separating the parent compound from its more polar (hydrolysis products) and less polar (elimination product) impurities.
-
NMR Spectroscopy:
-
¹H NMR: Look for the disappearance of the characteristic Boc singlet at ~1.4 ppm in the case of deprotection. The formation of the elimination product would result in the appearance of new signals in the vinyl region (around 5-6 ppm).
-
¹³C NMR: The nitrile carbon typically appears around 120 ppm. Its disappearance and the appearance of a carbonyl signal (around 170-180 ppm) would indicate hydrolysis.
-
Conclusion
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is a powerful synthetic intermediate, and a proactive understanding of its potential side reactions is key to its successful application. By carefully controlling reaction and work-up conditions, particularly pH and temperature, and by employing appropriate analytical techniques to monitor reaction progress and product purity, researchers can confidently navigate the chemistry of this valuable molecule.
References
-
Sosnova, A. A., et al. (2020). Gas-phase study of the stability of α-substituted cyclic amino nitriles under electron ionization and electrospray ionization and fragmentation peculiarities of cyclic ketimines. Rapid Communications in Mass Spectrometry, 34(S3), e8727. Available at: [Link]
-
PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Available at: [Link]
-
SciSpace. Top 30 papers published in the topic of Forced degradation in 2025. Available at: [Link]
-
PubChem. tert-Butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate. Available at: [Link]
-
Rastogi, S. K., et al. (2017). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(6), 1935-1941. Available at: [Link]
-
Boron Molecular. 4-Amino-4-cyano-piperidine-1-carboxylic acid tert-butyl ester. Available at: [Link]
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
-
Wang, J., et al. (2023). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. Molbank, 2023(1), M1575. Available at: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38384-38389. Available at: [Link]
-
Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]
-
PrepChem. Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. Available at: [Link]
-
Wikipedia. Strecker amino acid synthesis. Available at: [Link]
-
R Discovery. Forced Degradation Studies Research Articles. Available at: [Link]
-
Chemdad. tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate. Available at: [Link]
- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
PubChem. tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Available at: [Link]
-
Capot Chemical. MSDS of tert-butyl (4S)-4-amino-3,3-difluoropiperidine-1-carboxylate. Available at: [Link]
-
PubChem. 4-Amino-1-Boc-piperidine. Available at: [Link]
-
MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Available at: [Link]
-
PubChem. Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate. Available at: [Link]
-
ResearchGate. Fig. S7 1 H NMR spectrum of tert-butyl 6-Maleimidocaprohydrazinecarboxylate in CDCl 3. Available at: [Link]
- Google Patents. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
Sources
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- 2. 883554-88-9|4-Carbamoyl-piperazine-1-carboxylic acid tert-butyl ester|BLD Pharm [bldpharm.com]
- 3. TERT-BUTYL 4-AMINO-4-CYANOPIPERIDINE-1-CARBOXYLATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Alternative Synthetic Routes for N-Boc-4-amino-4-cyanopiperidine
Welcome to the technical support resource for the synthesis of N-Boc-4-amino-4-cyanopiperidine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into common synthetic challenges and offers practical, troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can navigate the complexities of your synthesis with confidence.
Overview of Synthetic Challenges
N-Boc-4-amino-4-cyanopiperidine is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical agents.[1][2] Its synthesis, however, presents several challenges stemming from the sterically hindered nature of the ketone in the starting material, N-Boc-4-piperidone, and the polarity of the final product. The key synthetic transformation involves the formation of a quaternary carbon center bearing both an amine and a nitrile group. This guide will focus on troubleshooting the most common approaches: the Strecker and Bucherer-Bergs reactions, and will discuss alternative strategies.
The primary starting material, N-Boc-4-piperidone, is a versatile intermediate whose Boc-protecting group allows for selective reactions at the C4-ketone while masking the reactivity of the piperidine nitrogen.[3] However, the stability of this group under various reaction conditions is a critical consideration.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Route 1: The Strecker Synthesis
The Strecker synthesis is a classic and versatile method for preparing α-aminonitriles from ketones or aldehydes.[4][5] In this case, N-Boc-4-piperidone is reacted with a source of ammonia and a cyanide source.[6][7]
Q1: My Strecker reaction from N-Boc-4-piperidone is showing low conversion or stalling. What are the likely causes and how can I fix it?
A1: Low conversion in the Strecker synthesis of this substrate is a common issue, often rooted in imine formation equilibrium, steric hindrance, or reagent stability.
-
Causality: The first step of the Strecker reaction is the formation of an imine (or iminium ion) from the ketone and ammonia.[4] N-Boc-4-piperidone is a sterically hindered ketone, which can make this step slow and unfavorable. Furthermore, the reaction is an equilibrium, and the presence of water, a byproduct, can push the equilibrium back towards the starting materials.
-
Troubleshooting Steps:
-
Water Removal: Ensure anhydrous conditions. Use dry solvents and consider adding a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves to sequester the water formed during imine formation, driving the equilibrium forward.[5]
-
Ammonia Source: Instead of aqueous ammonium hydroxide, use a solution of ammonia in an organic solvent like methanol or isopropanol. Alternatively, ammonium chloride (NH₄Cl) can serve as both a source of ammonia and a mild acid catalyst to activate the ketone.[4]
-
Cyanide Source & Addition: Use a non-aqueous cyanide source like trimethylsilyl cyanide (TMSCN). TMSCN can act as both a cyanide donor and a water scavenger. If using salts like KCN or NaCN, ensure they are finely powdered and dry. Add the cyanide source slowly after the ketone and ammonia source have had time to form the imine intermediate.
-
Temperature Control: While heating can sometimes overcome activation energy barriers, it can also promote side reactions or degradation of the Boc group. Start at room temperature and gently heat to 40-50°C if the reaction is sluggish, monitoring by TLC or LC-MS.
-
Q2: I am observing multiple side products in my Strecker reaction. What are they and how can I minimize them?
A2: Side product formation often points to issues with reaction stoichiometry, temperature, or the stability of intermediates.
-
Likely Impurities & Causality:
-
Cyanohydrin: If the cyanide anion adds to the ketone before imine formation, the corresponding cyanohydrin (N-Boc-4-hydroxy-4-cyanopiperidine) will form. This is more likely if the concentration of ammonia is too low or if the cyanide is added too quickly.
-
De-Boc Product: The Boc group is labile under strongly acidic conditions. If your reaction conditions are too acidic (e.g., using a strong acid catalyst instead of NH₄Cl), you may see cleavage of the Boc group.
-
Polymerization/Oligomerization: Unreacted ketone or imine intermediates can potentially undergo self-condensation or polymerization, especially under harsh heating conditions.
-
-
Troubleshooting & Prevention:
-
Optimize Reagent Ratios: Use a slight excess of the ammonia source (e.g., 1.5-2.0 equivalents) to favor imine formation over cyanohydrin formation.
-
pH Control: Maintain a mildly acidic to neutral pH. If using NH₄Cl, the system is naturally buffered. Avoid strong acids.
-
Controlled Addition: Pre-mix the N-Boc-4-piperidone and the ammonia source for a period (e.g., 1-2 hours) before the slow, portion-wise addition of the cyanide source. This allows the imine intermediate to form in sufficient concentration.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, proceed with the workup promptly to avoid degradation of the product.
-
Route 2: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from ketones, which can then be hydrolyzed to yield the desired α-amino acid or, in this case, the aminonitrile precursor under specific conditions.[8][9]
Q3: My Bucherer-Bergs reaction is giving me the hydantoin intermediate instead of the aminonitrile. How can I adapt the procedure?
A3: The classical Bucherer-Bergs reaction is designed to produce hydantoins. To isolate the aminonitrile, the reaction must be stopped before the cyclization and rearrangement steps occur.
-
Causality: The reaction proceeds through the same aminonitrile intermediate as the Strecker synthesis.[10] However, the presence of ammonium carbonate provides both ammonia and carbon dioxide. The aminonitrile can react with CO₂ to form a carbamic acid, which then cyclizes to a hydantoin.[8]
-
Experimental Modification:
-
Isolate the Aminonitrile: The traditional Bucherer-Bergs protocol is not ideal for isolating the aminonitrile. The Strecker synthesis is the more direct route.
-
Hydrolysis of Hydantoin: If you have already formed the hydantoin (5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-5-aminoimidazolidine-2,4-dione), it can be hydrolyzed under strong basic or acidic conditions to yield the corresponding amino acid. Obtaining the aminonitrile from the hydantoin is not a standard or efficient transformation. It is highly recommended to pursue the Strecker synthesis directly if the aminonitrile is the desired product.
-
Purification and Handling
Q4: My final product, N-Boc-4-amino-4-cyanopiperidine, is difficult to purify. It streaks badly on silica gel chromatography. What are my options?
A4: The target molecule is quite polar and contains a basic nitrogen atom, which are classic causes of streaking on silica gel.
-
Causality: The free amine group strongly interacts with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and inefficient separation.[11]
-
Troubleshooting & Alternative Methods:
-
Modified Silica Gel Chromatography:
-
Base Treatment: Pre-treat your silica gel with a triethylamine solution (e.g., 1-2% triethylamine in your eluent system) to neutralize the acidic sites.[12]
-
Solvent System: Use a polar solvent system that includes a small amount of a base. A common choice is Dichloromethane/Methanol with 0.5-1% ammonium hydroxide.[13]
-
-
Alternative Stationary Phases:
-
Alumina: Basic or neutral alumina can be a better choice for purifying basic compounds.
-
Reverse-Phase Chromatography (C18): If the compound has sufficient hydrophobic character, reverse-phase chromatography using a water/acetonitrile or water/methanol mobile phase with a pH modifier (like formic acid or ammonium acetate) can be effective.[12]
-
-
Crystallization/Salt Formation:
-
The product is a solid and may be amenable to recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, isopropanol).
-
Consider forming a salt (e.g., hydrochloride or tosylate) which may have better crystalline properties. The salt can then be neutralized in a subsequent step.[12]
-
-
Data & Protocols
Comparison of Synthetic Routes
| Parameter | Strecker Synthesis | Bucherer-Bergs Reaction | Notes & Considerations |
| Primary Product | α-Aminonitrile | Hydantoin | Strecker is the direct route to the target molecule's precursor. |
| Key Reagents | Ketone, NH₃ source (NH₄Cl, NH₃ in MeOH), Cyanide source (KCN, NaCN, TMSCN) | Ketone, (NH₄)₂CO₃, KCN/NaCN | Bucherer-Bergs reagents are inexpensive and readily available.[9] |
| Typical Solvents | Methanol, Ethanol, THF | 50% Ethanol/Water | Aqueous conditions in Bucherer-Bergs can complicate workup.[8] |
| Reaction Temp. | 25 - 50 °C | 60 - 100 °C | Milder conditions for Strecker may better preserve the Boc group. |
| Key Advantages | Direct, one-pot synthesis of the target aminonitrile. Milder conditions. | Uses inexpensive, stable reagents. Can be a robust reaction. | The choice depends on whether the aminonitrile or a hydantoin/amino acid is the ultimate goal. |
| Common Issues | Equilibrium control, steric hindrance, potential for cyanohydrin side product. | Formation of hydantoin, higher temperatures, potential for polymerization.[8] | Both routes require careful handling of highly toxic cyanide reagents. |
Detailed Experimental Protocol: One-Pot Strecker Synthesis
This protocol is a representative example and should be optimized for specific laboratory conditions and scales.
Materials:
-
N-Boc-4-piperidone (1.0 eq)[3]
-
Ammonium chloride (NH₄Cl, 1.5 eq)
-
Potassium cyanide (KCN, 1.2 eq) - EXTREME CAUTION: HIGHLY TOXIC
-
Methanol (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-4-piperidone (1.0 eq) and anhydrous methanol (approx. 0.2 M concentration).
-
Add ammonium chloride (1.5 eq) to the solution and stir the resulting suspension at room temperature for 1 hour. This allows for the initial formation of the iminium ion intermediate.[4]
-
In a separate, dry flask, carefully weigh potassium cyanide (1.2 eq). Handle KCN with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment. Have a cyanide quench solution (e.g., bleach or ferrous sulfate) readily available.
-
Add the solid KCN to the reaction mixture in small portions over 30 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS (e.g., every 2 hours). The reaction may take 12-24 hours to reach completion.
-
Upon completion, carefully quench the reaction by pouring it into a beaker containing ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-amino-4-cyanopiperidine.
-
Purify the crude product using one of the methods described in Q4 .
Visual Diagrams
Workflow for Strecker Synthesis
Caption: Step-by-step workflow for the Strecker synthesis.
Reaction Mechanism Overview
Caption: Key intermediates in Strecker and Bucherer-Bergs pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. lookchem.com [lookchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strecker Synthesis [organic-chemistry.org]
- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Recrystallization of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS: 331281-25-5). This molecule is a crucial building block in modern drug discovery, and its purity is paramount for successful downstream applications.[1] This guide provides in-depth, field-proven troubleshooting advice and standardized protocols to help researchers overcome common challenges encountered during its recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence solvent selection for recrystallization?
A1: Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is an amphiphilic molecule with distinct polar and non-polar regions. Understanding these is key to selecting a solvent.
-
Polar Moieties: The primary amine (-NH2) and the nitrile (-C≡N) groups are polar and capable of hydrogen bonding.[2]
-
Moderately Polar Moiety: The N-Boc protecting group (tert-butoxycarbonyl) has a polar carbamate linkage.
-
Non-polar Moiety: The tert-butyl group is bulky and non-polar (lipophilic).
This combination suggests that single, moderately polar solvents or a binary solvent system (a polar solvent mixed with a non-polar anti-solvent) will be most effective. The principle of "like dissolves like" is the foundational concept for solvent selection.[3]
Q2: Which solvents should I start with for screening?
A2: A systematic screening is always recommended.[4] Based on the compound's structure, begin with moderately polar, protic, and aprotic solvents. Good starting candidates include:
-
Isopropanol (IPA)
-
Ethanol (EtOH)
-
Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Methyl Ethyl Ketone (MEK)[5]
For mixed-solvent systems, consider pairs like Ethyl Acetate/Heptane, Isopropanol/Water, or THF/Hexane.[6]
Q3: My compound has "oiled out" instead of crystallizing. What is the most common reason for this?
A3: "Oiling out" is a common issue where the compound separates from the solution as a liquid instead of a solid.[7] This typically occurs when the melting point of your compound is lower than the boiling point of the chosen solvent, or when the solution is cooled too quickly from a highly supersaturated state.[8] Amines, in particular, can be prone to this behavior.[9] The oil is an impure, liquid form of your compound and must be redissolved to achieve proper purification.
Q4: How can I confirm the purity of my recrystallized product?
A4: Purity should be assessed using a combination of methods. A sharp melting point close to the literature value is a strong indicator of high purity. For more definitive analysis, techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) should be employed to check for residual solvents and synthetic impurities.
In-Depth Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: No Crystals Are Forming Upon Cooling
-
Symptom: The solution remains clear and homogenous even after cooling to room temperature and then in an ice bath.
-
Causality: This is the most common problem in recrystallization and usually stems from one of two causes: either too much solvent was added, and the solution is not saturated, or the solution is supersaturated and requires an energy input to initiate nucleation.[3][10]
-
Solutions:
-
Induce Nucleation: First, try to induce crystallization from the supersaturated solution.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments serve as nucleation sites.[7]
-
Seeding: If you have a small amount of pure, solid material, add a single tiny crystal ("seed crystal") to the solution. This provides a template for crystal growth.[10]
-
-
Increase Concentration: If nucleation techniques fail, your solution is likely not saturated.
-
Gently heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) in a fume hood.[7]
-
Allow the solution to cool again slowly. Repeat the nucleation steps if necessary.
-
-
Use an Anti-solvent: If you are using a single-solvent system and suspect high solubility even when cold, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution turns cloudy, then add a drop or two of the original solvent to clarify before cooling.
-
Issue 2: The Compound Has "Oiled Out"
-
Symptom: A second liquid phase (oily droplets) appears in the flask as the solution cools.
-
Causality: Oiling out prevents purification because impurities are often more soluble in the product oil than in the solvent, leading to their inclusion in the solidified mass.[7] It is typically caused by:
-
Excessive supersaturation from using too little solvent or cooling too rapidly.[9]
-
A solvent with a boiling point that is higher than the melting point of the compound.
-
-
Solutions:
-
Reheat and Dilute: Heat the mixture until the oil completely redissolves into a single phase. Add a small amount of additional hot solvent (e.g., 5-10% more) to reduce the supersaturation level.[8]
-
Slow the Cooling Rate: This is critical. Do not place the hot flask directly on the benchtop or in an ice bath. Instead, allow it to cool very slowly. You can insulate the flask by placing it in a beaker of warm water or leaving it on a hotplate with the heat turned off. This gives the molecules time to orient themselves into a crystal lattice.[7]
-
Change Solvents: If the problem persists, the chosen solvent may be inappropriate. Select a solvent with a lower boiling point or switch to a mixed-solvent system where crystallization can be induced at a lower temperature.[8]
-
Issue 3: The Final Yield is Very Low
-
Symptom: After filtration and drying, the mass of the recovered pure product is significantly less than expected (< 70% recovery).
-
Causality: A low yield indicates a loss of product during the experimental steps.[7] Common causes include:
-
Using a large excess of solvent, which keeps a significant portion of the compound dissolved in the mother liquor.[3]
-
Incomplete crystallization before filtration.
-
Washing the collected crystals with solvent that was not ice-cold or using too much washing solvent, thereby redissolving the product.[11]
-
-
Solutions:
-
Check the Mother Liquor: Before discarding the filtrate (mother liquor), cool it in an ice bath and scratch the flask. If a significant amount of additional solid crashes out, your initial crystallization was inefficient. You can collect this as a "second crop," though it may be less pure. To avoid this, use the minimum amount of hot solvent necessary for dissolution.[7]
-
Optimize Washing: Always wash the crystals on the filter with a minimal amount of ice-cold solvent. This removes soluble impurities adhering to the crystal surfaces without dissolving the crystals themselves.[11]
-
Allow Sufficient Time: Ensure the flask has cooled completely and has been allowed to stand for an adequate period (e.g., 20-30 minutes) to maximize crystal formation before filtration.[7]
-
Data Presentation & Visualization
Solvent Selection and Rationale
The following table provides a starting point for solvent screening based on the chemical properties of the target compound.
| Solvent System | Boiling Point (°C) | Polarity | Rationale & Potential Issues |
| Isopropanol (IPA) | 82.6 | Polar Protic | Good for dissolving polar compounds with H-bond donors/acceptors. May have moderate solubility when cold, potentially impacting yield. |
| Acetonitrile | 81.6 | Polar Aprotic | Can dissolve polar compounds well. Its lower boiling point may help prevent oiling out. |
| Ethyl Acetate | 77.1 | Moderately Polar | Often a good balance for molecules with mixed polarity. Can be used in a pair with Heptane or Hexane as an anti-solvent. |
| Ethyl Acetate / Heptane | Variable | Mixed | An excellent mixed-solvent system. The compound is dissolved in hot EtOAc, and Heptane is added as the anti-solvent to induce crystallization upon cooling.[6] |
| Isopropanol / Water | Variable | Mixed | A polar system. The compound is dissolved in hot IPA, and water is added as the anti-solvent. High potential for oiling out if not cooled very slowly.[10] |
Experimental Workflows & Diagrams
The following diagrams illustrate the logical flow for selecting a recrystallization method and troubleshooting common issues.
Caption: Workflow for selecting a recrystallization method.
Caption: Decision tree for troubleshooting failure to crystallize.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Place approximately 20-30 mg of the crude solid into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., Isopropanol, Acetonitrile, Ethyl Acetate) dropwise at room temperature, swirling after each drop.
-
If the solid dissolves completely in <0.5 mL of a solvent at room temperature, that solvent is unsuitable as a single recrystallization solvent.
-
If the solid does not dissolve at room temperature, place the test tube in a hot water or sand bath and heat to the solvent's boiling point. Continue adding the hot solvent dropwise until the solid just dissolves.
-
Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
-
An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces a large crop of crystals upon cooling.[11]
Protocol 2: Standard Single-Solvent Recrystallization
-
Place the crude tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add a boiling chip and cover the flask with a watch glass.
-
Add the chosen solvent in small portions, heating the mixture to a gentle boil after each addition. Continue adding solvent until the solid is completely dissolved. Note: Use the minimum amount of boiling solvent necessary.[2]
-
If the solution is colored with impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-boil for a few minutes.
-
If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small portion of ice-cold solvent to rinse away any remaining impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Helmenstine, A. M. (2025). Troubleshooting Problems in Crystal Growing. ThoughtCo. [Link]
-
Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua-Filter Dryer. [Link]
-
Quora. (2017). What is the best solvent for recrystallization?. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. [Link]
-
Millersville University. (n.d.). Recrystallization. [Link]
-
University of Geneva. (n.d.). Guide for crystallization. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. [Link]
-
Universität Potsdam. (n.d.). Advice for Crystallization. [Link]
-
Amerigo Scientific. (n.d.). tert-Butyl 4-cyanopiperidine-1-carboxylate. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate. [Link]
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]
-
MySkinRecipes. (n.d.). tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate. [Link]
-
Cenmed Enterprises. (n.d.). tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate. [Link]
-
Boron Molecular. (n.d.). 4-Amino-4-cyano-piperidine-1-carboxylic acid tert-butyl ester. [Link]
-
PubChem. (n.d.). Tert-butyl 4-cyanopiperidine-1-carboxylate. [Link]
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
Pharmaffiliates. (n.d.). tert-Butyl 4-cyanopiperidine-1-carboxylate. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]
- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. m.youtube.com [m.youtube.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. quora.com [quora.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Recrystallization [sites.pitt.edu]
Cyanopiperidine Compounds: A Technical Guide to Safe Handling
Welcome to the Technical Support Center for the safe handling of cyanopiperidine compounds. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of chemical intermediates. The unique reactivity and toxicological profile of cyanopiperidines demand a thorough understanding of safety protocols to ensure a secure laboratory environment. This document provides in-depth, experience-driven guidance in a practical question-and-answer format to address the specific challenges you may encounter.
Section 1: Hazard Identification and Risk Assessment
This section focuses on the intrinsic hazards of cyanopiperidine compounds and how to approach a proper risk assessment before beginning any experimental work.
Q1: What are the primary hazards associated with cyanopiperidine compounds?
A1: Cyanopiperidine compounds present a multi-faceted hazard profile that requires careful management. The primary concerns are:
-
Acute Toxicity: These compounds can be harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4][5] The nitrile group (-CN) is a key structural feature that can metabolize to release cyanide, a potent inhibitor of cellular respiration.
-
Serious Eye Damage: Direct contact with cyanopiperidines can cause severe and potentially irreversible eye damage.[1][6]
-
Skin and Respiratory Irritation: They are known to cause skin irritation and may lead to respiratory irritation if vapors or dusts are inhaled.
-
Thermal Decomposition: When heated to decomposition, cyanopiperidines can release highly toxic fumes, including hydrogen cyanide and nitrogen oxides.[2][3][6]
-
Regulatory Scrutiny: Certain derivatives, such as 1-Methyl-4-phenyl-4-cyanopiperidine (a precursor to Pethidine), are classified as controlled substances in some jurisdictions due to their potential for abuse.[7]
Q2: How should I conduct a risk assessment before working with a new cyanopiperidine derivative?
A2: A thorough, documented risk assessment is mandatory before any new experiment. The causality behind this is to proactively identify and mitigate potential hazards. Your assessment should follow these steps:
-
Review the Safety Data Sheet (SDS): This is the foundational document. Pay close attention to GHS hazard statements (H-codes) and precautionary statements (P-codes).[2][4][6]
-
Evaluate the Scale of the Reaction: The risks associated with handling 100 mg are substantially different from those of a 100 g scale-up. Quantify the amounts of all reagents and solvents.
-
Assess the Experimental Conditions: Consider factors like reaction temperature, pressure, and potential for exothermic events. High temperatures can increase the risk of releasing toxic vapors.[6]
-
Identify Incompatible Materials: Cyanopiperidines are incompatible with strong oxidizing agents, strong acids, and strong bases.[2][6] Mixing these can lead to vigorous, uncontrolled reactions.
-
Plan for Emergencies: Outline specific procedures for spills, personal exposure, and waste disposal before you begin.
The following diagram illustrates a logical workflow for this pre-experimental risk assessment.
Caption: Decision Tree for Cyanopiperidine Spill Response.
Q8: How must I dispose of waste containing cyanopiperidine residues?
A8: All waste, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous. [6]It should be collected in designated, sealed, and clearly labeled hazardous waste containers. The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the toxic combustion products. [6]Never dispose of cyanopiperidine waste down the drain or in regular trash.
Section 4: Toxicology and First Aid
Understanding the toxicological effects and being prepared for an exposure is a non-negotiable part of working with these compounds.
Q9: What should I do immediately if I get a cyanopiperidine compound on my skin or in my eyes?
A9: Time is critical. Follow these first aid measures immediately while calling for medical assistance.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [2][3]Remove all contaminated clothing while showering. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [2][6]Remove contact lenses if present and easy to do. You must seek immediate medical attention from a physician. [6] Q10: What are the procedures for inhalation or ingestion?
A10: These are serious medical emergencies.
-
Inhalation: Move the person to fresh air immediately. [2][3]If they are not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation. [2][3]Call for immediate medical assistance.
-
Ingestion: Do NOT induce vomiting. [6]If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. [6]Call a poison control center or physician immediately. [2] It is imperative that the Safety Data Sheet (SDS) for the specific compound is provided to the responding medical professionals. [2][3]
References
-
National Center for Biotechnology Information. (n.d.). 4-Cyanopiperidine. PubChem. Retrieved from [Link]
-
Fisher Scientific. (2025). 4-Cyanopiperidine, 97% Safety Data Sheet (Canada). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-4-phenylpiperidine-4-carbonitrile. PubChem. Retrieved from [Link]
-
Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
University of Iowa. (n.d.). Incidental Spill Cleanup Procedures. Environmental Health & Safety. Retrieved from [Link]
-
University of Nebraska-Lincoln. (n.d.). Spill Cleanup Quick Reference. Environmental Health and Safety. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
University of Florida. (2019). Personal Protective Equipment for Handling Pesticides. UF/IFAS Extension. Retrieved from [Link]
-
Health Canada. (2022). Personal Protective Equipment. Retrieved from [Link]
Sources
- 1. 4-Cyanopiperidine | C6H10N2 | CID 138223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.nl [fishersci.nl]
- 5. tcichemicals.com [tcichemicals.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. 1-Methyl-4-phenylpiperidine-4-carbonitrile | C13H16N2 | CID 62513 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
Introduction: The Critical Role of Purity in a Versatile Chemical Building Block
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is a cornerstone building block in modern medicinal chemistry. Its rigid piperidine scaffold, coupled with strategically placed functional groups—a protected amine, a reactive nitrile, and a primary amine—makes it an invaluable intermediate for synthesizing a diverse range of complex molecules, particularly small-molecule inhibitors for various therapeutic targets.[1] The journey from a promising lead compound to a clinical candidate is arduous, and its success hinges on the unimpeachable quality and purity of its constituent parts.
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials like Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is not a trivial quality control step; it is fundamental to experimental reproducibility, downstream reaction efficiency, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[2] Impurities can introduce unforeseen variables, lead to the formation of undesirable side products, and, in a clinical context, pose significant safety risks.
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and compare its purity profile with a common alternative, Tert-butyl 4-aminopiperidine-1-carboxylate.
Orthogonal Approaches for Comprehensive Purity Assessment
A single analytical method is rarely sufficient to declare a compound "pure." A robust purity analysis relies on an orthogonal approach, utilizing multiple techniques with different separation and detection principles. This ensures that a wide spectrum of potential impurities—be they structural analogs, residual solvents, or degradation products—are identified and quantified. The primary methods for a molecule like Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Sources
Spectroscopic data for Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
As a Senior Application Scientist, this guide provides an in-depth comparative analysis of the spectroscopic data for Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, a key building block in modern drug discovery. We will dissect its unique spectral signature by comparing it against two structurally relevant alternatives: its precursor, Tert-butyl 4-cyanopiperidine-1-carboxylate, and the corresponding analog lacking the nitrile group, Tert-butyl 4-aminopiperidine-1-carboxylate. This comparative approach, supported by experimental data and protocols, offers a robust framework for unambiguous structural confirmation and purity assessment.
Introduction to the Spectroscopic Challenge
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is a trifunctional molecule incorporating a Boc-protected secondary amine, a primary amine, and a nitrile group, all centered on a piperidine scaffold. This dense arrangement of functional groups presents a unique spectroscopic profile. Accurate interpretation is paramount for researchers synthesizing novel chemical entities, as each functional group provides a distinct handle for further chemical modification. The following analysis will demonstrate how ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry collectively provide a comprehensive and self-validating characterization of the molecule.
Comparative Spectroscopic Analysis
To fully appreciate the spectroscopic features of our target compound, we will analyze it alongside two key comparators. This allows for the direct attribution of specific signals to the addition of the amino and cyano groups.
-
Target Compound (A): Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
-
Alternative 1 (B): Tert-butyl 4-cyanopiperidine-1-carboxylate (lacks the 4-amino group)[1][2][3][4][5][6][7][8][9]
-
Alternative 2 (C): Tert-butyl 4-aminopiperidine-1-carboxylate (lacks the 4-cyano group)[10][11][12][13]
Caption: Structural relationships between the target compound and its alternatives.
¹H NMR Spectroscopy: A Tale of Three Protons
¹H NMR spectroscopy is the first line of analysis for confirming the successful installation of the Boc protecting group and assessing the substitution pattern of the piperidine ring.
-
The Boc Group Signature: The most unmistakable signal in the ¹H NMR spectra of all three compounds is a large, sharp singlet at approximately 1.4-1.5 ppm . This peak, integrating to 9 protons, corresponds to the chemically equivalent methyl protons of the tert-butyl group and is a definitive indicator of successful N-Boc protection.[14] Its presence in a relatively uncrowded region of the spectrum makes it an excellent diagnostic tool.[14]
-
Piperidine Ring Protons: The protons on the piperidine ring typically appear as complex, overlapping multiplets between 1.5 and 3.8 ppm . In both Compound A and B, the protons adjacent to the quaternary carbon at C4 show distinct patterns compared to Compound C. The axial and equatorial protons are diastereotopic, leading to complex splitting.
-
The Amino Protons (NH₂): The key differentiator for Compound A is the appearance of a broad singlet corresponding to the two protons of the primary amine (NH₂). This signal is typically found between 1.5 and 2.5 ppm , though its chemical shift and broadness can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. This peak is absent in the spectra of Alternatives B and C.
Table 1: Comparative ¹H NMR Data (Typical Shifts in CDCl₃)
| Proton Assignment | Target (A) | Alternative 1 (B) | Alternative 2 (C) | Rationale for Difference |
| -C(CH₃)₃ (Boc) | ~1.47 (s, 9H) | ~1.47 (s, 9H) | ~1.46 (s, 9H) | Consistent signature of the Boc group across all compounds.[14] |
| -NH₂ | ~1.8 (br s, 2H) | Absent | Present (~1.3 br s, 2H) | Definitive signal for the primary amine in Compound A. |
| Piperidine -CH₂- | ~1.6-2.1 (m), ~3.1-3.8 (m) | ~1.8-2.0 (m), ~3.2-3.7 (m) | ~1.2-1.9 (m), ~2.8-4.0 (m) | Shifts are influenced by the electronic effects of C4 substituents. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides unambiguous evidence for the presence of the nitrile and the quaternary carbon, which are key structural features of the target molecule.
-
Nitrile Carbon (C≡N): The most diagnostic signal for Compounds A and B is the peak for the nitrile carbon, which appears in the range of 120-124 ppm .[15] This region of the spectrum is typically uncrowded, making it a highly reliable marker. This signal is completely absent in Alternative C.
-
Quaternary Carbon (C4): In Compound A, the C4 carbon, substituted with both an amino and a cyano group, is expected to appear around 50-55 ppm . This is a significant shift compared to the methine carbon at the same position in Alternatives B (~25-30 ppm) and C (~45-50 ppm).
-
Carbamate and Boc Carbons: The carbonyl carbon of the Boc group is consistently found downfield around 154-155 ppm , and the tertiary carbon of the tert-butyl group appears around 80 ppm in all three compounds.
Table 2: Comparative ¹³C NMR Data (Typical Shifts in CDCl₃)
| Carbon Assignment | Target (A) | Alternative 1 (B) | Alternative 2 (C) | Rationale for Difference |
| -C≡N | ~122 ppm | ~121 ppm | Absent | Confirms the presence of the nitrile functional group.[15] |
| -C(CH₃)₃ (Boc) | ~80 ppm | ~80 ppm | ~80 ppm | Consistent signal for the Boc quaternary carbon. |
| -C(O)O- (Boc) | ~155 ppm | ~155 ppm | ~155 ppm | Consistent signal for the carbamate carbonyl. |
| C4 (Piperidine) | ~53 ppm (Quaternary) | ~27 ppm (Tertiary) | ~49 ppm (Tertiary) | The substitution pattern at C4 dramatically alters its chemical shift. |
| -C(CH₃)₃ (Boc) | ~28.4 ppm | ~28.4 ppm | ~28.4 ppm | Consistent signal for the Boc methyl carbons. |
| Piperidine Carbons | ~35, ~42 ppm | ~29, ~43 ppm | ~34, ~45 ppm | Shifts reflect the different electronic environments. |
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy provides a rapid and effective method to confirm the presence of all key functional groups in the target molecule through their characteristic vibrational frequencies.
-
N-H Stretch (Amine): Compound A is distinguished by the presence of two medium, sharp absorption bands in the 3300-3400 cm⁻¹ region. These correspond to the symmetric and asymmetric N-H stretching vibrations of the primary amine group.[16] Alternative C will also show N-H stretching, while Alternative B will be devoid of signals in this specific region.[16]
-
C≡N Stretch (Nitrile): A sharp, intense absorption peak around 2220-2240 cm⁻¹ is a definitive sign of the nitrile group in Compounds A and B.[15][17][18][19] The absence of this peak in Alternative C is a key point of comparison. Conjugation can lower this frequency, but in this saturated system, it is expected in the typical range.[15][17]
-
C=O Stretch (Carbamate): All three compounds exhibit a strong, sharp absorption band around 1680-1700 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretch of the Boc protecting group.
Table 3: Comparative IR Data (Key Frequencies in cm⁻¹)
| Vibrational Mode | Target (A) | Alternative 1 (B) | Alternative 2 (C) | Rationale for Difference |
| N-H Stretch | ~3350, ~3290 (two bands) | Absent | ~3350 (broad) | Two bands confirm the primary amine (NH₂) in A.[16] |
| C-H Stretch | ~2850-2980 | ~2850-2980 | ~2850-2980 | Aliphatic C-H stretches common to all.[18] |
| C≡N Stretch | ~2230 | ~2240 | Absent | Unambiguous evidence of the nitrile group.[17][18] |
| C=O Stretch | ~1690 | ~1690 | ~1690 | Confirms the presence of the Boc-carbamate. |
| N-H Bend | ~1620 | Absent | ~1600 | Bending vibration of the primary amine.[16] |
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation patterns, particularly for the Boc group.
-
Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the target compound (MW: 225.29 g/mol ) will primarily show a protonated molecular ion peak [M+H]⁺ at m/z 226.3 .[20][21]
-
Characteristic Fragmentation: The fragmentation of piperidine derivatives is heavily influenced by the substituents.[22] A dominant fragmentation pathway for N-Boc protected compounds is the loss of isobutylene (56 Da) or the entire tert-butoxy group (100 Da).
Table 4: Comparative Mass Spectrometry Data (ESI-MS)
| Species | Target (A) | Alternative 1 (B) | Alternative 2 (C) |
| Molecular Weight | 225.29 | 210.27 | 200.28 |
| [M+H]⁺ | 226.3 | 211.3 | 201.3 |
| [M+H - C₄H₈]⁺ | 170.1 | 155.1 | 145.1 |
| [M+H - Boc]⁺ | 125.1 | 110.1 | 100.1 |
Experimental Protocols
To ensure reproducibility and accuracy, the following standardized protocols for data acquisition are recommended.
Protocol 1: NMR Spectroscopy
Caption: Standard workflow for NMR sample preparation and analysis.
-
Sample Preparation: Weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[14] Transfer the solution to a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon atoms. A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[24]
-
Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak as an internal standard.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: If using an ATR (Attenuated Total Reflectance) accessory, place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the key vibrational frequencies and compare them to reference tables and the spectra of the alternative compounds.
Protocol 3: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography (Optional but Recommended): Inject a small volume (1-5 µL) onto a liquid chromatography system coupled to the mass spectrometer. A short C18 column can be used to ensure sample purity before it enters the source.
-
Ionization: Utilize an Electrospray Ionization (ESI) source in positive ion mode, which is ideal for nitrogen-containing basic compounds.[22]
-
Data Acquisition: Perform a full scan to identify the protonated molecular ion [M+H]⁺. If desired, perform tandem MS (MS/MS) on the precursor ion to observe characteristic fragmentation patterns by selecting the ion of interest and subjecting it to collision-induced dissociation (CID).[22]
Conclusion
The structural elucidation of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is achieved through a synergistic application of multiple spectroscopic techniques. ¹H NMR confirms the presence and integrity of the Boc group and the overall proton environment. ¹³C NMR provides definitive evidence for the key quaternary carbon and the nitrile group. IR spectroscopy offers a rapid and unambiguous confirmation of all three critical functional groups: the primary amine, the nitrile, and the carbamate. Finally, mass spectrometry validates the molecular weight and reveals predictable fragmentation patterns that further corroborate the proposed structure. By comparing these data against logical alternatives, researchers can confidently verify the identity and purity of this versatile synthetic intermediate, ensuring the integrity of subsequent steps in complex drug development programs.
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The Strategic Selection of 4-Substituted Piperidine Building Blocks: A Comparative Guide for Drug Discovery
A Senior Application Scientist's Perspective on Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate and its Analogs
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the design of novel therapeutics, prized for its ability to confer favorable physicochemical and pharmacokinetic properties.[1] The strategic functionalization of this privileged heterocycle allows for the fine-tuning of a molecule's biological activity and ADME profile. Among the myriad of available building blocks, tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate has emerged as a particularly valuable synthon, especially in the development of targeted therapies such as Janus kinase (JAK) inhibitors.[2]
This guide provides an in-depth comparison of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate with two structurally related and functionally significant alternatives: tert-butyl 4-aminopiperidine-1-carboxylate and the fluorinated analog, tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate. Through a detailed analysis of their synthesis, physicochemical properties, and reactivity in key transformations, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for informed building block selection.
The Central Role of the 4-Substituted Piperidine Moiety
The 4-position of the piperidine ring serves as a crucial vector for introducing functionality that can engage with biological targets and modulate molecular properties. The choice of substituent at this position can profoundly impact a compound's basicity (pKa), lipophilicity (LogP), and metabolic stability, all of which are critical determinants of a drug candidate's success.[1][3] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a standard feature in these building blocks, facilitating their incorporation into complex molecules through various coupling reactions, followed by a straightforward deprotection step under acidic conditions.
Comparative Analysis of Key Building Blocks
To provide a clear and objective comparison, we will focus on three key 4-substituted piperidine building blocks.
-
Building Block A (Target): tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate
-
Building Block B (Alternative 1): tert-Butyl 4-aminopiperidine-1-carboxylate
-
Building Block C (Alternative 2): tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate
The following table summarizes the key physicochemical properties of these building blocks, providing a quantitative basis for their comparison.
| Property | Building Block A | Building Block B | Building Block C | Rationale for Comparison |
| Structure | A geminal amino and cyano group at the 4-position. | A single amino group at the 4-position. | A geminal amino and trifluoromethyl group at the 4-position. | Highlights the impact of geminal substitution and electron-withdrawing groups on the piperidine scaffold. |
| Molecular Weight ( g/mol ) | 225.29[4] | 200.28[5] | 268.28[6] | Influences ligand efficiency and overall molecular size. |
| Predicted pKa | 4.15 ± 0.20[4] | 9.5 (unprotected piperidine N-H) | Not available | The electron-withdrawing cyano group significantly reduces the basicity of the 4-amino group. The pKa of the piperidine nitrogen in the Boc-protected form is not typically measured. |
| Predicted XLogP3 | 1.3[7] | 0.7[5] | Not available | The cyano group increases lipophilicity compared to the simple amino substituent. The trifluoromethyl group is expected to significantly increase lipophilicity. |
Synthesis of the Building Blocks: A Focus on the Strecker Reaction
The synthesis of α-aminonitriles, such as Building Block A, is classically achieved through the Strecker reaction.[8][9] This versatile multi-component reaction involves the condensation of a ketone with an amine and a cyanide source.[8]
Detailed Experimental Protocol: Synthesis of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (Building Block A)
This protocol is a representative procedure based on the principles of the Strecker reaction.[8][9]
Materials:
-
tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq)
-
Ammonium chloride (1.2 eq)
-
Potassium cyanide (1.2 eq) (Caution: Highly Toxic!)
-
Methanol
-
Water
-
Dichloromethane
Procedure:
-
In a well-ventilated fume hood, dissolve tert-butyl 4-oxopiperidine-1-carboxylate in methanol.
-
Add an aqueous solution of ammonium chloride and stir the mixture at room temperature.
-
Slowly add an aqueous solution of potassium cyanide to the reaction mixture. Extreme caution should be exercised when handling potassium cyanide.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with an aqueous solution of sodium hypochlorite to destroy excess cyanide.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate.
Application in the Synthesis of JAK Inhibitors: A Comparative Workflow
A significant application of these building blocks is in the synthesis of JAK inhibitors, such as tofacitinib.[2][10] The 4-amino group of the piperidine moiety is crucial for coupling with the heterocyclic core of the inhibitor. The following workflow illustrates the key synthetic step where these building blocks would be utilized.
Comparative Experimental Protocol: SNAr Coupling Reaction
This protocol outlines a general procedure for the nucleophilic aromatic substitution (SNAr) reaction between a 4-aminopiperidine building block and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key step in the synthesis of many JAK inhibitors.[3][11]
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
4-Aminopiperidine Building Block (A, B, or C) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
Procedure:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in DMF, add the respective 4-aminopiperidine building block (A, B, or C) and DIPEA.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the coupled intermediate.
Expected Outcomes and Comparative Performance:
-
Building Block A: The electron-withdrawing cyano group is expected to decrease the nucleophilicity of the 4-amino group, potentially requiring more forcing reaction conditions (higher temperature or longer reaction time) for the SNAr coupling. However, the resulting α-aminonitrile functionality can be a valuable handle for further synthetic transformations.
-
Building Block B: The unsubstituted 4-aminopiperidine is expected to be the most nucleophilic of the three, likely leading to faster reaction rates and higher yields under standard SNAr conditions.
-
Building Block C: The trifluoromethyl group is strongly electron-withdrawing, which will significantly reduce the nucleophilicity of the 4-amino group. This may necessitate the use of a stronger base or a catalyst to achieve efficient coupling. The resulting trifluoromethylated product, however, can offer unique properties such as increased metabolic stability and altered lipophilicity.
Conclusion: Strategic Choices for Tailored Molecular Design
The selection of a 4-substituted piperidine building block is a critical decision in the design of novel therapeutics. tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate offers a unique combination of functionalities, providing a gateway to α-aminonitrile chemistry while maintaining the core piperidine scaffold. Its comparison with the simpler tert-butyl 4-aminopiperidine-1-carboxylate and the electronically distinct tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate highlights the trade-offs between reactivity, physicochemical properties, and the potential for introducing desirable features into the final drug candidate.
A thorough understanding of the synthesis, reactivity, and property profiles of these building blocks empowers medicinal chemists to make strategic choices that can accelerate the discovery and development of next-generation therapies. The experimental protocols and comparative data presented in this guide serve as a valuable resource for navigating these critical decisions in the laboratory.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Tofacitinib: Understanding Key Chemical Building Blocks. Retrieved from [Link]
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- Wang, Z., Yin, H., & Chen, P. (2014). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
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- Bieliauskas, A., & Šačkus, A. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Gonçalves, P., De Vleeschouwer, M., Augustyns, K., & Van Der Veken, P. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1435-1445.
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PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Tert-butyl 4-cyanopiperidine-1-carboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Tert-butyl 4-cyanopiperidine-1-carboxylate. PubChem Compound Database. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]
- Ndong, I. C., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 9(10), 989-994.
- Pruthviraj, K., & Sunil, K. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Journal of Applied Research and Technology, 23(1), 103-107.
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A Comparative Guide to the Biological Activity of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate Derivatives: A Scaffold for Innovation
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is perpetual. Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate stands out as a versatile building block, rich in chemical handles that allow for diverse structural modifications.[1] This guide provides a comparative framework for exploring the potential biological activities of its derivatives, drawing insights from structurally related compounds and outlining robust experimental protocols for their evaluation. While direct comparative studies on a wide array of derivatives from this specific scaffold are emerging, this guide serves as a predictive and methodological resource to direct future research.
The Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate Scaffold: A Privileged Starting Point
The core structure of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate offers several key features for medicinal chemistry exploration:
-
A Boc-Protected Piperidine Ring: The tert-butyloxycarbonyl (Boc) protecting group provides stability during synthetic manipulations and can be readily removed to allow for further derivatization at the piperidine nitrogen.[2][3]
-
A Quaternary Carbon at the 4-Position: The presence of both an amino and a cyano group on the same carbon creates a unique stereoelectronic environment, influencing the spatial arrangement of substituents.
-
Reactive Amino and Cyano Moieties: The primary amino group is a prime site for N-acylation, N-alkylation, and other modifications to explore structure-activity relationships (SAR). The cyano group can also be a site for chemical transformation or can act as a key pharmacophoric element.
These features make this scaffold a promising starting point for the development of novel therapeutics targeting a range of biological pathways.
Potential Biological Activities: A Comparative Outlook
Based on the biological activities of structurally analogous 4-aminopiperidine and cyanopiperidine derivatives, several key therapeutic areas present themselves as promising avenues for the derivatives of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate.
Anticancer Activity
The piperidine moiety is a common feature in many anticancer agents.[4][5][6] Derivatives of 4-aminopiperidine have shown significant cytotoxic effects against various cancer cell lines. For instance, novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives have been synthesized and evaluated as potential anticancer agents targeting thymidylate synthase. One promising compound from this series exhibited IC50 values of 15.70 µM and 16.50 µM against SW480 (colorectal cancer) and MCF-7 (breast cancer) cell lines, respectively.[6]
Comparative Insight: The anticancer potential of derivatives from Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate could be explored by introducing various arylcarboxamide or heterocyclic moieties at the 4-amino position. A comparative analysis of these derivatives, as outlined in the experimental protocols below, would be crucial to elucidate the SAR and identify potent and selective anticancer candidates.
Antiviral Activity
The development of novel antiviral agents is a continuous global health priority. While specific antiviral data for derivatives of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is not yet widely published, the synthesis of 4′-substituted carbocyclic uracil derivatives, including those with cyano groups, highlights the interest in such functionalities for antiviral drug design.[7] Furthermore, various antiviral agents incorporate piperidine-like structures.[8]
Comparative Insight: Derivatives of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate could be synthesized to incorporate moieties known to interfere with viral entry or replication. A comparative screening of a library of such derivatives against a panel of viruses would be a valuable starting point.
Enzyme Inhibition
The rigid structure of the piperidine ring makes it an excellent scaffold for designing enzyme inhibitors with high specificity. The parent compound, Tert-butyl 4-cyanopiperidine-1-carboxylate, is a reactant for the synthesis of protein kinase B and GlyT1 inhibitors.[3] Additionally, 4-aminopiperidine derivatives have been investigated as dipeptidyl peptidase-IV (DPP-4) inhibitors for the treatment of type 2 diabetes, with some compounds showing promising inhibitory activity (IC50 = 9.25 µM).[9]
Comparative Insight: By modifying the 4-amino group of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate with various pharmacophores, it is plausible to develop potent and selective inhibitors for a range of enzymes. A comparative study of these derivatives against a target enzyme would be essential to understand the SAR and optimize inhibitory activity.
Experimental Protocols: A Guide to Biological Evaluation
To facilitate the exploration of the biological activities of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate derivatives, the following detailed experimental protocols are provided.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test derivatives (typically from 0.1 to 100 µM) and a vehicle control. Include a positive control such as doxorubicin. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a dose-response curve.
Antiviral Activity Screening: Plaque Reduction Assay
This assay is used to quantify the reduction in viral plaques in the presence of the test compounds.
Protocol:
-
Cell Monolayer Preparation: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a known titer of the virus for 1-2 hours.
-
Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a medium containing various concentrations of the test derivatives and a low percentage of agarose.
-
Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Enzyme Inhibition Assay: A General Protocol
This protocol can be adapted for various enzymes by using a specific substrate that produces a detectable signal (e.g., colorimetric or fluorometric).
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test derivatives.
-
Reaction Initiation: In a 96-well plate, add the enzyme, the test derivative (or vehicle control), and pre-incubate for a short period. Initiate the reaction by adding the substrate.
-
Signal Detection: Monitor the change in signal (e.g., absorbance or fluorescence) over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Data Presentation for Comparative Analysis
To facilitate a clear comparison of the biological activities of different derivatives, all quantitative data should be summarized in structured tables.
Table 1: Comparative Anticancer Activity of Hypothetical Derivatives
| Derivative ID | Modification at 4-amino group | Cancer Cell Line | IC50 (µM) |
| Parent | -NH2 | MCF-7 | >100 |
| Deriv-A | -NH-CO-Ph | MCF-7 | 25.5 |
| Deriv-B | -NH-CO-(4-Cl-Ph) | MCF-7 | 10.2 |
| Deriv-C | -NH-SO2-Ph | MCF-7 | 50.8 |
Table 2: Comparative Antiviral Activity of Hypothetical Derivatives
| Derivative ID | Modification at 4-amino group | Virus | EC50 (µM) |
| Parent | -NH2 | Influenza A (H1N1) | >100 |
| Deriv-D | -NH-Alkyl (C8) | Influenza A (H1N1) | 35.1 |
| Deriv-E | -NH-Benzyl | Influenza A (H1N1) | 15.7 |
Visualizing the Path Forward: Workflow and Derivatization
The following diagrams, generated using Graphviz, illustrate the potential derivatization strategies and a general workflow for the biological evaluation of compounds derived from Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate.
Caption: Potential derivatization strategies for Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate.
Caption: General workflow for the biological evaluation of novel derivatives.
Conclusion and Future Directions
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate represents a scaffold with significant potential for the discovery of novel therapeutic agents. While this guide has focused on the prospective anticancer, antiviral, and enzyme inhibitory activities based on analogues, the versatility of this starting material opens the door to exploring other therapeutic areas such as neurological and metabolic disorders. The key to unlocking this potential lies in the systematic synthesis and comparative biological evaluation of a diverse library of its derivatives. The experimental protocols and workflows outlined herein provide a robust framework for researchers to embark on this exciting area of drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate [myskinrecipes.com]
- 3. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]
- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 6. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. WO2022098247A1 - Antiviral agents - Google Patents [patents.google.com]
- 9. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile 4-Aminopiperidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The 4-aminopiperidine moiety is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the development of a diverse array of therapeutic agents. Its inherent structural features, including a basic nitrogen atom and the ability to be readily substituted at both the piperidine nitrogen and the 4-amino group, provide a rich canvas for chemists to explore and optimize interactions with various biological targets. This guide offers a comparative analysis of the structure-activity relationships (SAR) of 4-aminopiperidine derivatives across several key therapeutic areas, providing insights into the molecular nuances that govern their biological activity. Experimental data and detailed protocols are presented to support the findings and empower researchers in their drug discovery endeavors.
Modulators of N-Type Calcium Channels for Pain Management
Voltage-gated calcium channels, particularly the N-type (Cav2.2), play a crucial role in the transmission of pain signals in the nervous system.[1][2] Blockade of these channels has emerged as a promising strategy for the development of novel analgesics. 4-Aminopiperidine derivatives have been successfully developed as potent N-type calcium channel blockers.[3][4]
Structure-Activity Relationship (SAR) Insights
The SAR for this class of compounds is characterized by the nature of the substituents on both the piperidine nitrogen (N1) and the 4-amino group.
-
Substitution at N1: The introduction of a bulky, lipophilic group at the N1 position is generally favorable for activity. For instance, moieties containing diphenyl or related aromatic systems often lead to potent N-type calcium channel blockade.[1]
-
Substitution at the 4-Amino Group: Acylation of the 4-amino group with various substituents can significantly modulate potency and selectivity. The nature of the acyl group, including its length and the presence of aromatic rings, is a key determinant of activity.
| Compound ID | N1-Substituent | 4-Amino Substituent | N-Type Ca2+ Channel Inhibition (%) @ 10 µM | Reference |
| 1 | -CH2CH2CH(4-F-Ph)2 | -H | 55 | [1] |
| 2 | -COCH2CH(Ph)CH2N(Me)CH2CH2(3,4-(OMe)2-Ph) | -H | 62 | [1] |
| 3 | -CH2CH2C(OH)(Ph)2 | -H | 75 | [1] |
| 18 | -CH2CH2CH(4-F-Ph)2 | -COCH2CH(Ph)CH2N(Me)CH2CH2(3,4-(OMe)2-Ph) | 85 | [1][3] |
Table 1: Comparative activity of selected 4-aminopiperidine derivatives as N-type calcium channel blockers.
Signaling Pathway and Mechanism of Action
N-type calcium channels are predominantly located at presynaptic nerve terminals. Upon the arrival of an action potential, these channels open, allowing an influx of Ca2+ ions. This increase in intracellular calcium triggers the release of neurotransmitters, such as glutamate and substance P, which are crucial for the propagation of pain signals to the central nervous system.[5] By blocking these channels, 4-aminopiperidine derivatives inhibit neurotransmitter release, thereby dampening the transmission of nociceptive signals.
Figure 1: Mechanism of action of 4-aminopiperidine derivatives as N-type calcium channel blockers.
Experimental Protocol: In Vitro N-Type Calcium Channel Assay
This protocol describes a method for evaluating the inhibitory activity of compounds on N-type calcium channels using a whole-cell patch-clamp technique on a cell line stably expressing the human Cav2.2 channel.
-
Cell Culture: Maintain HEK293 cells stably expressing the human N-type calcium channel (α1B, β3, and α2δ subunits) in appropriate culture medium.
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system.
-
Solutions:
-
External Solution (in mM): 140 TEA-Cl, 2 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).
-
Internal Solution (in mM): 120 Cs-aspartate, 10 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH 7.2 with CsOH).
-
-
Recording Procedure:
-
Obtain whole-cell recordings from single cells.
-
Hold the membrane potential at -80 mV.
-
Elicit Ca2+ currents by depolarizing voltage steps to 0 mV for 50 ms every 10 seconds.
-
-
Compound Application: Apply test compounds at various concentrations to the external solution and perfuse over the cell.
-
Data Analysis: Measure the peak current amplitude before and after compound application. Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antifungal Agents Targeting Ergosterol Biosynthesis
The emergence of drug-resistant fungal infections necessitates the development of novel antifungal agents. 4-Aminopiperidine derivatives have been identified as a promising new class of antifungals that target the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[6]
Structure-Activity Relationship (SAR) Insights
The antifungal activity of these derivatives is highly dependent on the substituents at the N1 and 4-amino positions.
-
N1-Substituent: A benzyl or phenethyl group at the N1 position of the piperidine ring is beneficial for potent antifungal activity.
-
4-Amino Substituent: A long alkyl chain, particularly an n-dodecyl group, at the 4-amino position significantly enhances antifungal efficacy.
| Compound ID | N1-Substituent | 4-Amino Substituent | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | Reference |
| 4a | Benzyl | n-Octyl | >64 | >64 | [6] |
| 4b | Benzyl | n-Decyl | 16 | 16 | [6] |
| 4c | Benzyl | n-Dodecyl | 2 | 4 | [6] |
| 5a | Phenethyl | n-Octyl | >64 | >64 | [6] |
| 5b | Phenethyl | n-Decyl | 8 | 8 | [6] |
| 5c | Phenethyl | n-Dodecyl | 1 | 2 | [6] |
Table 2: Minimum Inhibitory Concentrations (MICs) of selected 4-aminopiperidine derivatives against pathogenic fungi.
Signaling Pathway and Mechanism of Action
Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its biosynthesis is a complex multi-step process. The 4-aminopiperidine derivatives have been shown to inhibit two key enzymes in this pathway: sterol C14-reductase and sterol C8-isomerase. Inhibition of these enzymes disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.
Figure 2: Ergosterol biosynthesis pathway and the site of action of 4-aminopiperidine derivatives.
Experimental Protocol: Antifungal Susceptibility Testing (Microbroth Dilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
-
Inoculum Preparation: Grow the fungal strain on an appropriate agar medium. Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Drug Dilution: Prepare serial twofold dilutions of the test compounds in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
Inhibitors of Hepatitis C Virus (HCV) Assembly
Hepatitis C virus infection is a major global health problem. While direct-acting antivirals targeting viral replication have revolutionized treatment, the emergence of resistance highlights the need for new therapeutic strategies. 4-Aminopiperidine derivatives have been identified as a novel class of HCV inhibitors that act by disrupting the assembly of new viral particles.[7][8][9][10]
Structure-Activity Relationship (SAR) Insights
The SAR of these compounds has been extensively explored by modifying various regions of the 4-aminopiperidine scaffold.
-
Piperidine N1-Substituent: A substituted benzyl group at the N1 position is crucial for activity.
-
4-Amino N-Substituent: A substituted benzoyl or related aromatic acyl group is generally required for potent inhibition.
-
Linker between the two aromatic rings: The nature and length of the linker connecting the two aromatic systems significantly impact potency.
| Compound ID | N1-Substituent | 4-Amino Substituent | EC50 (µM) | Reference |
| 1 | 4-Cl-benzyl | 4-Cl-benzoyl | 2.57 | [7][8] |
| 2 | 4-F-benzyl | 4-F-benzoyl | 2.09 | [7][8] |
| 34 | 3-Br, 4-F-benzyl | 1,3-cyclobutyl-CO-(4-F-Ph) | 0.08 | [8] |
Table 3: Half-maximal effective concentration (EC50) of selected 4-aminopiperidine derivatives against HCV.
HCV Life Cycle and Mechanism of Action
The HCV life cycle is a complex process that involves entry into the host cell, translation and processing of the viral polyprotein, RNA replication, and finally, the assembly and release of new virions.[11] The 4-aminopiperidine derivatives specifically interfere with the late stages of the viral life cycle, namely the assembly of the viral components into new infectious particles. This unique mechanism of action makes them attractive candidates for combination therapies with existing HCV drugs that target viral replication.
Figure 3: HCV life cycle and the inhibition of viral assembly by 4-aminopiperidine derivatives.
Experimental Protocol: HCV Replicon Assay
This assay is used to determine the antiviral activity of compounds against HCV RNA replication in a cell-based system.
-
Cell Culture: Use Huh-7 cells harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase).
-
Compound Treatment: Seed the replicon cells in 96-well plates and treat with serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 48-72 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial kit.
-
Cytotoxicity Assay: In a parallel plate, determine the cytotoxicity of the compounds using a cell viability assay (e.g., MTS or CellTiter-Glo).
-
Data Analysis: Calculate the EC50 (the concentration that inhibits luciferase activity by 50%) and the CC50 (the concentration that reduces cell viability by 50%). The selectivity index (SI) is calculated as CC50/EC50.
Cognition Enhancers for Neurodegenerative Diseases
Cognitive decline is a hallmark of neurodegenerative diseases such as Alzheimer's disease. Enhancing cholinergic neurotransmission is a key therapeutic strategy. 4-Aminopiperidine derivatives have been developed as potent cognition enhancers, demonstrating efficacy in preclinical models of memory impairment.[12]
Structure-Activity Relationship (SAR) Insights
The cognition-enhancing activity of these compounds is sensitive to the substituents on the 4-amino group.
-
4-Amino Substituent: The presence of a benzoyl group substituted with a proline-containing dipeptide at the 4-amino position is critical for high potency.
| Compound ID | 4-Amino Substituent | Active Dose in Mouse Passive Avoidance Test (mg/kg, i.p.) | Reference |
| 8 | -CO-Pro-Gly-OEt | 1 | [12] |
| 9 | -CO-Pro-Ile-Gly-NH2 | 0.01 | [12] |
Table 4: In vivo activity of selected 4-aminopiperidine derivatives as cognition enhancers.
Cholinergic Signaling and Cognitive Function
Acetylcholine (ACh) is a key neurotransmitter involved in learning and memory.[13][14] Cholinergic neurons originating in the basal forebrain project to the hippocampus and cortex, where ACh release modulates synaptic plasticity and neuronal excitability. In Alzheimer's disease, there is a significant loss of these cholinergic neurons, leading to cognitive deficits. By enhancing cholinergic signaling, potentially through modulation of acetylcholine release or interaction with cholinergic receptors, these 4-aminopiperidine derivatives can improve cognitive function.
Figure 4: Role of cholinergic signaling in cognition and the potential therapeutic effect of 4-aminopiperidine derivatives.
Experimental Protocol: Passive Avoidance Test
This behavioral test is used to assess learning and memory in rodents.[14][15][16][17]
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Training (Acquisition Trial):
-
Place a mouse in the light compartment.
-
After a short habituation period, open the door.
-
When the mouse enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
-
Drug Administration: Administer the test compound (e.g., intraperitoneally) at a specific time relative to the training trial (e.g., immediately after).
-
Testing (Retention Trial):
-
24 hours after the training, place the mouse back in the light compartment.
-
Open the door and measure the latency to enter the dark compartment (step-through latency).
-
-
Data Analysis: An increase in step-through latency in the drug-treated group compared to the vehicle-treated group indicates an improvement in memory retention.
Dual SMO/ERK Inhibitors for Cancer Therapy
The Hedgehog (Hh) and RAS-RAF-MEK-ERK (ERK) signaling pathways are frequently dysregulated in cancer, promoting tumor growth and survival.[9][18][19][20] Dual inhibition of both pathways has emerged as a promising strategy to overcome drug resistance. 4-Aminopiperidine derivatives have been designed as potent dual inhibitors of Smoothened (SMO), a key component of the Hh pathway, and ERK.[21][22]
Structure-Activity Relationship (SAR) Insights
The development of these dual inhibitors involves the strategic combination of pharmacophores known to interact with each target.
-
SMO-binding moiety: A substituted pyrimidine or a similar heterocyclic system often serves as the SMO-binding element.
-
ERK-binding moiety: A distinct fragment, often an amide or a related group, is incorporated to interact with the ERK kinase domain.
-
4-Aminopiperidine core: This scaffold acts as a central linker, appropriately positioning the two pharmacophores for dual target engagement.
Due to the proprietary nature of early-stage drug discovery, detailed public SAR tables for these dual inhibitors are limited. However, the design strategy focuses on optimizing the linkers and substituents on both the SMO and ERK pharmacophores to achieve balanced and potent inhibition of both targets.
Signaling Pathways and Mechanism of Action
The Hedgehog pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH1) receptor, which relieves its inhibition of SMO. Activated SMO then triggers a signaling cascade that leads to the activation of GLI transcription factors, which promote the expression of genes involved in cell proliferation and survival. The ERK pathway is a downstream effector of many growth factor receptors and is a critical regulator of cell growth and differentiation. By simultaneously inhibiting both SMO and ERK, these dual-inhibitor 4-aminopiperidine derivatives can block two major oncogenic signaling pathways, leading to a more profound anti-cancer effect.
Figure 5: Dual inhibition of SMO and ERK pathways by 4-aminopiperidine derivatives.
Experimental Protocols
SMO Inhibition Assay (Luciferase Reporter Assay):
-
Cell Culture: Use a cell line that is responsive to Hh pathway activation and stably expresses a GLI-responsive luciferase reporter (e.g., Shh-LIGHT2 cells).
-
Compound Treatment: Plate the cells and treat with test compounds.
-
Pathway Activation: Stimulate the Hh pathway with a SMO agonist (e.g., SAG).
-
Incubation: Incubate for 24-48 hours.
-
Luciferase Assay: Measure luciferase activity to determine the extent of SMO inhibition.
ERK Inhibition Assay (Western Blot): [23]
-
Cell Culture: Use a cancer cell line with a constitutively active ERK pathway.
-
Compound Treatment: Treat cells with test compounds for a specified time.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Data Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK, which reflects the level of ERK inhibition.
Conclusion
The 4-aminopiperidine scaffold continues to be a remarkably fruitful starting point for the design and discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the power of this privileged structure in medicinal chemistry. The comparative analysis presented in this guide highlights the subtle yet critical structural modifications that dictate the potency and selectivity of these compounds for their respective targets. By understanding these intricate structure-activity relationships, researchers can more effectively design and synthesize novel 4-aminopiperidine derivatives with improved therapeutic profiles for a wide range of diseases. The provided experimental protocols serve as a practical resource for the evaluation of these promising compounds.
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Manetti, D., Martini, E., Ghelardini, C., Dei, S., Galeotti, N., Guandalini, L., ... & Gualtieri, F. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & medicinal chemistry letters, 13(14), 2303–2306. [Link]
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Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Austin, C., Bejcek, B., ... & Weidner, J. (2012). Phospho-ERK Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Singh, S., & Parle, M. (2013). Synthesis and evaluation of some new 4-aminopyridine derivatives as a potent antiamnesic and cognition enhancing drugs. Bioorganic & Medicinal Chemistry, 21(10), 2749-2756. [Link]
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Zhang, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Xu, Y. (2022). Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors. Bioorganic & Medicinal Chemistry, 74, 117051. [Link]
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Rolt, A., Talley, D. C., Park, S. B., Hu, Z., Dulcey, A. E., Ma, C., ... & Liang, T. J. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 64(13), 9431–9443. [Link]
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Ugo Basile. (2016). Passive Avoidance Set-Up Cat. No. 40550 - instruction manual. Ugo Basile. [Link]
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Rolt, A., Talley, D. C., Park, S. B., Hu, Z., Dulcey, A. E., Ma, C., ... & Liang, T. J. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ResearchGate. [Link]
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Zhang, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Xu, Y. (2022). Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors. Bioorganic & medicinal chemistry, 74, 117051. [Link]
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Zhang, J., He, S., Wang, Y., Li, Y., Wang, Y., & Xu, Y. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry, 72(31), 13620-13630. [Link]
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Li, J., & Tang, Y. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3749-3752. [Link]
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O'Malley, S., & Slusher, B. S. (2012). In vitro and in vivo inhibition of breast cancer cell growth by targeting the Hedgehog/GLI pathway with SMO (GDC-0449) or GLI (GANT-61) inhibitors. Breast Cancer Research and Treatment, 132(3), 817-827. [Link]
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A Comparative Guide to Amine Protection Strategies: The Strategic Advantages of Boc-Protected Piperidines in Complex Synthesis
For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its synthesis, however, is not without challenges, primarily due to the nucleophilic and basic nature of the secondary amine. Unchecked, this amine can lead to a cascade of undesired side reactions, complicating synthetic pathways and reducing yields.[2] The strategic use of a temporary protecting group is therefore not just a matter of convenience, but a fundamental requirement for achieving chemical precision.
Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a particularly powerful and versatile tool for piperidine chemistry. This guide provides an in-depth analysis of the advantages of using Boc-protected piperidines, objectively comparing their performance against common alternatives like Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc). We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to inform your synthetic strategy.
The Core Principle: Why Protect the Piperidine Nitrogen?
The secondary amine in the piperidine ring is a reactive site. Protecting it temporarily masks its reactivity, allowing chemists to perform modifications on other parts of the molecule without interference.[2] An ideal protecting group must be:
-
Easy to install in high yield.
-
Stable (robust) under a wide range of reaction conditions.
-
Easy to remove selectively and in high yield without affecting the rest of the molecule.
The Boc group excels in these areas, providing a unique combination of stability and controlled lability that makes it a preferred choice in multi-step pharmaceutical synthesis.[3][4]
Caption: General workflow for synthesizing functionalized piperidine derivatives.
Comparative Analysis: Boc vs. Cbz and Fmoc
The choice of protecting group is a critical strategic decision. The primary distinction lies in their stability and the conditions required for their removal, which forms the basis of orthogonal synthesis .[5][6] Orthogonal protection allows for the selective removal of one group in the presence of others, a vital strategy in complex molecules with multiple functional groups.[5][7]
-
Boc (tert-Butoxycarbonyl): Acid-labile.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Base-labile.
-
Cbz (Carboxybenzyl): Removable by catalytic hydrogenolysis.
This orthogonality is a cornerstone of modern synthesis, enabling intricate molecular construction.[5][7]
Caption: Orthogonal deprotection strategies for Boc, Fmoc, and Cbz groups.
Data-Driven Comparison of Amine Protecting Groups
The following table summarizes key performance characteristics, with supporting data from literature.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Structure | (CH₃)₃C-O-(C=O)- | Benzyl-O-(C=O)- | Fluorenyl-CH₂-O-(C=O)- |
| Lability | Acid-Labile[6] | Hydrogenolysis[6] | Base-Labile[6] |
| Typical Deprotection | Strong acids (TFA, HCl in dioxane)[7][8] | Catalytic hydrogenolysis (H₂, Pd/C)[6][7] | 20% Piperidine in DMF[7][9] |
| Stability | Stable to base, hydrogenolysis, weak acids, and many nucleophiles[7][10] | Stable to mild acidic and basic conditions[6][7] | Stable to acid and hydrogenolysis[7][10] |
| Key Advantages | Robust protection; volatile byproducts (isobutylene, CO₂); excellent orthogonality with Cbz/Fmoc.[7][10] | Orthogonal to Boc and Fmoc; stable under a wide range of non-reducing conditions.[6][7] | Very mild, basic deprotection conditions; orthogonal to Boc and Cbz.[7] |
| Potential Limitations | Requires strong acidic conditions for removal, which may not be suitable for acid-sensitive substrates.[7][11] | Incompatible with reducible groups (e.g., alkynes, some benzyl ethers); requires specialized hydrogenation equipment.[6] | Base-lability can be a problem with base-sensitive substrates; dibenzofulvene byproduct can be problematic to remove.[6] |
| Typical Yield (Protection) | >90% (e.g., 92% for Boc-protection of a diester)[7] | ~90%[7] | Generally high[7] |
| Typical Yield (Deprotection) | High to quantitative (e.g., 90-95%)[7][12] | High to quantitative[7] | High to quantitative[7] |
The Boc Advantage in Detail
Superior Stability and Selectivity
The Boc group's primary advantage is its exceptional stability. It is completely inert to basic conditions, nucleophilic attack, and catalytic hydrogenolysis, the very conditions used to cleave Fmoc and Cbz groups, respectively.[7][10] This robustness allows for a broad range of subsequent chemical transformations, such as esterifications, acylations, and Suzuki-Miyaura couplings, to be performed on other parts of the piperidine scaffold without risking premature deprotection.[2][13][14] This high selectivity significantly enhances the purity of the target product, which is crucial in the synthesis of complex pharmaceutical molecules.[13]
Mild and Efficient Deprotection
While stable to most conditions, the Boc group is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent like dioxane.[2][7][15]
The mechanism proceeds through protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently decomposes into isobutylene and a proton.[16] The resulting carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide.[8][16] The gaseous nature of the byproducts (isobutylene and CO₂) simplifies reaction work-up and product purification.[10]
Caption: Simplified mechanism for acid-catalyzed Boc deprotection.
This controlled lability is the cornerstone of its utility. It provides a reliable "on/off" switch for amine reactivity, empowering chemists to navigate complex synthetic routes with greater control and efficiency.[2]
Experimental Protocols: A Practical Guide
Trustworthy protocols are self-validating. The following methodologies are based on established and reliable procedures reported in the literature, providing a clear path for implementation in the lab.
Protocol 1: Boc Protection of Piperidine
This protocol describes the straightforward protection of a piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O), a common and highly effective reagent.[17]
Objective: To synthesize N-Boc-piperidine from piperidine with high yield and purity.
Materials:
-
Piperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (aq.)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, optional for less reactive amines)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)[17]
-
Distilled water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Dissolve piperidine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.0-3.0 eq). This base neutralizes the acid formed during the reaction.
-
Add a solution of di-tert-butyl dicarbonate (1.1-1.5 eq) in DCM dropwise to the stirred solution over 15-20 minutes. A catalytic amount of DMAP can be added for less nucleophilic amines.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 10% aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography if necessary, though often the purity is high enough for subsequent steps. A typical yield for this reaction is >90%.
Protocol 2: Acid-Mediated Boc Deprotection
This protocol outlines the removal of the Boc group using a standard solution of HCl in 1,4-dioxane, a widely used and highly effective method.[7][18]
Objective: To efficiently cleave the Boc protecting group to yield the free piperidine hydrochloride salt.
Materials:
-
N-Boc-piperidine derivative
-
4M HCl in 1,4-dioxane (commercially available or freshly prepared)
-
Diethyl ether (Et₂O)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
-
Dissolve the N-Boc-piperidine derivative (1.0 eq) in a minimal amount of a suitable solvent like DCM or EtOAc in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add 4M HCl in 1,4-dioxane (5-10 eq) dropwise to the stirred solution. Effervescence (CO₂ evolution) is often observed.[16]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting product is typically the hydrochloride salt. To precipitate the salt, add cold diethyl ether to the residue and collect the solid by filtration. Wash the solid with cold diethyl ether to remove non-polar impurities.
-
Dry the resulting solid under high vacuum. The yield is typically quantitative.[7]
-
Note: To obtain the free amine, the hydrochloride salt can be neutralized by washing with a basic aqueous solution (e.g., NaHCO₃ or NaOH) during an aqueous work-up and extracting with an organic solvent.[18]
Conclusion: A Strategic Asset for Modern Synthesis
The tert-butoxycarbonyl group offers a superior combination of stability, selectivity, and ease of handling that makes it an invaluable tool in the synthesis of piperidine-containing molecules. Its robustness under a wide array of reaction conditions, coupled with its clean and efficient removal under mild acid, provides chemists with precise control over synthetic outcomes. While alternatives like Cbz and Fmoc have their place, particularly within the framework of orthogonal protection schemes, the Boc group's overall reliability and versatility secure its position as a first-choice protecting group for the piperidine nitrogen in complex, multi-step drug discovery and development programs. A thorough understanding of its advantages and practical application, as outlined in this guide, empowers researchers to design more efficient, robust, and successful synthetic campaigns.
References
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- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Protecting Groups for Amines: Boc, CBz and FMOC. (2024). YouTube.
- BOC protecting groups have become a crucial tool in accelerating the development of innov
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- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.).
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- Substrate scope of C2 functionalization. The N‐Boc‐piperidine (1 a)... (n.d.).
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- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC - PubMed Central.
- A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. (2025).
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
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A Comparative Guide to the Synthesis of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate: A Critical Intermediate in Drug Discovery
In the landscape of modern drug development, the strategic synthesis of complex molecular scaffolds is paramount. Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, a key building block for a variety of pharmaceutical agents, presents a compelling case study in synthetic methodology. Its α,α-disubstituted aminonitrile structure, embedded within a piperidine ring, offers a versatile platform for the elaboration of novel therapeutics. This guide provides an in-depth validation and comparison of the primary synthetic routes to this valuable intermediate, with a focus on the widely employed Strecker synthesis and a critical evaluation of the Bucherer-Bergs reaction as a potential alternative.
The Strategic Importance of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
The title compound serves as a crucial intermediate in the synthesis of a diverse range of biologically active molecules. The presence of a primary amino group and a nitrile on the same carbon atom, along with the Boc-protected piperidine nitrogen, allows for orthogonal functionalization, making it a highly sought-after precursor in medicinal chemistry.
Primary Synthetic Route: The One-Pot Strecker Synthesis
The Strecker synthesis, first reported in 1850, remains a cornerstone of amino acid and aminonitrile synthesis due to its convergent nature and operational simplicity.[1][2] This one-pot, three-component reaction involves the condensation of a ketone, an amine source (typically ammonia or an ammonium salt), and a cyanide source to form an α-aminonitrile.[3]
Mechanistic Rationale
The reaction proceeds through the initial formation of an imine from the ketone and ammonia. The cyanide ion then acts as a nucleophile, attacking the electrophilic imine carbon to form the stable α-aminonitrile product.[4] The use of an ammonium salt, such as ammonium chloride, serves as a convenient in situ source of ammonia and also provides a mildly acidic medium to facilitate imine formation.[1]
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A Comparative Guide to the Synthesis and Characterization of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its conformational preorganization and ability to present substituents in defined three-dimensional space make it an invaluable building block. Among its many functionalized variants, tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate and its derivatives have emerged as critical intermediates, particularly in the synthesis of protease inhibitors and other targeted therapies. The geminal amino and cyano groups at the C4 position offer versatile handles for further chemical elaboration, enabling the exploration of diverse chemical space.
This guide provides an in-depth comparison of two prominent synthetic routes for accessing this key structural motif: the classical Strecker synthesis and a pathway involving the Curtius rearrangement. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective characterization data. This objective comparison aims to equip researchers with the necessary insights to make informed decisions when selecting a synthetic strategy for their drug discovery programs.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of α-aminonitriles, the core of our target molecule, can be approached from different chemical perspectives. Here, we evaluate the Strecker synthesis, a multicomponent reaction known for its efficiency, against a multi-step approach centered around the Curtius rearrangement, which offers an alternative route from a carboxylic acid precursor.
The Strecker Synthesis: A Convergent Approach
The Strecker synthesis, first reported in 1850, is a one-pot reaction that combines a ketone, a cyanide source, and an amine to form an α-aminonitrile.[1][2] In the context of our target molecule, the readily available N-Boc-4-piperidone serves as the ketone starting material.
References
A Comparative Guide to the Authentication of a Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate Reference Standard
Abstract
This guide provides a comprehensive framework for the authentication of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, a critical building block in modern medicinal chemistry. We move beyond simple identity checks to establish a robust, multi-faceted analytical strategy, essential for ensuring the integrity and reproducibility of research and development programs. By comparing an authenticated Reference Standard against a hypothetical alternative or newly synthesized batch, this document details the necessary orthogonal analytical techniques, explains the causality behind experimental choices, and provides detailed, field-tested protocols. The methodologies covered include structural verification by Nuclear Magnetic Resonance (NMR), molecular formula confirmation by High-Resolution Mass Spectrometry (HRMS), purity assessment by High-Performance Liquid Chromatography (HPLC), and identity confirmation through Fourier-Transform Infrared (FTIR) Spectroscopy and Elemental Analysis.
Introduction: The Imperative for a Well-Characterized Standard
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS 331281-25-5) is a versatile synthetic intermediate widely employed in the development of novel therapeutics, particularly in targeting neurological disorders.[1] Its unique structure, featuring a Boc-protected piperidine ring and a geminal amino-cyano group, offers multiple reactive handles for complex molecular synthesis.[2][3] The quality of this starting material directly dictates the success of subsequent synthetic steps, influencing yield, impurity profiles, and the biological activity of the final compound.
Therefore, the rigorous authentication of a reference standard is not merely a quality control checkpoint; it is the foundation of reliable and reproducible science. A reference standard authenticated through a single technique is insufficient. True confidence is achieved through an orthogonal approach , where multiple independent analytical methods are employed, each interrogating a different physicochemical property of the molecule. This guide establishes such an approach, providing the rationale and detailed protocols for a comprehensive authentication workflow.
Core Physicochemical Properties
A foundational step in authentication is confirming the basic physicochemical properties of the material against established literature values.
| Property | Specification | Source |
| CAS Number | 331281-25-5 | [2][3][4] |
| Molecular Formula | C₁₁H₁₉N₃O₂ | [2][3] |
| Molecular Weight | 225.29 g/mol | [2] |
| IUPAC Name | tert-butyl 4-amino-4-cyano-1-piperidinecarboxylate | [3] |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | Typically >97% | [3] |
| Storage | 2-8°C, inert atmosphere, keep in dark place | [3] |
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Causality: NMR is the gold standard for unambiguous structure determination. ¹H NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. Together, they provide a unique fingerprint of the molecule's covalent structure. Any deviation from the expected spectra indicates either a structural isomer, an impurity, or complete misidentification.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the standard and dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or DMSO-d₆). Ensure complete dissolution.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16 (increase if sample is dilute).
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons, especially for quantitative integration).
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).
Data Comparison: Reference Standard vs. Alternative Lot
| Assignment | Expected ¹H Shift (ppm) | Reference Standard (Observed) | Alternative Lot (Observed) | Interpretation |
| t-Butyl (-C(CH₃)₃) | ~1.47 (s, 9H) | 1.47 (s, 9H) | 1.47 (s, 9H) | Confirms Boc group. |
| Piperidine (-CH₂-) | 1.7-2.1 (m, 4H) | 1.85 (m, 4H) | 1.85 (m, 4H) | Confirms piperidine ring protons. |
| Amine (-NH₂) | ~2.5 (br s, 2H) | 2.51 (br s, 2H) | 2.51 (br s, 2H); 0.9 (t, 3H) | Amine confirmed. Alternative has unexpected triplet, possibly an ethyl impurity. |
| Piperidine (-CH₂N-) | ~3.2-3.8 (m, 4H) | 3.55 (m, 4H) | 3.55 (m, 4H) | Confirms piperidine ring protons adjacent to Boc-N. |
Note: Expected shifts are estimations and can vary based on solvent and concentration.
Workflow for NMR Structural Verification
Sources
- 1. tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate [myskinrecipes.com]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
Introduction
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS No. 331281-25-5) is a bifunctional piperidine building block instrumental in modern drug discovery and medicinal chemistry.[1][2] Its structure, featuring a reactive cyano group, a primary amine, and a stable Boc-protecting group, makes it a versatile intermediate for synthesizing complex molecular scaffolds.[3] However, the very features that make this compound chemically useful also necessitate a rigorous and informed approach to its disposal. The presence of the cyano moiety, in particular, requires careful handling to prevent the potential formation of highly toxic byproducts.
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate. As your partner in the laboratory, we believe that safety and operational excellence extend beyond the product itself. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical's lifecycle responsibly, ensuring the safety of personnel and the protection of our environment.
Section 1: Hazard Identification and Risk Assessment
Understanding a chemical's hazard profile is the foundation of safe handling. The primary risk associated with this compound stems from its acute toxicity and the latent hazard of its cyano group.
Inherent Chemical Risks: The molecular structure contains a nitrile (-C≡N) group. In the presence of strong acids, nitriles can be hydrolyzed, a reaction that can potentially liberate highly toxic hydrogen cyanide (HCN) gas.[4][5] Furthermore, thermal decomposition may produce hazardous gases, including nitrogen oxides (NOx) and hydrogen cyanide.[6] Therefore, all handling and disposal procedures must be designed to prevent these conditions.
Regulatory Hazard Profile: The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.
| Hazard Class | GHS Hazard Statement | Signal Word | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | [7][8] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | [8] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | [7][8] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | [8] |
Section 2: Immediate Safety & Personal Protective Equipment (PPE)
Given the identified hazards, stringent adherence to safety protocols is mandatory.
Engineering Controls: All handling of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or potential vapors.[6][9] Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9]
Personal Protective Equipment (PPE): The following PPE is required at all times when handling this compound:
-
Eye Protection: Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be used if there is a splash hazard.[9]
-
Hand Protection: Chemically resistant nitrile rubber gloves are required. Inspect gloves for any signs of degradation or puncture before use.[10]
-
Body Protection: A standard laboratory coat must be worn and fully fastened. Ensure clothing fully covers the skin.[11]
-
Respiratory Protection: If working outside of a fume hood (a practice that is strongly discouraged) or if exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with a filter for organic gases and vapors is necessary.[9]
Section 3: Waste Segregation & Collection Protocol
Proper segregation is the most critical step in preventing hazardous chemical reactions within a waste stream.
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Use a dedicated, chemically compatible container, clearly labeled "Hazardous Waste: Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate" and marked with the appropriate hazard pictograms (e.g., skull and crossbones for toxicity).[12]
-
Solid Waste: Collect un-used or contaminated solid material directly in this container.
-
Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, must also be placed in this designated container.
-
Container Management: Keep the waste container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from incompatible materials.[6][11]
Chemical Incompatibility: Mixing this waste with incompatible substances can lead to dangerous reactions. The table below outlines materials that must be strictly segregated. The causal mechanism for this segregation is to prevent any reaction that could lead to the generation of hydrogen cyanide gas or other hazardous conditions.[6][9]
| Incompatible Material Class | Rationale for Segregation | Source(s) |
| Strong Acids (e.g., HCl, H₂SO₄) | Risk of hydrolysis and generation of highly toxic hydrogen cyanide (HCN) gas. | [6][9] |
| Strong Oxidizing Agents (e.g., Peroxides, Nitrates) | Can cause a violent exothermic reaction. | [6][9] |
| Strong Reducing Agents | Potential for vigorous, unpredictable reactions. | [9] |
Section 4: Spill & Decontamination Procedures
In the event of an accidental release, a swift and correct response is crucial.
Small Spill Cleanup Protocol (Solid Material):
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If not in a fume hood, restrict access to the area.[13]
-
Don PPE: Wear all required PPE as detailed in Section 2.
-
Contain the Spill: Gently cover the spill with an inert absorbent material. A 1:1:1 mixture of sodium carbonate, bentonite clay (cat litter), and sand is effective.[14] Do NOT use combustible materials like paper towels to absorb the bulk of the chemical.
-
Collect the Material: Carefully scoop the mixture into your designated hazardous waste container. Avoid creating dust.[11]
-
Decontaminate the Area: Wipe the spill surface with soap and water. Collect the cleaning materials (e.g., paper towels) and place them in the hazardous waste container.
-
Final Disposal: Seal the container and manage it for disposal as outlined in Section 5.
Section 5: The Disposal Pathway
The ultimate goal of disposal is the complete and safe destruction of the hazardous compound. In-laboratory treatment of organic nitriles is not recommended due to the high risk of generating HCN gas. The only professionally accepted method for research laboratories is disposal via a licensed environmental services contractor.
The logical workflow for proper disposal is outlined below.
Caption: Disposal workflow for tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate.
The Recommended Disposal Method: The industry-standard and safest method for the final disposal of this compound is high-temperature incineration in a facility equipped with an afterburner and a scrubber.[13] This process ensures the complete destruction of the organic molecule into carbon dioxide, water, and nitrogen oxides, while the scrubber neutralizes any acidic gases (like HCN) that may form, preventing their release into the atmosphere.
Section 6: Regulatory Compliance
In the United States, the disposal of this chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15] As the generator of the waste, your institution is legally responsible for its safe management from "cradle to grave."
Always consult with your institution's Environmental Health & Safety (EHS) department.[10] They will provide guidance on specific labeling requirements, container types, and pickup schedules, ensuring compliance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash, as this is prohibited and environmentally harmful.[11][16]
Conclusion
The responsible management of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is a non-negotiable aspect of laboratory science. By understanding its hazards, employing strict safety and segregation protocols, and adhering to the recommended disposal pathway through professional hazardous waste services, researchers can continue to utilize this valuable compound while upholding the highest standards of safety and environmental stewardship.
References
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PubChem. Tert-butyl 4-cyanopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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Quora. How to neutralize cyanide.[Link]
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CP Lab Safety. Nitriles Waste Compatibility.[Link]
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Armour, M. A. Hazardous Laboratory Chemicals Disposal Guide, 3rd Edition. CRC Press. (Content summarized in search results from Reed College). [Link]
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Defense Technical Information Center (DTIC). Mechanism of Chemical Action and Treatment of Cyanide Poisoning.[Link]
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Capot Chemical. MSDS of tert-butyl (4S)-4-amino-3,3-difluoropiperidine-1-carboxylate.[Link]
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Pharmaffiliates. tert-Butyl 4-cyanopiperidine-1-carboxylate.[Link]
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YouTube. Mechanism of Cyanide Hydrolysis.[Link]
-
Chemistry Stack Exchange. How to neutralize hydrogen cyanide? (General discussion, not a formal protocol). [Link]
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Quora. How can hydrogen cyanide be effectively reduced or removed from wastewater?[Link]
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Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.[Link]
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India Fine Chemicals. tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate.[Link]
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Boron Molecular. 4-Amino-4-cyano-piperidine-1-carboxylic acid tert-butyl ester.[Link]
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University of Wisconsin-Madison. Chapter 7 Chemical Disposal Procedures.[Link]
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University of British Columbia. In-Laboratory Treatment of Chemical Waste.[Link]
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LookChem. Cas no 91419-52-2 (tert-butyl 4-cyanopiperidine-1-carboxylate).[Link]
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ChemSrc. Tert-butyl 4-cyanopiperidine-1-carboxylate.[Link]
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National Institutes of Health (NIH). Tert-butyl 4-cyanopiperidine-1-carboxylate.[Link]
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Environmental Protection Agency (EPA). ChemView.[Link]
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Federal Register. Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical.[Link]
- Google Patents.Process for producing cyanopiperidine.
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Environmental Protection Agency (EPA). Hazardous Waste Listings.[Link]
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Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.[Link]
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American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals.[Link]
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Electronic Code of Federal Regulations (eCFR). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals.[Link]
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A Senior Application Scientist's Guide to Handling Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate: A Framework for Laboratory Safety
In the landscape of pharmaceutical research and drug development, the synthesis of novel molecules is a daily reality. With this innovation comes the inherent responsibility of ensuring the safety of the researchers who handle these complex chemical entities. Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is one such compound, a piperidine derivative whose structural motifs—a protected amine and a nitrile group—necessitate a rigorous and well-understood safety protocol.
This guide moves beyond a simple checklist. It is designed to provide a deep, actionable understanding of why certain precautions are necessary, grounding every recommendation in the chemical's known and potential hazard profile. Our goal is to build a culture of safety that is both instinctual and scientifically sound.
The Foundational Step: A Rigorous Hazard Assessment
Before a single container is opened, a thorough understanding of the potential hazards is paramount. While a comprehensive toxicological profile for every novel compound is not always available, we can infer significant risks by examining its structure and the data from analogous compounds. For Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate and related cyanopiperidine derivatives, the primary hazards are clear.[1][2]
-
Acute Toxicity: The presence of the cyano (-CN) group is a significant red flag. Compounds in this family are often classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[1][3] Ingestion or absorption can lead to systemic toxicity.
-
Respiratory Irritation: As a solid, the compound can form dust. Inhalation of this dust may cause respiratory irritation.[2][4][5]
-
Skin and Eye Damage: Direct contact poses a significant risk. Similar compounds are known to cause serious skin irritation and severe eye damage.[1][2][5][6]
-
Hazardous Decomposition: In the event of a fire or exposure to high temperatures, toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and highly toxic hydrogen cyanide (HCN), can be released.[6][7]
Given that the toxicological properties of many research chemicals are not fully investigated, a conservative approach that treats the compound with a high degree of caution is the only responsible path forward.[4]
Core Directive: Assembling Your Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a direct response to the identified hazards. Each component of your protective ensemble serves a specific purpose, creating a multi-layered defense against exposure.
Respiratory Protection: An Absolute Necessity
Due to the risk of inhaling airborne particulates, all manipulations of solid Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate must be conducted within a certified chemical fume hood.[6][8] For weighing operations or when the potential for dust generation is high, supplementary respiratory protection is mandated.
-
Recommended: A NIOSH-approved N95 dust mask is suitable for nuisance exposures to fine dust.[4] For higher-risk procedures or in the event of a spill, a respirator with organic vapor and particulate cartridges (such as an OV/AG/P99 type) offers a superior level of protection.[4]
Hand Protection: The First Line of Defense
Skin contact is a primary route of exposure. The choice of glove material is critical for preventing dermal absorption.
-
Recommended: Nitrile gloves are the standard for handling most laboratory chemicals. They must be inspected for any signs of degradation or puncture before each use.[4]
-
Causality: Proper glove removal technique is as important as wearing them. Avoid touching the outer surface of the glove with bare skin during removal to prevent cross-contamination.[4] Contaminated gloves should be disposed of immediately as hazardous waste.[4]
Eye and Face Protection: Shielding Against the Unseen
The potential for serious eye damage from this compound necessitates robust protection.[6]
-
Recommended: ANSI Z87.1-compliant or European Standard EN166 safety glasses with side shields are the minimum requirement.[8][9]
-
Best Practice: For procedures with a higher risk of splashing or dust generation, chemical safety goggles that form a seal around the eyes are strongly recommended. If there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.
Protective Clothing: Minimizing Dermal Exposure
Your body must be shielded from accidental spills and contamination.
-
Recommended: A standard flame-resistant laboratory coat is mandatory. Ensure it is fully buttoned.
-
Additional Measures: For larger scale operations, consider chemically resistant aprons and arm sleeves. Do not wear shorts or open-toed shoes in the laboratory.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow minimizes the potential for error and exposure. The following protocol should be adapted to your specific experimental needs, always prioritizing safety.
Experimental Workflow Diagram
Caption: A procedural workflow for the safe handling of Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate.
PPE Requirements by Laboratory Task
| Task | Minimum Required PPE |
| Transporting Container | Lab Coat, Safety Glasses, Nitrile Gloves |
| Weighing Solid | Lab Coat, Safety Goggles, Nitrile Gloves, N95 Respirator (minimum) |
| Preparing Solutions | Lab Coat, Safety Goggles, Nitrile Gloves |
| Running Reaction | Lab Coat, Safety Goggles, Nitrile Gloves |
| Handling Waste | Lab Coat, Safety Goggles, Nitrile Gloves |
| Cleaning a Spill | Chemical Resistant Apron, Safety Goggles, Face Shield, Heavy-duty Nitrile Gloves, Respirator with OV/P100 cartridges |
Disposal Plan: A Protocol for Responsible Waste Management
Improper disposal of chemical waste and contaminated materials poses a significant risk to both personnel and the environment.[6] All waste generated from handling Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate must be treated as hazardous.
-
Solid Waste: Unused chemical, contaminated weigh boats, and any contaminated solids (e.g., silica gel) should be placed in a clearly labeled, sealed hazardous waste container.[4]
-
Liquid Waste: Solutions containing the compound and solvent rinses from cleaning glassware should be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated waste, as appropriate.
-
Contaminated PPE: Used gloves, disposable lab coats, and bench paper must be collected in a designated solid hazardous waste container.[4] Do not dispose of this material in the regular trash.
-
Empty Containers: The original product container must be disposed of as unused product unless thoroughly decontaminated.[4]
Waste Disposal Decision Workflow
Caption: Decision-making process for the segregation and disposal of contaminated waste.
By adhering to these rigorous safety and handling protocols, you not only protect yourself and your colleagues but also ensure the integrity of your research. This framework provides the essential knowledge to handle Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate with the respect and caution it requires, fostering a laboratory environment where scientific advancement and personal safety are mutually reinforcing.
References
- Capot Chemical. (n.d.). MSDS of tert-butyl (4S)-4-amino-3,3-difluoropiperidine-1-carboxylate.
-
PubChem. (n.d.). Tert-butyl 4-cyanopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Jubilant Ingrevia Limited. (n.d.). 4-Cyanopiperidine Safety Data Sheet.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
